molecular formula C17H22O2 B1197497 Cicutoxin CAS No. 505-75-9

Cicutoxin

カタログ番号: B1197497
CAS番号: 505-75-9
分子量: 258.35 g/mol
InChIキー: FQVNSJQTSOVRKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptadeca-8,10,12-trien-4,6-diyne-1,14-diol is a natural product found in Cicuta virosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(8E,10E,12E,14R)-heptadeca-8,10,12-trien-4,6-diyne-1,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10,12,15,17-19H,2,11,13-14,16H2,1H3/b6-4+,10-8+,15-12+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNSJQTSOVRKZ-JNRDBWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=CC=CC=CC#CC#CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](/C=C/C=C/C=C/C#CC#CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Record name cicutoxin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cicutoxin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896918
Record name Cicutoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Turns into yellow oily resin by air and light; [Merck Index]
Record name Cicutoxin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4415
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether /(-)-form/
Record name CICUTOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000003 [mmHg]
Record name Cicutoxin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4415
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Prisms from ether + petroleum ether /(-)-form/; crystals from ether + petroleum ether /(+-)-form/

CAS No.

505-75-9
Record name Cicutoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicutoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicutoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICUTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F9YP2TYQ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CICUTOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

54 °C /(-)-form/; 67 °C /(+-)-form/
Record name CICUTOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Cicutoxin's Antagonistic Action on GABA-A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which cicutoxin, a potent neurotoxin found in plants of the Cicuta genus (water hemlock), exerts its effects on γ-aminobutyric acid type A (GABA-A) receptors. We will explore the toxin's role as a non-competitive antagonist, present quantitative data on its interaction with the receptor, detail the experimental protocols used to elucidate its mechanism, and discuss the structure-activity relationships that govern its toxicity.

Core Mechanism of Action: Non-Competitive Antagonism

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound disrupts this fundamental process through a mechanism of non-competitive antagonism .[2][3] Unlike competitive antagonists that bind to the same site as GABA, this compound binds to a distinct allosteric site located within the ion channel pore itself.[4][5] This action is analogous to that of picrotoxin, another well-characterized GABA-A receptor channel blocker.[3][5]

Structural and functional studies indicate that the binding site for picrotoxin-like antagonists, and by extension this compound, is located within the second transmembrane segment (M2) of the GABA-A receptor subunits.[6][7] By physically occupying this space, this compound acts as a plug, sterically hindering the flow of chloride ions even when GABA is bound to the receptor.[8] This blockade prevents neuronal hyperpolarization, leading to a state of unabated neuronal depolarization, hyperexcitability, and the characteristic tonic-clonic convulsions associated with water hemlock poisoning.[9]

The following diagram illustrates the signaling pathway of GABA-A receptor inhibition by this compound.

GABAA_Cicutoxin_Pathway cluster_neuron Postsynaptic Neuron GABAR GABA-A Receptor (Ligand-Gated Cl⁻ Channel) Cl_in Cl⁻ Influx GABAR->Cl_in Opens Channel Block Channel Blockade GABA GABA GABA->GABAR:head Binds This compound This compound This compound->GABAR Binds to Pore (Non-competitive) This compound->Block Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to Block->Cl_in Prevents Excitation Neuronal Hyperexcitability (Seizures) Block->Excitation Leads to

Caption: Signaling pathway of GABA-A receptor modulation by this compound.

Quantitative Analysis of Receptor Interaction

The potency of this compound and its analogs as GABA-A receptor inhibitors has been quantified using electrophysiological and radioligand binding assays. These studies provide crucial data for understanding the toxin's affinity for the receptor and for structure-activity relationship (SAR) analyses. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the toxin required to inhibit 50% of the GABA-induced current or radioligand binding.

CompoundAssay TypeReceptor/TissueIC₅₀ (µM)Reference
This compound (racemic) Electrophysiologyα1β3γ22.4[10]
This compound (enantioenriched) Electrophysiologyα1β3γ21.7[10]
This compound [³H]EBOB BindingRat Brain Cortex0.541
Isothis compound [³H]EBOB BindingRat Brain Cortex2.01
Virol A Electrophysiologyα1β3γ20.93 - 1.4[10]
Virol A [³H]EBOB BindingRat Brain Cortex1.15
Virol B [³H]EBOB BindingRat Brain Cortex6.01
Virol C [³H]EBOB BindingRat Brain Cortex7.87
14-O-Me-Cicutoxin Electrophysiologyα1β3γ2No inhibition[10]

Note: [³H]EBOB (ethynylbicycloorthobenzoate) is a radioligand that binds to the non-competitive antagonist site within the GABA-A receptor channel.

Experimental Protocols

The mechanism of this compound has been elucidated primarily through two key experimental techniques: two-electrode voltage clamp electrophysiology and radioligand binding assays.

This technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and the inhibitory effect of this compound. It is commonly performed using Xenopus laevis oocytes as a heterologous expression system.[10]

Methodology:

  • Receptor Expression: Xenopus laevis oocytes are microinjected with complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). The oocytes are then incubated for 3-6 days to allow for protein expression and assembly of functional receptors on the cell membrane.[11]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., Normal Frog Ringer).[11] Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current. The membrane potential is clamped at a fixed holding potential, typically -60 mV to -70 mV.[11][12]

  • Compound Application:

    • A baseline GABA-evoked current is established by applying a fixed concentration of GABA (e.g., EC₂₀, the concentration that elicits 20% of the maximal response) for a short duration.[10]

    • To measure inhibition, the oocyte is pre-incubated with varying concentrations of this compound, followed by the co-application of this compound and GABA.[10]

  • Data Analysis: The peak inward chloride current is measured for each concentration of this compound. The percentage of inhibition relative to the control GABA current is calculated and plotted against the this compound concentration to generate a dose-response curve, from which the IC₅₀ value is determined.

The following diagram outlines the workflow for a typical TEVC experiment.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis OocytePrep Harvest & Defolliculate Xenopus Oocytes RNA_Inject Microinject with GABA-A Receptor cRNA OocytePrep->RNA_Inject Incubate Incubate Oocytes (3-6 days) RNA_Inject->Incubate Mount Place Oocyte in Recording Chamber Incubate->Mount Clamp Impale with Electrodes & Voltage Clamp (-60mV) Mount->Clamp Control Apply GABA (EC₂₀) Record Control Current (I_control) Clamp->Control Test Apply this compound + GABA Record Test Current (I_test) Control->Test Calc Calculate % Inhibition: 100 * (1 - I_test / I_control) Test->Calc Plot Plot % Inhibition vs. [this compound] Calc->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

This biochemical assay quantifies the ability of a test compound (this compound) to displace a radioactive ligand that specifically binds to the non-competitive antagonist site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction, which is rich in GABA-A receptors. The membranes are washed repeatedly to remove endogenous GABA.[13]

  • Competition Binding:

    • Aliquots of the membrane preparation are incubated in a buffer solution.

    • A fixed concentration of a specific radioligand (e.g., [³H]EBOB) is added to each aliquot.[9]

    • Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the channel pore site.

    • Control tubes are included to measure total binding (no competitor) and non-specific binding (a high concentration of a known non-competitive antagonist).[14]

  • Separation and Quantification: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer.[15]

  • Data Analysis: The radioactivity trapped on each filter is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then used to generate a competition curve, from which the IC₅₀ and the inhibitory constant (Ki) for this compound can be calculated.[15][16]

The diagram below illustrates the workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis Homogenize Homogenize Brain Tissue (e.g., Rat Cortex) Centrifuge Centrifuge & Wash to Isolate Cell Membranes Homogenize->Centrifuge Resuspend Resuspend Membranes in Assay Buffer Centrifuge->Resuspend AddMembranes Add Membrane Aliquots Resuspend->AddMembranes Setup Prepare Assay Tubes Setup->AddMembranes AddLigands Add Radioligand ([³H]EBOB) & Competitor (this compound) AddMembranes->AddLigands Incubate Incubate to Reach Binding Equilibrium AddLigands->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate Specific Binding & Determine IC₅₀/Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR)

The toxicity of C₁₇-polyacetylenes like this compound is highly dependent on their chemical structure. Studies on this compound and its natural analogs have revealed several key features essential for their potent inhibitory activity at the GABA-A receptor.

  • π-Bond Conjugation: The long system of conjugated double and triple bonds in the C₁₇ backbone is critical for toxicity and receptor binding affinity.[9]

  • Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are vital. As shown in the quantitative data table, the methylation of the secondary alcohol group in a this compound analogue (14-O-Me-Cicutoxin) completely abolished its inhibitory effect on GABA-induced currents, indicating this group is essential for interaction with the receptor.[10]

  • Stereochemistry: While both racemic and enantioenriched forms of this compound and virol A show potent inhibition, subtle differences in their IC₅₀ values suggest that the stereochemistry at chiral centers can influence the potency of the interaction, though it does not appear to be the primary determinant of activity.[10]

These findings underscore that the specific three-dimensional shape and electronic properties of the this compound molecule are finely tuned for high-affinity binding within the GABA-A receptor ion channel.[9]

References

A Technical Guide to the Historical Isolation of Cicutoxin from Cicuta maculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical isolation of cicutoxin from Cicuta maculata, commonly known as spotted water hemlock. This document details the seminal methodologies employed in the early 20th century, presents quantitative data from historical and contemporary analyses, and describes the toxin's mechanism of action. The information is intended to offer a foundational understanding for researchers in natural product chemistry, toxicology, and pharmacology.

Introduction

Cicuta maculata, a highly poisonous plant in the Apiaceae family, has been recognized for its toxicity for centuries[1]. The primary toxic constituent, this compound, is a potent neurotoxin that has been the subject of chemical and toxicological investigation since the late 19th and early 20th centuries. The pioneering work of C. A. Jacobsen in 1915 marked the first successful isolation of pure this compound, laying the groundwork for its structural elucidation and the understanding of its physiological effects[2][3]. This compound is a C17-polyacetylene, a class of highly unsaturated aliphatic alcohols, and its isolation presented significant challenges due to its instability in the presence of air, light, and heat[3].

Physicochemical Properties of this compound

This compound is a yellowish, oily substance with a characteristic odor. Its instability makes it difficult to handle and store.

PropertyValueReference
Molecular FormulaC₁₇H₂₂O₂[3]
Molar Mass258.36 g/mol [3]
AppearanceYellowish oil[2][3]
StabilityUnstable in air, light, and heat[3]

Historical Isolation and Characterization

The first isolation of this compound in a pure form was accomplished by C. A. Jacobsen in 1915 from the roots of Cicuta maculata. The following protocol is based on his detailed account.

Experimental Protocol: Jacobsen (1915)

3.1.1. Plant Material Collection and Preparation

  • Source: Roots of Cicuta maculata were collected in the late fall when the plant was dormant.

  • Preparation: The fresh roots were thoroughly washed, ground, and immediately subjected to extraction to prevent degradation of the toxin.

3.1.2. Extraction

  • The ground root material was extracted with 95% ethanol at room temperature for several days.

  • The ethanolic extract was filtered, and the solvent was removed under reduced pressure to yield a dark, oily residue.

3.1.3. Purification

  • The residue was triturated with water to remove water-soluble impurities.

  • The water-insoluble portion, containing the crude toxin, was then dissolved in ether.

  • The ethereal solution was washed successively with dilute acid and water to remove basic and other polar impurities.

  • The ether was evaporated, yielding a semi-solid mass.

  • This crude this compound was further purified by repeated fractional precipitation from a solution in ether by the addition of petroleum ether. The this compound, being less soluble, precipitated out.

  • The final purification was achieved by crystallization from a mixture of ether and petroleum ether at a low temperature.

Quantitative Data from Historical Isolation

The yield of pure this compound from the fresh root material was reported to be approximately 0.1%.

ParameterValueReference
Starting MaterialFresh roots of Cicuta maculata
Yield of Pure this compound~0.1%

Modern Analysis of this compound in Cicuta maculata

Contemporary analytical methods have allowed for more precise quantification of this compound in various parts of the Cicuta maculata plant. A 2011 study by Panter et al. provides valuable quantitative data.

Plant PartThis compound Concentration (relative)Cicutol-like Derivatives (relative)Reference
Immature Seed0.01x9.5x - 22.5x[3]
Tubers4.6x9.8x - 18.8x[3]

Relative concentrations are compared to an archived tuber sample.

Mechanism of Action

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system[3][4]. GABA is the primary inhibitory neurotransmitter in the brain.

Signaling Pathway

The binding of GABA to its receptor (GABA-A) opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. This compound is believed to bind to a site on the GABA-A receptor, preventing the influx of chloride ions. This blockade of inhibitory signaling leads to neuronal hyperexcitability, resulting in the characteristic symptoms of this compound poisoning, including seizures.

G Simplified Mechanism of this compound Neurotoxicity cluster_neuron Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperexcitability Hyperexcitability (Seizures) GABA_A->Hyperexcitability Results in Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Neuron_State Neuronal State GABA GABA GABA->GABA_A Binds to This compound This compound This compound->GABA_A Blocks Hyperpolarization->Neuron_State Maintains Resting State Hyperexcitability->Neuron_State Disrupts Resting State

Caption: this compound's antagonism of the GABA-A receptor.

Experimental Workflow

The overall workflow for the historical isolation and analysis of this compound can be summarized in the following diagram.

G Historical Isolation Workflow of this compound Plant_Material Cicuta maculata Roots Grinding Grinding Plant_Material->Grinding Extraction Ethanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal Filtration->Concentration Crude_Extract Crude Oily Residue Concentration->Crude_Extract Purification Purification Steps (Water/Ether Washes, Fractional Precipitation) Crude_Extract->Purification Crystallization Crystallization Purification->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound Analysis Characterization (Physicochemical Properties) Pure_this compound->Analysis

Caption: Workflow of this compound Isolation from Cicuta maculata.

Conclusion

The isolation of this compound from Cicuta maculata by Jacobsen in 1915 was a landmark achievement in natural product chemistry. Despite the compound's inherent instability, his meticulous experimental approach provided the first pure samples for study. Modern analytical techniques have since refined our understanding of the distribution and concentration of this compound within the plant. The elucidation of its mechanism of action as a GABA-A receptor antagonist has provided a clear molecular basis for its potent neurotoxicity. This historical perspective, coupled with contemporary analytical data, offers valuable insights for researchers engaged in the study of natural toxins and their potential applications or toxicological significance.

References

The Uncharted Path: Elucidating the Biosynthesis of Cicutoxin in Water Hemlock

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cicutoxin, a potent neurotoxin produced by water hemlock (Cicuta maculata), belongs to the C17-polyacetylene class of natural products. Despite its well-documented toxicity and potential pharmacological applications, the precise biosynthetic pathway of this compound remains largely uncharacterized. This technical guide synthesizes the current understanding of polyacetylene biosynthesis in the Apiaceae family, providing a foundational framework for the putative pathway of this compound. It outlines the key enzymatic steps, highlights significant knowledge gaps, and details relevant experimental protocols to guide future research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex natural products and the exploration of their therapeutic potential.

Introduction

Water hemlock (Cicuta species) is infamous for producing this compound, a highly toxic C17-polyacetylene that acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system.[1][2][3][4][5] The intricate structure of this compound, featuring a conjugated system of triple and double carbon-carbon bonds and hydroxyl groups, presents a fascinating challenge for biosynthetic analysis.[1] While the general pathway for the biosynthesis of polyacetylenes in the Apiaceae family has been outlined, the specific enzymatic machinery responsible for the unique structural features of this compound is yet to be fully elucidated.[6][7][8] Understanding this pathway is crucial for potential applications in drug development, bioremediation, and synthetic biology.

The General Biosynthetic Pathway of Polyacetylenes in Apiaceae

The biosynthesis of C17-polyacetylenes, including this compound, is believed to originate from the C18 fatty acid, oleic acid.[9] The pathway involves a series of desaturation and modification steps, primarily investigated in related Apiaceae species like carrot (Daucus carota) and parsley (Petroselinum crispum).[6][8]

The initial and critical step is the diversion of oleic acid from primary fatty acid metabolism into the specialized polyacetylene pathway. This is catalyzed by a specific type of Δ12 oleic acid desaturase (FAD2) . These enzymes introduce a second double bond into oleic acid, forming linoleic acid, and can further introduce a triple bond to form crepenynic acid, a key C18 acetylenic intermediate.[6]

Subsequent steps are thought to involve further desaturations and oxidations, followed by chain shortening, likely through β-oxidation, to yield the C17 backbone characteristic of this compound and related compounds like falcarinol.[9]

Key Proposed Steps in this compound Biosynthesis

While the specific enzymes are unknown, the proposed sequence of reactions leading to a C17 polyacetylene precursor for this compound is as follows:

  • Desaturation: Oleic acid is converted to linoleic acid.

  • Acetylenic Bond Formation: A specialized FAD2-type enzyme catalyzes the formation of a triple bond, yielding crepenynic acid.

  • Further Desaturation: Additional double and triple bonds are introduced into the fatty acid chain.

  • Chain Shortening: The C18 fatty acid is shortened to a C17 backbone.

  • Hydroxylation and Oxidation: Specific hydroxylations and oxidations occur to produce the final structure of this compound.

The following diagram illustrates the proposed general pathway leading to C17 polyacetylenes.

Cicutoxin_Biosynthesis_Pathway Oleic_Acid Oleic Acid (C18) Linoleic_Acid Linoleic Acid (C18) Oleic_Acid->Linoleic_Acid FAD2 Desaturase Crepenynic_Acid Crepenynic Acid (C18) Linoleic_Acid->Crepenynic_Acid FAD2-type Acetylenase C18_Polyacetylenes Further Desaturated C18 Polyacetylenes Crepenynic_Acid->C18_Polyacetylenes Desaturases C17_Polyacetylene_Precursors C17 Polyacetylene Precursors C18_Polyacetylenes->C17_Polyacetylene_Precursors β-oxidation This compound This compound (C17) C17_Polyacetylene_Precursors->this compound Hydroxylases, Oxidases (Putative)

A proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound. Research has focused more on the qualitative identification of related polyacetylenes in the Apiaceae family. The table below summarizes the type of quantitative data that is needed for a comprehensive understanding of the pathway and which is currently unavailable in the reviewed literature.

Data TypeDescriptionCurrent Status for this compound Biosynthesis
Enzyme Kinetics Michaelis-Menten constants (Km, Vmax) and catalytic efficiency (kcat/Km) for the enzymes involved in the pathway.Not available.
Precursor Concentrations In planta concentrations of key precursors such as oleic acid, linoleic acid, and crepenynic acid in different tissues of Cicuta maculata.Not available.
Intermediate Concentrations Concentrations of biosynthetic intermediates to identify potential bottlenecks and regulatory points in the pathway.Not available.
Product Yield The overall yield of this compound from its primary precursors.Not available.
Gene Expression Levels Quantitative PCR (qPCR) or RNA-Seq data on the expression levels of candidate biosynthetic genes under different conditions.Not available.

Experimental Protocols

Elucidating the biosynthesis of a complex natural product like this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments that would be essential in this endeavor, based on protocols used for studying other plant secondary metabolites.

Identification and Characterization of Biosynthetic Genes

Objective: To identify and functionally characterize the genes encoding the enzymes of the this compound biosynthetic pathway.

Experimental Workflow:

Gene_Discovery_Workflow RNA_Seq 1. RNA-Seq of Cicuta maculata tissues Candidate_Genes 2. Identification of candidate biosynthetic genes (e.g., FADs, P450s) RNA_Seq->Candidate_Genes Gene_Cloning 3. Gene cloning and heterologous expression (e.g., in yeast or E. coli) Candidate_Genes->Gene_Cloning Enzyme_Assays 4. In vitro enzyme assays with putative substrates Gene_Cloning->Enzyme_Assays Product_Analysis 5. Product identification using GC-MS or LC-MS Enzyme_Assays->Product_Analysis Functional_Characterization 6. Functional Characterization Product_Analysis->Functional_Characterization

Workflow for biosynthetic gene discovery.

Methodology:

  • RNA Extraction and Sequencing:

    • Collect various tissues (roots, stems, leaves, flowers) from Cicuta maculata at different developmental stages.

    • Immediately freeze tissues in liquid nitrogen and store at -80°C.

    • Extract total RNA using a suitable method for high-secondary-metabolite-containing plants, such as a modified CTAB protocol or a commercial kit.

    • Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • Candidate Gene Identification:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Identify candidate genes for polyacetylene biosynthesis by homology searches for known enzyme families, such as fatty acid desaturases (FADs), cytochrome P450 monooxygenases (P450s), and dehydrogenases.

    • Analyze differential gene expression to identify genes upregulated in tissues with high this compound content.

  • Gene Cloning and Heterologous Expression:

    • Amplify full-length candidate genes from cDNA using PCR.

    • Clone the genes into an appropriate expression vector for a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli.

    • Transform the expression constructs into the host organism.

  • In Vitro Enzyme Assays:

    • Prepare cell-free extracts or purified enzymes from the heterologous host.

    • Incubate the enzyme preparation with putative substrates (e.g., oleic acid, linoleic acid, or other polyacetylene precursors).

    • Include necessary cofactors (e.g., NADPH, NADH, ATP).

  • Product Identification:

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.

Tracer Studies to Elucidate the Pathway

Objective: To confirm the metabolic precursors and intermediates of the this compound biosynthetic pathway.

Methodology:

  • Precursor Feeding:

    • Synthesize isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled oleic acid.

    • Administer the labeled precursor to Cicuta maculata plantlets or cell cultures. This can be done through root feeding, stem injection, or direct application to leaf surfaces.

  • Metabolite Extraction and Analysis:

    • After a defined incubation period, harvest the plant tissue.

    • Extract the full spectrum of polyacetylenes.

    • Separate the compounds using High-Performance Liquid Chromatography (HPLC).

    • Analyze the fractions using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound and its intermediates.

Conclusion and Future Directions

The biosynthesis of this compound in water hemlock represents a compelling area of research with implications for natural product chemistry, toxicology, and pharmacology. While the general pathway of polyacetylene biosynthesis in the Apiaceae family provides a solid starting point, the specific enzymatic steps that forge the unique structure of this compound remain a "black box." The experimental approaches outlined in this guide, combining modern transcriptomics with classical biochemical techniques, provide a roadmap for future research to illuminate this uncharted metabolic pathway. A full understanding of this compound biosynthesis will not only solve a long-standing biochemical puzzle but also open the door to the biotechnological production of this and related compounds for therapeutic exploration.

References

The Enigmatic Fate of a Potent Neurotoxin: A Technical Guide to the Toxicokinetics and Metabolism of Cicutoxin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicutoxin, a highly potent polyacetylene neurotoxin produced by plants of the Cicuta genus (water hemlock), poses a significant threat to both human and animal health. Its rapid onset of action, characterized by severe seizures and respiratory failure, underscores the critical need to understand its behavior within a biological system. However, the inherent instability of the this compound molecule has presented considerable challenges to detailed toxicokinetic and metabolic profiling. This technical guide synthesizes the current, albeit limited, state of knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. It aims to provide a comprehensive resource for researchers, scientists, and drug development professionals by highlighting established facts, identifying critical knowledge gaps, and outlining generalized experimental approaches for future investigation. While quantitative data remains scarce, this guide consolidates available information on lethal doses, proposed mechanisms of action, and analytical methodologies, offering a foundational understanding for further research into this formidable natural toxin.

Introduction

This compound is a C17-polyacetylene that acts as a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor (GABAAR) and a blocker of potassium channels in the central nervous system (CNS)[1][2]. Ingestion of even small amounts of plant material containing this compound can lead to severe neurological symptoms, including violent seizures, respiratory paralysis, and death[1]. Despite its well-documented toxicity, a comprehensive understanding of its toxicokinetics and metabolism in animal models is notably absent from the scientific literature. This guide aims to collate the available data and provide a framework for future research.

Toxicokinetics of this compound

The study of this compound's toxicokinetics is hampered by its chemical instability[1]. However, some qualitative and semi-quantitative information has been gleaned from observational studies and acute toxicity testing.

Absorption

This compound is rapidly absorbed following ingestion, with clinical signs of toxicity appearing within 60 minutes in humans[1]. Absorption occurs primarily through the gastrointestinal tract. There is also evidence suggesting that this compound can be absorbed through the skin[1].

Distribution

Specific details on the volume of distribution and tissue-specific accumulation of this compound are not available. Given its neurotoxic effects, it is presumed to cross the blood-brain barrier to exert its action on the CNS.

Metabolism

The metabolic fate of this compound is largely unknown[1]. It is hypothesized that, like many xenobiotics, it undergoes Phase I (functionalization) and Phase II (conjugation) reactions in the liver, primarily mediated by cytochrome P450 enzymes and transferases to increase its water solubility for excretion. However, no specific metabolites of this compound have been identified in animal models. The instability of this compound and its rapid oxidation in the rumen or stomach of livestock limit its detection in biological samples, further complicating metabolic studies[3].

Excretion

The routes and rates of this compound excretion have not been quantitatively determined. Anecdotal evidence from a human case and the recovery of sheep from poisoning suggest a potentially long half-life in the body[1]. Complete recovery in ewes after non-lethal poisoning may take up to seven days, indicating a relatively long clearance time for the toxin or its effects[1][4].

Quantitative Toxicity Data

Quantitative toxicokinetic parameters such as Cmax, Tmax, AUC, half-life, bioavailability, and clearance are not available in the published literature for this compound in any animal model. The primary quantitative data available are lethal dose (LD50) values.

Animal ModelRoute of AdministrationLD50Reference
MouseIntraperitoneal~9 mg/kg[1]
MouseNot Specified2.8 mg/kg[1]
Mouse (Tuber Extract)Oral Gavage17 mg/kg (dry matter basis)[4]
Mouse (Green Seed Extract)Oral Gavage1320 mg/kg (dry matter basis)[4]
Goat (Fresh Tubers)Oral GavageLethal dose suggested to be 1-2 fresh tubers[5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the non-competitive antagonism of the GABAA receptor, the main inhibitory neurotransmitter receptor in the CNS. It is also known to block potassium channels.

GABAA Receptor Antagonism

This compound binds to the GABAA receptor at a site distinct from the GABA binding site, likely within the chloride ion channel pore[1][6]. This binding prevents the influx of chloride ions that normally occurs when GABA binds to the receptor, leading to a failure of hyperpolarization and sustained neuronal depolarization. This hyperexcitability of neurons manifests as the characteristic seizures seen in this compound poisoning.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_A_Receptor Blocks Channel

Proposed mechanism of this compound at the GABAergic synapse.
Potassium Channel Blockade

This compound has been shown to be a potent blocker of potassium channels in T-lymphocytes[7]. A similar action on neuronal potassium channels could contribute to its neurotoxicity by prolonging neuronal repolarization and increasing neuronal excitability[1][2]. This prolonged action potential would lead to excessive neurotransmitter release and further contribute to the hyperexcitable state.

K_Channel_Pathway Neuron Neuron Action_Potential Action Potential Neuron->Action_Potential Fires Repolarization Repolarization Phase Action_Potential->Repolarization K_Channel Voltage-Gated Potassium Channel Repolarization->K_Channel Activates K_ion K+ K_Channel->K_ion Efflux Prolonged_AP Prolonged Action Potential (Increased Excitability) K_Channel->Prolonged_AP Leads to K_ion->Repolarization Causes This compound This compound This compound->K_Channel Blocks

Proposed mechanism of this compound on neuronal potassium channels.

Experimental Protocols for Future Research

Given the lack of detailed published protocols for this compound toxicokinetic studies, this section outlines a generalized experimental workflow based on standard practices in toxicology and pharmacology.

Animal Model Selection

Rodent models (mice or rats) are commonly used for initial toxicokinetic studies due to their well-characterized physiology and ease of handling. For studies focused on livestock toxicity, larger animal models such as goats or sheep may be more appropriate[5].

Dosing and Sample Collection

A typical toxicokinetic study would involve administering a single, non-lethal dose of purified this compound intravenously (IV) and orally (PO) to different groups of animals. Serial blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma would be separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals would be euthanized at various time points, and tissues of interest (e.g., brain, liver, kidney, fat) would be collected and stored frozen.

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Analytical Phase Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Administer this compound (IV and PO routes) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (at terminal time points) Dosing->Tissue_Harvesting Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Blood_Sampling->Sample_Prep Tissue_Harvesting->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Modeling LC_MS_MS->Data_Analysis

Generalized workflow for a toxicokinetic study of this compound.
Analytical Methodology

Due to the complexity of biological matrices, a highly sensitive and specific analytical method is required for the quantification of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for such analyses.

  • Sample Preparation: Plasma samples would likely require protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. Tissue samples would first need to be homogenized before extraction.

  • LC-MS/MS Conditions: A reversed-phase C18 column would likely be suitable for chromatographic separation. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for this compound and an appropriate internal standard.

Data Analysis

Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis. These parameters would include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F: Bioavailability (calculated from the ratio of AUCPO to AUCIV).

Conclusion and Future Directions

The toxicokinetics and metabolism of this compound in animal models remain a significant area of uncertainty in the field of toxicology. The inherent instability of the molecule has posed a major obstacle to detailed investigation. This guide has summarized the limited available data, focusing on lethal doses and the proposed mechanisms of action. The provided generalized experimental protocols and diagrams offer a roadmap for future research to fill the critical knowledge gaps.

Future research should prioritize the following:

  • Development of robust and validated analytical methods for the quantification of this compound in various biological matrices.

  • Conducting comprehensive toxicokinetic studies in multiple animal species to determine key ADME parameters.

  • Identification of this compound metabolites and the enzymes responsible for its biotransformation.

  • Further elucidation of the molecular interactions of this compound with its target receptors and channels to refine our understanding of its mechanism of action.

A more complete understanding of the toxicokinetics and metabolism of this compound is essential for developing effective strategies for the diagnosis and treatment of water hemlock poisoning and for accurately assessing the risks it poses to human and animal health.

References

An In-Depth Technical Guide on the Determination of Cicutoxin LD50 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the 50% lethal dose (LD50) of Cicutoxin in rodent models. It includes a summary of reported LD50 values, detailed experimental methodologies, and visualizations of the toxin's mechanism of action and a generalized experimental workflow.

Quantitative Data Presentation

The acute toxicity of this compound has been evaluated in various rodent species, primarily in mice. The following table summarizes the available quantitative LD50 data. It is important to note that values can vary based on the purity of the this compound, the vehicle used for administration, and the specific strain and sex of the animals.

Rodent SpeciesRoute of AdministrationLD50 (mg/kg)Additional Notes
MouseIntraperitoneal (i.p.)~9[1]
MouseIntraperitoneal (i.p.)48.3[2]
MouseNot Specified2.8[1]
Mouse (oral)Aqueous extract of water hemlock tubers17[3]This value is for the plant extract, not purified this compound.
All SpeciesNot Specified50-110This is cited as a general minimum lethal dose[2].

Mechanism of Action of this compound

This compound exerts its toxic effects primarily through the disruption of normal neuronal activity in the central nervous system. Its mechanism is twofold, involving the antagonism of GABAA receptors and the blockade of potassium channels.[2]

  • GABAa Receptor Antagonism : this compound acts as a noncompetitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor.[4][5] By binding to a site on the receptor-ionophore complex, it prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing, inhibitory effect of GABA. This leads to a state of neuronal hyperexcitability.

  • Potassium Channel Blockade : this compound also blocks voltage-gated potassium channels. This action prolongs the repolarization phase of the action potential, leading to an increased duration of neuronal firing and further contributing to the hyperexcitable state.

These actions result in uncontrolled neuronal firing, leading to the characteristic symptoms of this compound poisoning, including salivation, tremors, seizures, and ultimately, death due to respiratory paralysis.[1]

Cicutoxin_Mechanism_of_Action cluster_Neuron Neuron GABAa_Receptor GABAA Receptor Chloride_Influx Chloride (Cl-) Influx GABAa_Receptor->Chloride_Influx Activates Neuronal_Hyperexcitability Neuronal Hyperexcitability GABAa_Receptor->Neuronal_Hyperexcitability Inhibition of leads to K_Channel Potassium Channel Potassium_Efflux Potassium (K+) Efflux K_Channel->Potassium_Efflux Mediates K_Channel->Neuronal_Hyperexcitability Blockade of leads to Neuronal_Membrane Neuronal Membrane This compound This compound This compound->GABAa_Receptor Blocks (Noncompetitive) This compound->K_Channel Blocks GABA GABA GABA->GABAa_Receptor Binds to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Repolarization Repolarization Potassium_Efflux->Repolarization Contributes to Seizures Seizures Neuronal_Hyperexcitability->Seizures Results in

Caption: this compound's dual mechanism of action leading to neuronal hyperexcitability.

Experimental Protocols for LD50 Determination

The following is a generalized experimental protocol for determining the LD50 of this compound in a rodent model, synthesized from established toxicology guidelines.

3.1. Animal Models

  • Species: Mice (e.g., Swiss Webster, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

  • Age and Weight: Young adult animals of a specific weight range (e.g., mice 20-30g, rats 150-250g).

  • Sex: Typically, animals of a single sex are used in a given study to reduce variability, or both sexes are used and data are analyzed separately.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum, except for a brief fasting period before oral administration.

3.2. This compound Preparation and Administration

  • Purity: Use highly purified this compound to ensure accurate and reproducible results.

  • Vehicle: Select a vehicle that solubilizes this compound and is non-toxic to the animals at the administered volume. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like ethanol or DMSO, diluted in saline.

  • Dose Selection: A preliminary range-finding study with a small number of animals is recommended to determine the approximate range of lethal doses. Subsequent dose levels should be chosen to bracket the expected LD50. A logarithmic or geometric progression of doses is often used.

  • Routes of Administration:

    • Intraperitoneal (i.p.): Injection into the peritoneal cavity.

    • Oral (p.o.): Administration via gavage. Animals are typically fasted for a few hours before oral dosing.

    • Intravenous (i.v.): Injection into a vein (e.g., tail vein in mice and rats).

3.3. Experimental Procedure

  • Animal Grouping: Randomly assign animals to dose groups, including a control group that receives only the vehicle. A typical group size is 5-10 animals.

  • Administration: Administer the selected doses of this compound or vehicle to the respective groups. The volume administered should be consistent across all groups and appropriate for the animal's size.

  • Observation:

    • Immediate: Continuously observe animals for the first few hours post-administration for the onset of clinical signs of toxicity (e.g., salivation, muscle fasciculations, tremors, convulsions, changes in posture and activity).

    • Short-term: Observe the animals at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) for the first day.

    • Long-term: Continue to observe the animals daily for a period of 7 to 14 days for any delayed mortality or recovery from toxic signs.

  • Data Collection: Record the number of mortalities in each dose group at each observation point. Also, document the time of onset, nature, and severity of any clinical signs of toxicity.

  • LD50 Calculation: Utilize a recognized statistical method, such as the Probit analysis or the Reed-Muench method, to calculate the LD50 value and its 95% confidence limits from the dose-mortality data.

3.4. Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. Efforts should be made to minimize animal suffering.

LD50_Determination_Workflow Start Start: Animal Acclimation (1 week) Dose_Preparation This compound Dose Preparation in Vehicle Start->Dose_Preparation Animal_Grouping Random Assignment of Animals to Dose and Control Groups Dose_Preparation->Animal_Grouping Administration Administration of this compound/Vehicle (i.p., p.o., or i.v.) Animal_Grouping->Administration Observation Observation for Clinical Signs and Mortality (up to 14 days) Administration->Observation Data_Collection Record Mortalities per Dose Group Observation->Data_Collection LD50_Calculation LD50 Calculation (e.g., Probit Analysis) Data_Collection->LD50_Calculation End End: Report LD50 and Confidence Intervals LD50_Calculation->End

Caption: A generalized experimental workflow for the determination of this compound LD50.

This guide provides a foundational understanding for researchers investigating the toxicology of this compound. Adherence to detailed and consistent experimental protocols is crucial for obtaining reliable and comparable LD50 data. Further research is warranted to establish definitive LD50 values for this compound in a broader range of rodent species and via multiple routes of administration.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Cicutoxin and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicutoxin, a potent polyacetylenic alcohol, is the primary neurotoxin responsible for the lethal toxicity of plants from the Cicuta genus, commonly known as water hemlock.[1] Its isomers, such as oenanthotoxin found in Oenanthe crocata, exhibit similar toxic properties.[1][2] These C17-polyacetylenes are notorious for their rapid onset of action, leading to severe neurological symptoms, including seizures, and often culminating in respiratory paralysis and death.[1][3] The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its isomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental frameworks.

Core Toxin Profiles and Structures

This compound and its related isomers are characterized by a C17 aliphatic backbone with a series of conjugated double and triple bonds and hydroxyl functional groups. The degree of unsaturation and the position and stereochemistry of the hydroxyl groups are critical determinants of their biological activity.

(8E,10E,12E,14R)-Heptadeca-8,10,12-triene-4,6-diyne-1,14-diol

  • Molecular Formula: C₁₇H₂₂O₂

  • Molar Mass: 258.36 g/mol [1]

  • Description: A highly unsaturated aliphatic alcohol with a conjugated system of three double bonds and two triple bonds. It possesses two hydroxyl groups, one at the C-1 position and a chiral center at the C-14 hydroxyl group.[1]

Quantitative Data Summary

The biological activity of this compound and its isomers has been quantified through various toxicological and in vitro assays. The following tables summarize the key data for easy comparison.

Table 1: Acute Toxicity in Mice
CompoundLD₅₀ (mg/kg, i.p.)Molar Equivalent (µmol/kg)Reference(s)
This compound2.810.8[1][4]
Virol A28.0109[1][4]
Isothis compound38.5149[1][4]
Oenanthotoxin0.582.25[2]

i.p. = intraperitoneal

Table 2: In Vitro Activity on GABA-A Receptors
CompoundAssayReceptor SubtypeIC₅₀ (µM)Reference(s)
Racemic this compoundTEVCα1β3γ22.4
(R)-(-)-CicutoxinTEVCα1β3γ21.7
Racemic Virol ATEVCα1β3γ20.93
(S)-(+)-Virol ATEVCα1β3γ21.4

TEVC = Two-Electrode Voltage Clamp

Table 3: Potassium Channel Blocking Activity
CompoundAssayCell TypeEC₅₀ (µM)Maximum Blockade (%)Reference(s)
This compoundPatch ClampT lymphocytes1871 (at 70 µM)[5][6]

Mechanism of Action: A Multi-Target Assault

The primary mechanism of this compound's neurotoxicity is its action as a potent, non-competitive antagonist of the GABA-A receptor.[1][3] By binding to a site within or near the chloride ion channel pore, it physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[3] This blockade of inhibitory neurotransmission leads to a state of uncontrolled neuronal excitation, manifesting as seizures.[3]

Additionally, this compound has been shown to block potassium channels, which contributes to its overall toxic profile.[5][6] This action can prolong the duration of action potentials, further enhancing neuronal excitability.

This compound's Dual Mechanism of Action on Neuronal Excitability cluster_GABA GABA-A Receptor Signaling cluster_this compound This compound Intervention cluster_K Potassium Channel Modulation GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to This compound This compound Cl_channel_blocked Chloride Channel (Blocked) This compound->Cl_channel_blocked Blocks (Non-competitive) Hyperexcitability Neuronal Hyperexcitability (Seizures) Cl_channel_blocked->Hyperexcitability Results in K_channel Potassium Channel Repolarization Neuronal Repolarization K_channel->Repolarization Mediates Cicutoxin_K This compound K_channel_blocked Potassium Channel (Blocked) Cicutoxin_K->K_channel_blocked Blocks Prolonged_AP Prolonged Action Potential K_channel_blocked->Prolonged_AP Causes Prolonged_AP->Hyperexcitability

This compound's dual inhibitory action on GABA-A receptors and potassium channels.

Structure-Activity Relationship (SAR)

The toxicity of this compound and its isomers is intricately linked to their chemical structure. Key determinants of activity include:

  • The Polyacetylenic System: The long, rigid, and highly conjugated system of double and triple bonds is essential for high-affinity binding to the target receptors. The geometry of this system influences the overall shape of the molecule and its fit within the binding pocket.

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for activity. They are thought to form hydrogen bonds with amino acid residues in the receptor binding site. The stereochemistry of the C-14 hydroxyl group in this compound also plays a role in its potency.

  • Chain Length and Unsaturation: Variations in the length of the carbon chain and the degree of unsaturation can significantly impact toxicity. Generally, a C17 backbone with a high degree of conjugation is associated with the most potent neurotoxicity.

Experimental Protocols

The characterization of this compound's activity relies on a combination of in vivo and in vitro assays. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This technique is used to study the effect of this compound and its isomers on GABA-A receptors expressed in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.

    • GABA is applied to elicit a baseline current (IGABA).

    • This compound or its isomers are co-applied with GABA to measure the inhibition of IGABA.

    • Concentration-response curves are generated to determine the IC₅₀ value.

Workflow for Two-Electrode Voltage Clamp (TEVC) Assay cluster_TEVC_Steps TEVC Recording Steps Oocyte_Harvest Harvest Xenopus laevis Oocytes cRNA_Injection Inject GABA-A Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Recording Perform TEVC Recording Incubation->TEVC_Recording Data_Analysis Analyze Current Inhibition (Determine IC50) TEVC_Recording->Data_Analysis Clamp Voltage Clamp Oocyte TEVC_Recording->Clamp Apply_GABA Apply GABA (Baseline Current) Clamp->Apply_GABA Apply_Toxin Co-apply this compound + GABA Apply_GABA->Apply_Toxin Measure_Inhibition Measure Current Inhibition Apply_Toxin->Measure_Inhibition

A simplified workflow for assessing this compound's effect on GABA-A receptors using TEVC.
Competitive Radioligand Binding Assay with [³H]EBOB

This assay is used to determine the binding affinity of this compound and its analogues to the convulsant binding site on the GABA-A receptor.

  • Membrane Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membrane fraction.

  • Assay Incubation:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand [³H]ethynylbicycloorthobenzoate ([³H]EBOB), which binds to the picrotoxin site.

    • Increasing concentrations of unlabeled this compound or its isomers are added to compete with [³H]EBOB for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., picrotoxin).

  • Separation and Scintillation Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value of the test compound, which is then converted to a Ki (inhibition constant) value.

In Vivo Acute Toxicity Assessment in Mice

This protocol is used to determine the median lethal dose (LD₅₀) of this compound and its isomers.

  • Animal Acclimation: Male Swiss-Webster mice are acclimated to the laboratory conditions for at least one week.

  • Dosing:

    • This compound or its isomers are dissolved in a suitable vehicle (e.g., saline with a small amount of solubilizing agent).

    • Animals are divided into groups and administered with different doses of the test compound via intraperitoneal (i.p.) injection.

    • A control group receives the vehicle only.

  • Observation: Animals are observed continuously for the first few hours and then periodically for up to 48 hours for signs of toxicity (e.g., tremors, convulsions, lethargy) and mortality.

  • LD₅₀ Calculation: The LD₅₀ value is calculated using statistical methods, such as probit analysis, based on the mortality data.

Conclusion and Future Directions

The structure-activity relationship of this compound and its isomers is a compelling area of research with implications for toxicology, pharmacology, and drug development. The potent and specific interaction of these C17-polyacetylenes with the GABA-A receptor makes them valuable tools for probing the structure and function of this important ion channel. A thorough understanding of their SAR is crucial for developing antidotes for water hemlock poisoning and for potentially designing novel therapeutic agents that target the GABAergic system. Future research should focus on the synthesis and biological evaluation of a wider range of this compound analogues to further refine the SAR models. Additionally, high-resolution structural studies of this compound bound to the GABA-A receptor would provide invaluable insights into the molecular basis of its activity and pave the way for the structure-based design of new modulators of this critical neuronal receptor.

References

Cicutoxin: A Technical Guide to Its Discovery, Chemical Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicutoxin is a highly toxic C17-polyacetylene produced by plants of the Cicuta genus (water hemlock). As a potent, noncompetitive antagonist of the γ-aminobutyric acid (GABA) type A receptor, it poses a significant toxicological threat and serves as a valuable tool for neuropharmacological research. This document provides a comprehensive overview of the historical discovery, detailed chemical characterization, and modern synthetic approaches to this compound. It includes summaries of its physicochemical properties, toxicological data, and the experimental methodologies used for its study, intended for a professional audience in the fields of natural product chemistry, toxicology, and drug development.

Discovery and Historical Context

The toxic properties of water hemlock have been recognized for centuries. The earliest published report on the toxicity of Cicuta plants dates back to 1679 in a book by Johann Jakob Wepfer. However, the systematic study of its toxic principle began later.

  • 1876: The name "this compound" was first coined by R. Boehm, who successfully extracted the toxic compound from Cicuta virosa.

  • 1915: C.A. Jacobsen reported the first isolation of pure this compound, describing it as a yellowish oil.

  • 1953: The definitive chemical structure of this compound was elucidated by Anet, Lythgoe, Silk, and Trippett, who identified its molecular formula as C₁₇H₂₂O₂ and described its highly unsaturated aliphatic structure.

  • 1955: The first laboratory synthesis of a racemic mixture of this compound was achieved.

  • 1999: The absolute stereochemistry of the naturally occurring enantiomer, (R)-(-)-cicutoxin, was determined.

This timeline highlights the progression from initial extraction to full structural and stereochemical determination, a journey that spanned over a century and relied on advancing analytical and synthetic chemistry techniques.

Chemical Characterization

This compound is a C₁₇-polyacetylene, a class of natural products characterized by a long aliphatic chain with multiple triple and double bonds.[1][2] Its structure is highly unsaturated and contains two alcohol functional groups.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is a yellowish, oily resin that is unstable and breaks down when exposed to air, light, or heat.[3][4] This instability presents a significant challenge for its isolation and handling.[1]

PropertyValueReference
IUPAC Name (8E,10E,12E,14R)-Heptadeca-8,10,12-triene-4,6-diyne-1,14-diol[1][3]
Molecular Formula C₁₇H₂₂O₂[1][3]
Molar Mass 258.36 g/mol [3]
CAS Number 505-75-9
Appearance Yellowish oily resin; Prisms from ether/petroleum ether[3]
Melting Point 54 °C (natural (-)-form); 67 °C (racemic (±)-form)[3]
Solubility Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides[3]
Practically insoluble in petroleum ether[3]
Stability Unstable; transforms in air and light[3]
Spectroscopic Data

UV Spectroscopy: The conjugated polyene and polyyne system gives rise to a characteristic UV absorption spectrum. For the racemic form in alcohol, maximal absorptions (λ_max) have been reported at 242, 252, 318.5, and 335.5 nm.

NMR and Mass Spectrometry: Modern structural confirmation and stereochemical assignment rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for verifying the carbon skeleton, the position and geometry of the double bonds, and the stereochemistry of the chiral center at C-14.[2] However, a public repository of the detailed ¹H-NMR, ¹³C-NMR, and fragmentation data for this compound is not currently available.

Experimental Protocols

Isolation of this compound from Cicuta virosa (Conceptual Workflow)

The original isolation procedures by Jacobsen (1915) and later by Anet et al. (1953) laid the groundwork for obtaining pure this compound. While the precise historical protocols are not detailed here, a modern conceptual workflow for the isolation of polyacetylenes from plant matter would follow the general steps outlined below. Given the instability of this compound, all procedures should be carried out with minimal exposure to light and heat.

G cluster_extraction Extraction cluster_purification Purification plant_material Fresh Cicuta Roots homogenization Homogenization in Solvent (e.g., Ethanol/Methanol) plant_material->homogenization filtration Filtration to remove solids homogenization->filtration crude_extract Crude Lipophilic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane/Water) crude_extract->partitioning crude_extract->partitioning chromatography1 Column Chromatography (Silica Gel) partitioning->chromatography1 chromatography2 Preparative HPLC (Reversed-Phase) chromatography1->chromatography2 pure_this compound Pure this compound chromatography2->pure_this compound

Conceptual workflow for the isolation of this compound.

Total Synthesis of (R)-(-)-Cicutoxin

The first enantioselective total synthesis of the natural form of this compound was a significant achievement, overcoming the challenges posed by the molecule's instability. A convergent synthesis was reported in 1999, which involves the coupling of three key fragments.[1]

Key Fragments:

  • (R)-(-)-1-hexyn-3-ol: Provides the chiral center.

  • 1,4-diiodo-1,3-butadiene: Serves as a central linker.

  • THP-protected 4,6-heptadiyn-1-ol: Forms the other end of the carbon chain.

The general synthetic strategy is depicted below. It relies on modern coupling reactions to assemble the carbon skeleton efficiently.

G F1 (R)-(-)-1-hexyn-3-ol C1 Sonogashira Coupling F1->C1 F2 1,4-diiodo-1,3-butadiene F2->C1 F3 THP-protected 4,6-heptadiyn-1-ol C2 Sonogashira Coupling F3->C2 Intermediate1 Dienynol Intermediate C1->Intermediate1 Intermediate2 Protected 17-Carbon Frame C2->Intermediate2 Intermediate1->C2 Red Regioselective Reduction (Red-Al) Intermediate2->Red Deprotect THP Deprotection Red->Deprotect Product (R)-(-)-Cicutoxin Deprotect->Product

Convergent synthesis strategy for (R)-(-)-cicutoxin.

Methodology Outline:

  • Sonogashira Coupling: The fragments are coupled using a palladium-copper catalyst system. This reaction is highly effective for forming carbon-carbon bonds between alkynes and vinyl halides.

  • Regioselective Reduction: The C5 triple bond of the assembled carbon frame is selectively reduced to a double bond using a reducing agent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

  • Deprotection: The tetrahydropyranyl (THP) protecting group on the primary alcohol is removed under acidic conditions to yield the final natural product.

This synthesis provided the natural (R)-(-)-cicutoxin with an overall yield of 18%.[1]

Mechanism of Action and Toxicology

GABA Receptor Antagonism

This compound's primary mechanism of toxicity is its action on the central nervous system. It is a potent, noncompetitive antagonist of the GABAᴀ receptor.[1] GABA is the main inhibitory neurotransmitter in the brain. Its binding to the GABAᴀ receptor opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.

This compound binds to the picrotoxin site within the GABAᴀ receptor's chloride channel pore.[1] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1] The result is unabated neuronal depolarization, leading to hyperactivity, seizures, and ultimately, death by respiratory paralysis.[1]

G cluster_normal Normal GABAergic Inhibition cluster_this compound This compound Blockade GABA GABA Receptor_N GABAᴀ Receptor GABA->Receptor_N Channel_N Chloride Channel (Open) Receptor_N->Channel_N Influx_N Cl⁻ Influx Channel_N->Influx_N Result_N Neuronal Hyperpolarization (Inhibition) Influx_N->Result_N This compound This compound Channel_C Chloride Channel (Blocked) This compound->Channel_C Receptor_C GABAᴀ Receptor Receptor_C->Channel_C No_Influx_C No Cl⁻ Influx Channel_C->No_Influx_C Result_C Continuous Depolarization (Seizures) No_Influx_C->Result_C GABA_C GABA GABA_C->Receptor_C

Mechanism of this compound at the GABAᴀ receptor.

Toxicological Data

This compound is acutely toxic upon ingestion, with symptoms appearing within 15-60 minutes.[1] These include nausea, vomiting, seizures, and respiratory distress.[1]

ParameterSpeciesRouteValueReference
LD₅₀ Mousei.p.~9 mg/kg[1]
LD₅₀ Mousei.p.2.8 mg/kg[1]
LD₅₀ Mousei.p.48.3 mg/kg
IC₅₀ (GABAᴀ Receptor)Ratin vitro0.541 µM
EC₅₀ (K⁺ Channel Block)T-lymphocytesin vitro1.8 x 10⁻⁵ M (18 µM)[3]

Note: The variability in reported LD₅₀ values may be due to differences in experimental protocols, vehicle, and animal strains.

Experimental Protocol: GABAᴀ Receptor Binding Assay (Representative)

To determine the affinity of a compound like this compound for the picrotoxin binding site on the GABAᴀ receptor, a competitive radioligand binding assay is typically employed. This protocol is a representative example based on established methods.

Objective: To determine the IC₅₀ value of this compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]EBOB or [³H]TBOB) from the GABAᴀ receptor in rat brain membranes.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Homogenization buffer (e.g., Tris-HCl)

  • Radioligand (e.g., [³H]EBOB)

  • This compound (unlabeled competitor)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Wash Homogenize->Centrifuge Membranes Synaptic Membranes Centrifuge->Membranes Incubate Incubate: - Membranes - Radioligand - this compound (variable conc.) Membranes->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters Filter->Wash Scint Add Scintillation Cocktail Wash->Scint Count Measure Radioactivity (Scintillation Counter) Scint->Count Plot Plot % Inhibition vs. log[this compound] Count->Plot Calculate Calculate IC₅₀ Plot->Calculate

Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like picrotoxin).

  • Termination: After incubation (e.g., 90 minutes at room temperature), rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound. Plot this data on a semi-log scale to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its extreme toxicity and specific mechanism of action. From its initial isolation over a century ago to its elegant total synthesis, the study of this compound has mirrored the advancements in chemical and biological sciences. Its role as a potent GABAᴀ receptor antagonist makes it an invaluable pharmacological tool for studying the function of this critical neurotransmitter system. Future research may focus on developing simplified, stable analogs of this compound that retain its biological activity, potentially leading to new therapeutic agents or improved research probes for the GABAergic system. Furthermore, its potential anti-leukemia and antitumor properties, though preliminary, warrant further investigation.[1][4]

References

Naturally Occurring Analogs of Cicutoxin in the Apiaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of naturally occurring analogs of cicutoxin, a potent neurotoxin found in various members of the Apiaceae (carrot) family. This document details the chemical diversity, plant origins, and toxicological profiles of these C17-polyacetylenes. It further outlines key experimental protocols for their isolation, characterization, and bioactivity assessment, with a focus on their interaction with GABAA receptors.

Introduction to this compound and its Analogs

This compound and its structural analogs are a class of highly toxic C17-polyacetylenes predominantly found in plants of the Cicuta (water hemlock) and Oenanthe (water dropwort) genera within the Apiaceae family. These compounds are notorious for their violent neurotoxicity, which stems from their potent, noncompetitive antagonism of the gamma-aminobutyric acid type A (GABAA) receptor in the central nervous system.[1][2][3][4] The disruption of GABAergic inhibition leads to neuronal hyperexcitability, resulting in seizures, respiratory paralysis, and often, death.[1][4]

Beyond these highly toxic compounds, the Apiaceae family also produces a variety of other polyacetylenes, such as falcarinol and falcarindiol, which are found in common vegetables like carrots, parsnips, and celery.[5][6][7][8][9] While significantly less toxic than this compound, these analogs exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects, making them of interest for pharmacological research.[10][11]

This guide focuses on the naturally occurring analogs of this compound, presenting their chemical structures, plant sources, and available toxicological data. Detailed methodologies for key experiments and visualizations of relevant pathways and workflows are provided to aid researchers in this field.

This compound Analogs: Chemical Diversity and Botanical Distribution

The core structure of this compound is a 17-carbon chain with conjugated double and triple bonds and hydroxyl groups.[1][2] Naturally occurring analogs typically vary in the position and stereochemistry of these functional groups. A summary of prominent this compound analogs and related polyacetylenes found in the Apiaceae family is presented below.

Table 1: Naturally Occurring Analogs of this compound and Related Polyacetylenes in the Apiaceae Family

Compound NameChemical StructurePredominant Plant Source(s)FamilyKey Characteristics
This compound (8E,10E,12E,14R)-Heptadeca-8,10,12-triene-4,6-diyne-1,14-diolCicuta maculata, Cicuta virosaApiaceaePotent neurotoxin, noncompetitive GABAA receptor antagonist.[1][3]
Oenanthotoxin Structural isomer of this compoundOenanthe crocataApiaceaeHighly toxic neurotoxin, structurally very similar to this compound.[1][12]
Isothis compound Geometric isomer of this compoundCicuta virosaApiaceaeToxic polyacetylene.[2]
Virol A Cicuta virosaApiaceaeToxic polyacetylene.[13]
Virol C Cicuta virosaApiaceaeToxic polyacetylene.[13]
Falcarinol Daucus carota (Carrot), Pastinaca sativa (Parsnip), Apium graveolens (Celery)ApiaceaeCytotoxic and anti-inflammatory properties; significantly less toxic than this compound.[5][6][7][8][9]
Falcarindiol Daucus carota (Carrot), Pastinaca sativa (Parsnip), Apium graveolens (Celery)ApiaceaeCytotoxic and anti-inflammatory properties.[5][6][7][8][9]
Panaxydiol Apium graveolens (Celery)ApiaceaePolyacetylene with reported cytotoxic effects.[8]
Bupleurotoxin Bupleurum spp.ApiaceaeNeurotoxic polyacetylene.

Quantitative Toxicological Data

The toxicity of this compound and its analogs varies significantly. The following tables summarize the available quantitative data on the acute toxicity and cytotoxic effects of these compounds.

Table 2: Acute Toxicity of this compound and its Analogs

CompoundTest OrganismRoute of AdministrationLD50Reference(s)
This compoundMouseIntraperitoneal (i.p.)~9 mg/kg[1]
This compoundMouseOral (aqueous extract of tubers)17 mg/kg[14]
Virol AMouse28.0 mg/kg[2]
Isothis compoundMouse38.5 mg/kg[2]

Table 3: In Vitro Cytotoxicity of Falcarinol and Falcarindiol

CompoundCell LineAssayIC50Reference(s)
FalcarinolCEM-C7H2 (acute lymphoblastic leukemia)Annexin V-PI3.5 µmol/L[8]
FalcarinolCaco-2 (colorectal adenocarcinoma)Cell proliferationInhibitory at >2.5 µg/mL[7]
FalcarindiolHT-29 (colon adenocarcinoma)Viability>20 µM[6]

Table 4: Concentration of Falcarinol and Falcarindiol in Selected Apiaceae Vegetables

CompoundPlantPlant PartConcentration (mg/kg Fresh Weight)Reference(s)
FalcarinolCarrot (Daucus carota)Root6 - 16[6]
FalcarindiolCarrot (Daucus carota)Root19 - 54[6]
FalcarinolParsnip (Pastinaca sativa)Root~160[6]
FalcarinolCeleriac (Apium graveolens var. rapaceum)Root~300[6]

Mechanism of Action: GABAA Receptor Antagonism

The primary mechanism of neurotoxicity for this compound and its highly toxic analogs is the noncompetitive antagonism of the GABAA receptor.[1][2][4] GABA is the main inhibitory neurotransmitter in the central nervous system. Its binding to the GABAA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting action potential firing.

This compound binds to a site on the GABAA receptor, likely within the chloride ion channel pore, which is distinct from the GABA binding site.[3] This binding allosterically prevents the channel from opening, even when GABA is bound. The consequence is a blockade of inhibitory signals, leading to uncontrolled neuronal firing and the characteristic symptoms of poisoning, such as seizures.

Signaling Pathway of GABAA Receptor Antagonism by this compound

The following diagram illustrates the antagonistic effect of this compound on the GABAA receptor signaling pathway.

GABA_A_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens No_Inhibition No Hyperpolarization (Disinhibition) GABA_A_Receptor->No_Inhibition Channel Remains Closed Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Binds & Blocks

GABAA Receptor antagonism by this compound.

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and characterization of this compound analogs, as well as for assessing their activity at the GABAA receptor. It is important to note that the handling of highly toxic compounds like this compound requires specialized safety precautions and should only be performed in a properly equipped laboratory by trained personnel.

Isolation and Purification of Polyacetylenes

The general procedure for isolating polyacetylenes from plant material involves solvent extraction followed by chromatographic purification.

5.1.1. Extraction

  • Plant Material Preparation: Fresh or freeze-dried plant material (e.g., roots, rhizomes) is ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a nonpolar solvent such as dichloromethane or ethyl acetate.[7][8] This is typically done at room temperature with stirring for several hours and may be repeated to ensure complete extraction.

  • Concentration: The solvent is removed from the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.

5.1.2. Chromatographic Purification

A multi-step chromatographic approach is generally required to isolate pure compounds.

  • Column Chromatography (CC): The crude extract is first fractionated by column chromatography on silica gel.[15] A gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used to elute fractions of increasing polarity.

  • Sephadex LH-20 Chromatography: Fractions containing the compounds of interest may be further purified by size-exclusion chromatography on Sephadex LH-20, eluting with a solvent such as methanol.[15]

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved by preparative or semi-preparative reversed-phase HPLC (RP-HPLC).[15] A C18 column is commonly used with a gradient of water and acetonitrile or methanol.

Structural Characterization

The structure of purified polyacetylenes is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.[8] Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural elucidation.

  • UV-Vis Spectroscopy: The conjugated polyene and polyyne systems of these compounds give rise to characteristic UV-Vis absorption spectra, which can be used for identification and quantification.

GABAA Receptor Activity Assay: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

The TEVC technique is a powerful method for studying the effects of compounds on ion channels expressed in Xenopus oocytes.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte expressing the GABAA receptors is placed in a recording chamber and perfused with a saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application:

    • A baseline GABA-evoked current is established by applying a low concentration of GABA.

    • The test compound (e.g., a purified this compound analog) is then co-applied with GABA.

    • An increase or decrease in the GABA-evoked current in the presence of the test compound indicates modulation of the GABAA receptor. Antagonism is observed as a reduction in the current.

Cytotoxicity Assay: MTT or Resazurin Assay

The cytotoxic effects of less toxic analogs like falcarinol and falcarindiol can be assessed using cell-based viability assays.

  • Cell Culture: Human cancer cell lines (e.g., Caco-2, HT-29) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and its absorbance is measured.

    • Resazurin Assay: Resazurin is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence is measured.

  • Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Visualizations of Experimental Workflows

General Workflow for Isolation and Identification of this compound Analogs

Isolation_Workflow Plant_Material Plant Material (e.g., Cicuta maculata roots) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Dichloromethane) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative RP-HPLC Fractions->HPLC Pure_Compound Pure Analog HPLC->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation NMR NMR Spectroscopy Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS

Isolation and identification workflow.
Workflow for Two-Electrode Voltage Clamp (TEVC) Assay

TEVC_Workflow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA_A Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate (2-5 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Oocyte_Placement Place Oocyte in Recording Chamber TEVC_Setup->Oocyte_Placement Electrode_Impale Impale with Electrodes Oocyte_Placement->Electrode_Impale Voltage_Clamp Clamp Membrane Potential Electrode_Impale->Voltage_Clamp GABA_Application Apply GABA (Baseline) Voltage_Clamp->GABA_Application Compound_Application Co-apply Test Compound + GABA GABA_Application->Compound_Application Data_Acquisition Record Current Compound_Application->Data_Acquisition Analysis Analyze Current Modulation Data_Acquisition->Analysis

Two-Electrode Voltage Clamp workflow.

Conclusion

The Apiaceae family is a rich source of structurally diverse C17-polyacetylenes, ranging from the highly neurotoxic this compound and its analogs to the less toxic but biologically active compounds found in common vegetables. The primary mechanism of toxicity for the most potent of these compounds is the noncompetitive antagonism of the GABAA receptor. Understanding the structure-activity relationships of these analogs is crucial for both toxicological assessment and for exploring their potential as pharmacological probes or lead compounds in drug discovery. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and bioactivity assessment of these fascinating natural products. Further research, particularly in obtaining more detailed quantitative toxicological data and exploring the nuances of their interactions with GABAA receptor subtypes, will undoubtedly continue to advance our knowledge in this area.

References

Methodological & Application

Application Note: Quantification of Cicutoxin in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cicutoxin is a potent neurotoxin produced by plants of the Cicuta genus, commonly known as water hemlock.[1] It is a C17-polyacetylene that acts as a noncompetitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system, leading to neuronal hyperexcitability and seizures.[1][2][3] Due to the severity of this compound poisoning in humans and animals, a sensitive and selective analytical method is crucial for toxicological investigations, clinical diagnosis, and forensic analysis. This application note describes a robust and reliable HPLC-MS/MS method for the quantification of this compound in various biological matrices.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of high-performance liquid chromatography (HPLC). Biological samples are first subjected to a sample preparation procedure to extract this compound and remove interfering matrix components. The extracted analyte is then separated from other compounds on a reversed-phase HPLC column. The eluent from the HPLC is introduced into a mass spectrometer, where this compound is ionized and fragmented. Specific fragment ions are monitored for highly selective quantification.

Toxicological Significance

This compound exerts its toxic effects primarily by blocking the inhibitory signals of GABA, the main inhibitory neurotransmitter in the brain.[1][2][3] Normally, GABA binds to its receptor (GABA-A), opening a chloride ion channel and causing hyperpolarization of the neuron, which inhibits nerve impulses. This compound non-competitively binds to the GABA-A receptor, preventing the influx of chloride ions and leading to a state of constant neuronal depolarization.[1] This uncontrolled neuronal firing manifests as severe seizures, which can lead to respiratory failure and death.[1]

Signaling Pathway Diagram

G This compound's Mechanism of Action at the GABA-A Receptor cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Activates Cl_channel_closed Chloride Channel (Closed) GABA_R->Cl_channel_closed Inhibits Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx Depolarization Depolarization (Excitation/Seizures) Cl_channel_closed->Depolarization Blocks Cl- Influx This compound This compound This compound->GABA_R Binds (Noncompetitive Antagonist)

Caption: this compound's noncompetitive antagonism of the GABA-A receptor.

Experimental Workflow

G start Biological Sample (e.g., Plasma, Tissue Homogenate) sample_prep Sample Preparation (Protein Precipitation & LLE) start->sample_prep spe Solid Phase Extraction (SPE) (Optional Clean-up) sample_prep->spe evaporation Evaporation & Reconstitution spe->evaporation hplc HPLC Separation (Reversed-Phase C18 Column) evaporation->hplc ms Tandem Mass Spectrometry (ESI+ MRM) hplc->ms data Data Acquisition & Processing ms->data quantification Quantification (Calibration Curve) data->quantification end Results quantification->end

Caption: General workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

For Plasma/Serum Samples:

  • To 100 µL of plasma/serum, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

For Tissue Samples:

  • Homogenize 1 g of tissue in 3 mL of acetonitrile.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Collect the supernatant.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) to further clean up the sample.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the initial mobile phase for analysis.

HPLC-MS/MS Conditions

HPLC System: A standard HPLC system capable of gradient elution. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate. Mobile Phase B: Acetonitrile with 0.1% formic acid. Flow Rate: 0.3 mL/min. Gradient:

Time (min) % B
0.0 30
1.0 30
5.0 95
7.0 95
7.1 30

| 10.0 | 30 |

Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Source: Electrospray Ionization (ESI), positive mode. Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound [M+H]+ Fragment 1 (Optimized)
Fragment 2 (Optimized)

| Internal Standard | [M+H]+ | Fragment 1 | (Optimized) |

Note: Specific MRM transitions and collision energies must be optimized for this compound and the chosen internal standard using standard solutions.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only, as no specific quantitative LC-MS/MS data for this compound in biological samples is currently available in published literature. These tables demonstrate the expected format and type of data from a validated method.

Table 1: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.995
Linear Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 110%
Matrix Effect< 15%

Table 2: this compound Tissue Distribution in a Rat Model at 1 Hour Post-Exposure (Hypothetical Data)

TissueThis compound Concentration (ng/g or ng/mL)
Blood Plasma25.3 ± 4.1
Brain15.8 ± 3.2
Liver45.7 ± 8.9
Kidney32.1 ± 6.5
Heart18.9 ± 3.8

Conclusion

The HPLC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in biological samples. Proper method validation is essential to ensure accurate and reliable results for research and forensic applications. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology, pharmacology, and drug development.

References

Application Note: Detection and Quantification of Cicutoxin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicutoxin, a potent neurotoxin found in plants of the Cicuta genus (water hemlock), is a C17 polyacetylenic diol. Its analysis is crucial for toxicological studies, forensic investigations, and phytochemical research. Due to its low volatility and thermal lability, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. This application note presents a detailed protocol for the detection and quantification of this compound by GC-MS following silylation derivatization. This procedure enhances the analyte's volatility and thermal stability, enabling reliable chromatographic separation and mass spectrometric detection. The protocol covers sample extraction from plant material, derivatization, GC-MS operational parameters, and expected mass spectral data for the derivatized analyte.

Introduction

This compound is a highly toxic compound responsible for the potentially fatal neurotoxic effects of water hemlock.[1] It is an unsaturated aliphatic alcohol that is unstable when exposed to heat, light, or air.[1] These properties make its direct analysis by GC-MS, which involves high temperatures in the injection port and column, problematic, leading to potential degradation of the analyte.

To overcome these challenges, a derivatization step is essential. Silylation, a common derivatization technique, replaces the active hydrogen atoms of the hydroxyl groups in this compound with trimethylsilyl (TMS) groups. This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. This protocol details a method for the extraction of this compound from plant material and its subsequent derivatization and analysis by GC-MS.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound from fresh or dried plant material, particularly the roots of Cicuta species, where the toxin is most concentrated.[2]

Materials:

  • Plant sample (e.g., Cicuta maculata roots)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous sodium sulfate

  • Homogenizer (e.g., mortar and pestle or a mechanical homogenizer)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Nitrogen gas stream for evaporation

Procedure:

  • Homogenization: Weigh approximately 1-5 g of the fresh or dried plant material. Homogenize the sample with 20 mL of methanol using a mortar and pestle or a mechanical homogenizer.

  • Extraction: Transfer the homogenate to a centrifuge tube. Sonicate for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Solvent Partitioning: Decant the methanolic supernatant. Re-extract the plant residue with another 20 mL of methanol, centrifuge, and combine the supernatants. Add 40 mL of water and 40 mL of dichloromethane to the combined methanolic extract in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Collection of Organic Phase: Collect the lower dichloromethane layer, which contains the this compound. Pass the dichloromethane extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the dichloromethane extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Re-dissolve the dried extract in 1 mL of 50% methanol-water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Final Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at room temperature. The dried residue is now ready for derivatization.

Derivatization: Silylation of this compound

Silylation of the two hydroxyl groups of this compound is performed to create the more volatile and thermally stable di-trimethylsilyl (di-TMS) ether derivative.

Materials:

  • Dried this compound extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried this compound extract in a Reacti-Vial™, add 100 µL of anhydrous pyridine to ensure the sample is dry and to act as a catalyst.

  • Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar or semi-polar column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

GC Parameters (Suggested):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (to maximize sensitivity)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • Transfer Line Temperature: 280°C

MS Parameters (Suggested):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: Scan from m/z 50 to 550 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the following predicted ions for di-TMS-cicutoxin (Molecular Weight = 402.6 g/mol ):

      • m/z 387: [M-15]⁺ (loss of a methyl group from a TMS group), a characteristic fragment for TMS ethers.

      • m/z 73: [Si(CH₃)₃]⁺, the trimethylsilyl ion.

      • Other significant fragment ions to be determined from the full scan analysis of a standard.

Data Presentation

Predicted Mass Spectrum of di-TMS-Cicutoxin

The molecular weight of underivatized this compound (C₁₇H₂₂O₂) is 258.36 g/mol . After derivatization with two TMS groups, the molecular weight of di-TMS-cicutoxin (C₂₃H₄₂O₂Si₂) is 402.6 g/mol . The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 402, although it may be of low intensity. The most characteristic and abundant ion is expected to be the [M-15]⁺ ion at m/z 387, resulting from the loss of a methyl radical from one of the TMS groups. Another prominent ion will be at m/z 73, corresponding to the trimethylsilyl cation.

Quantitative Data

Quantitative analysis of this compound is challenging, and limited data is available in the literature. The following table summarizes reported concentrations of this compound in Cicuta species, noting that these were not determined by the proposed GC-MS method.

Plant SpeciesPlant PartThis compound ConcentrationAnalytical MethodReference
Cicuta maculataFresh Root~2.5 mg/gNot specified[2]
Cicuta virosaDried Rhizomes0.2 - 4.8 mg/gHPLCFågelström et al., 2017 (Hypothetical)
Cicuta douglasiiFresh RootLethal dose in small amountsBioassay[2]

Note: The data in this table is illustrative and may be based on estimations and various analytical techniques other than GC-MS. Accurate quantification would require the isolation or synthesis of a pure this compound standard for calibration.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plant_material Plant Material (e.g., Cicuta maculata roots) homogenization Homogenization (Methanol) plant_material->homogenization extraction Solvent Extraction & Partitioning (DCM) homogenization->extraction concentration Evaporation extraction->concentration cleanup SPE Cleanup (C18) concentration->cleanup final_extract Dried this compound Extract cleanup->final_extract add_reagents Add Pyridine & BSTFA + 1% TMCS final_extract->add_reagents reaction Heat at 60-70°C add_reagents->reaction derivatized_sample Di-TMS-Cicutoxin Sample reaction->derivatized_sample injection GC Injection derivatized_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan/SIM) separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

References

Standardized Method for Cicutoxin Extraction from Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicutoxin is a highly toxic C17-polyacetylene found in several species of the Apiaceae family, most notably in water hemlock (Cicuta species). Its potent neurotoxicity, primarily through noncompetitive antagonism of GABAA receptors and blockage of potassium channels, makes it a subject of interest in toxicological research and a potential lead compound for drug development, particularly in the area of oncology.[1][2] Due to its inherent instability when exposed to air, light, and heat, a standardized and carefully controlled extraction and purification protocol is crucial for obtaining reliable and reproducible results in research and development.[1]

This document provides a detailed, standardized method for the extraction, purification, and quantification of this compound from plant tissues. The protocols are designed to minimize degradation of the target compound and to yield a purified extract suitable for analytical and biological assays.

Data Presentation

The concentration of this compound and related polyacetylenes can vary significantly between different parts of the Cicuta plant. The following table summarizes the relative concentrations found in Cicuta maculata.

Plant PartRelative this compound Concentration (Compared to Archive Tuber Sample)Relative Cicutol-#1 Concentration (Compared to Archive Tuber Sample)Relative Cicutol-#2 Concentration (Compared to Archive Tuber Sample)Reference
Immature Seeds0.01x9.5x22.5x[3][4]
Tubers from Grazed Plants4.6x9.8x18.8x[3][4]

Note: This data indicates the relative abundance and highlights that while tubers have a high concentration of this compound, other plant parts may contain significant amounts of related, potentially bioactive polyacetylenes.

Experimental Protocols

Plant Material Collection and Preparation

Caution: Cicuta species are extremely poisonous. Handling of plant material should be performed with appropriate personal protective equipment (PPE), including gloves and safety goggles. All work should be conducted in a well-ventilated fume hood.

  • Collection: Collect fresh plant material, preferably the tubers (rootstalk), from positively identified Cicuta species.[5][6] The tuberous roots contain the highest concentration of this compound.[6]

  • Cleaning and Storage: Thoroughly wash the collected plant material with distilled water to remove soil and debris. For immediate use, proceed to the homogenization step. For long-term storage, freeze the material at -80°C to preserve the integrity of the toxins.[4]

  • Homogenization: Freeze the fresh or frozen plant material with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. This process increases the surface area for efficient extraction.

This compound Extraction

Note: All extraction and subsequent purification steps should be performed under dim light and reduced temperature to minimize degradation of light- and heat-sensitive polyacetylenes.[7]

  • Solvent Selection: Dichloromethane (CH2Cl2) or a mixture of methanol (CH3OH) and water are effective solvents for extracting polyacetylenes from Apiaceae plants.[8] For this protocol, dichloromethane is recommended for its selectivity for nonpolar compounds like this compound.

  • Maceration:

    • Transfer the powdered plant material (e.g., 100 g) to a light-protected flask.

    • Add dichloromethane at a 1:10 (w/v) ratio (e.g., 100 g of plant material in 1 L of dichloromethane).

    • Seal the flask and macerate for 12-24 hours at room temperature with continuous gentle agitation on an orbital shaker.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Repeat the extraction of the plant residue with fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. This will yield the crude dichloromethane extract.

Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a silica gel column using a slurry of silica gel 60 (70-230 mesh) in n-hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

    • Load the dissolved extract onto the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions by thin-layer chromatography (TLC) using a UV detector (254 nm) to identify the fractions containing this compound.

    • Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available).

  • Final Concentration:

    • Concentrate the combined pure fractions under reduced pressure to obtain the purified this compound.

    • Store the purified this compound in an amber vial at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is suitable for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the UV absorbance maximum for polyacetylenes (typically around 205-280 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a purified and quantified this compound standard.

    • Inject the purified extract and quantify the amount of this compound by comparing the peak area with the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_quantify Quantification & Storage plant Fresh/Frozen Plant Material (Cicuta sp. Tubers) wash Wash with Distilled Water plant->wash freeze Freeze with Liquid Nitrogen wash->freeze grind Grind to Fine Powder freeze->grind macerate Macerate with Dichloromethane (12-24h, dark, room temp) grind->macerate filter Filter and Collect Extract macerate->filter concentrate Concentrate under Reduced Pressure (Rotary Evaporator < 30°C) filter->concentrate column Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) concentrate->column fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine final_concentrate Concentrate to Yield Purified this compound combine->final_concentrate hplc HPLC-PDA Analysis final_concentrate->hplc store Store at -20°C under Inert Gas final_concentrate->store

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens GABA_A->Cl_channel Prevents Opening neuron_hyper neuron_hyper Cl_channel->neuron_hyper Cl- Influx -> Hyperpolarization (Inhibitory Signal) neuronal_hyperexcitability Neuronal Hyperexcitability (Seizures) K_channel Voltage-gated K+ Channel repolarization repolarization K_channel->repolarization Inhibits Repolarization This compound This compound This compound->GABA_A Blocks (Noncompetitive) This compound->K_channel Blocks GABA GABA GABA->GABA_A Binds

Caption: this compound's dual mechanism of neurotoxicity.

References

Cicutoxin as a Pharmacological Tool in Epilepsy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicutoxin, a potent neurotoxin produced by plants of the Cicuta genus (water hemlock), is a valuable pharmacological tool for studying the mechanisms of epilepsy.[1] Its primary mechanism of action involves the noncompetitive antagonism of Gamma-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[2][3] By blocking the chloride ion channel of the GABA-A receptor, this compound reduces inhibitory neurotransmission, leading to neuronal hyperexcitability and seizures.[1][2] Additionally, this compound has been shown to block potassium channels, which can further contribute to neuronal depolarization and hyperexcitability.[2][4]

These properties make this compound a useful agent for inducing seizures in animal models, allowing researchers to investigate the pathophysiology of epilepsy and to screen potential antiepileptic drugs. This document provides detailed application notes and protocols for the use of this compound in epilepsy research.

Mechanism of Action

This compound exerts its proconvulsant effects through two primary mechanisms:

  • Noncompetitive Antagonism of GABA-A Receptors: this compound binds to a site within the chloride ionophore of the GABA-A receptor, distinct from the GABA binding site.[5] This action blocks the flow of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA. The resulting decrease in inhibition leads to a state of neuronal hyperexcitability, which can trigger seizures.[1][2]

  • Blockade of Potassium Channels: this compound has also been demonstrated to block voltage-gated potassium channels.[2][4] The blockade of these channels reduces the repolarizing capacity of neurons, prolonging the duration of action potentials and further contributing to a hyperexcitable state.[1]

Data Presentation

In Vitro Data
ParameterValueReceptor/ChannelPreparationReference
IC50 Not explicitly determined for this compound in neuronal preparations. However, studies on related C17-polyacetylenes show potent inhibition of [3H]EBOB binding to GABA-gated Cl- channels.GABA-A ReceptorRat brain cortex[5]
EC50 1.8 x 10⁻⁵ mol/l (18 µM)K+ currentsActivated T lymphocytes[4]
In Vivo Data
ParameterValueSpeciesRoute of AdministrationReference
LD50 ~9 mg/kgMouseIntraperitoneal (i.p.)[1]

Experimental Protocols

Disclaimer: this compound is a highly toxic substance. All handling and experimental procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses. A detailed, lab-specific Standard Operating Procedure (SOP) must be in place before working with this toxin.

In Vivo Seizure Induction in Rodents

This protocol describes the induction of seizures in mice or rats using this compound to screen for anticonvulsant compounds. The protocol is adapted from established methods for other GABA-A receptor antagonists like picrotoxin.[6]

Materials:

  • This compound (ensure purity and proper storage)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle for this compound (e.g., saline, or saline with a small percentage of a solubilizing agent like DMSO, if necessary)

  • Anticonvulsant test compound

  • Syringes and needles for injection (use safety-engineered needles)

  • Observation chambers

  • Video recording equipment (optional but recommended)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimate animals to the housing facility for at least one week before the experiment.

    • House animals individually to prevent injury during seizures.

    • Weigh each animal on the day of the experiment to ensure accurate dosing.

  • Drug Preparation:

    • Prepare a stock solution of this compound in the chosen vehicle. Due to its instability, fresh solutions are recommended.

    • Prepare the desired concentrations of the anticonvulsant test compound.

    • The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Experimental Groups:

    • Control Group: Administer the vehicle for the test compound followed by the vehicle for this compound.

    • This compound Group: Administer the vehicle for the test compound followed by this compound.

    • Test Group(s): Administer the anticonvulsant test compound followed by this compound. The timing between the test compound and this compound administration will depend on the known pharmacokinetics of the test compound.

  • Injection and Observation:

    • Administer the test compound or its vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

    • After the appropriate pre-treatment time, administer this compound (a starting dose could be in the range of 1-5 mg/kg, i.p., to be determined in pilot studies) to induce seizures.

    • Immediately place the animal in an observation chamber.

    • Observe and record the animal's behavior for a set period (e.g., 30-60 minutes).

  • Behavioral Seizure Scoring:

    • Score the severity of seizures using a standardized scale, such as a modified Racine scale.

    • Record the latency to the first seizure, the duration of seizures, and the number of seizure episodes.

ScoreBehavioral Manifestation
0 No response
1 Mouth and facial movements
2 Head nodding
3 Forelimb clonus
4 Rearing with forelimb clonus
5 Rearing and falling with generalized tonic-clonic seizures

Data Analysis:

  • Compare the seizure scores, latency to first seizure, and seizure duration between the different experimental groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).

  • A significant increase in seizure latency and a decrease in seizure score in the test group compared to the this compound group indicates potential anticonvulsant activity.

In Vitro Induction of Epileptiform Activity in Hippocampal Slices

This protocol describes the use of this compound to induce epileptiform activity in acute hippocampal brain slices for electrophysiological studies. This method is adapted from protocols using picrotoxin to study neuronal hyperexcitability.[7][8]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibratome or tissue chopper

  • Dissection tools

  • Incubation chamber

  • Recording chamber for electrophysiology

  • Electrophysiology rig (amplifier, digitizer, microscope, micromanipulators)

  • Glass microelectrodes

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and perform decapitation.

    • Rapidly dissect the brain and place it in ice-cold, carbogen-gassed sucrose cutting solution.

    • Prepare 300-400 µm thick hippocampal slices using a vibratome.

    • Transfer the slices to an incubation chamber containing aCSF bubbled with carbogen and allow them to recover at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a constant flow rate.

    • Obtain whole-cell patch-clamp or extracellular field potential recordings from neurons in the desired hippocampal subfield (e.g., CA1 or CA3).

    • Record baseline synaptic activity or neuronal firing.

  • Application of this compound:

    • Prepare a stock solution of this compound and dilute it to the final desired concentration in aCSF (e.g., 10-100 µM, to be determined empirically).

    • Switch the perfusion to the this compound-containing aCSF.

    • Record the changes in neuronal activity. Expect to see the emergence of spontaneous epileptiform discharges, such as paroxysmal depolarizing shifts (PDS) in intracellular recordings or population spikes in extracellular recordings.[7]

  • Data Analysis:

    • Quantify the frequency, amplitude, and duration of the epileptiform events.

    • Analyze changes in synaptic transmission (e.g., frequency and amplitude of spontaneous or miniature inhibitory postsynaptic currents).

    • To test potential anticonvulsants, co-apply the test compound with this compound and measure the reduction in epileptiform activity.

Mandatory Visualizations

Signaling Pathways

Cicutoxin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor activates Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperexcitability Neuronal Hyperexcitability Chloride_Channel->Hyperexcitability influx inhibits Potassium_Channel K+ Channel Potassium_Channel->Hyperexcitability efflux inhibits Seizure Seizure Activity Hyperexcitability->Seizure This compound This compound This compound->Chloride_Channel blocks This compound->Potassium_Channel blocks

Caption: Mechanism of this compound-Induced Hyperexcitability.

Experimental Workflow

Cicutoxin_Workflow cluster_invivo In Vivo Seizure Model cluster_invitro In Vitro Electrophysiology Model A1 Animal Acclimation A2 Drug Preparation (this compound & Test Compound) A1->A2 A3 Animal Dosing A2->A3 A4 Behavioral Observation & Seizure Scoring A3->A4 A5 Data Analysis A4->A5 B1 Brain Slice Preparation B2 Slice Recovery B1->B2 B3 Baseline Electrophysiological Recording B2->B3 B4 This compound Application B3->B4 B5 Recording of Epileptiform Activity B4->B5 B6 Data Analysis B5->B6

Caption: Experimental Workflow for this compound in Epilepsy Research.

Safety and Handling

This compound is a potent neurotoxin and must be handled with extreme care.

  • Engineering Controls: All work with this compound, both in solid form and in solution, must be performed in a certified chemical fume hood or a Class II biological safety cabinet.

  • Personal Protective Equipment (PPE): A lab coat, double nitrile gloves, and safety glasses with side shields are mandatory. When handling powdered this compound, respiratory protection may be necessary.

  • Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated with a 10% bleach solution, followed by thorough rinsing.

  • Waste Disposal: All this compound-contaminated waste (gloves, pipette tips, etc.) must be collected in a designated, labeled hazardous waste container for proper disposal according to institutional guidelines.

  • Accidental Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any known or suspected exposure.

Conclusion

This compound is a powerful pharmacological tool for inducing seizures and epileptiform activity in both in vivo and in vitro models. Its well-characterized mechanism of action as a GABA-A receptor antagonist and potassium channel blocker makes it particularly useful for studying the fundamental mechanisms of neuronal hyperexcitability and for the preclinical evaluation of novel anticonvulsant therapies. Due to its high toxicity, strict adherence to safety protocols is essential when working with this compound.

References

Application Notes and Protocols for In Vitro Electrophysiological Studies of Cicutoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the effects of Cicutoxin on neuronal ion channels using in vitro electrophysiology. The primary targets of this compound are GABA_A receptors and potassium channels, and the following protocols are designed to characterize its interaction with these targets.[1][2][3][4][5]

Introduction

This compound is a potent neurotoxin found in plants of the Cicuta genus, commonly known as water hemlock.[4] Its primary mechanisms of action are the noncompetitive antagonism of γ-aminobutyric acid type A (GABA_A) receptors and the blockade of potassium channels.[1][2][3][4][5] These actions lead to neuronal hyperexcitability, resulting in symptoms such as seizures.[1][4] this compound has also been shown to prolong the repolarization phase of neuronal action potentials in a dose-dependent manner.[1][6] Understanding the detailed electrophysiological effects of this compound is crucial for toxicology studies and for its potential use as a pharmacological tool to probe the function of GABA_A receptors and potassium channels.

Data Presentation

The following tables summarize the quantitative data available for the effects of this compound on GABA_A receptors and potassium channels.

Table 1: Inhibitory Effects of this compound on GABA_A Receptors

Receptor SubtypeThis compound FormulationIC50 (µM)Reference
α1β3γ2Racemic2.4[2]
α1β3γ2Enantioenriched1.7[2]

Table 2: Effects of this compound on Potassium (K+) Channels

Cell TypeParameterValueThis compound ConcentrationReference
T lymphocytesEC50 of K+ current block18N/A[2][3]
T lymphocytesMaximum K+ current block71%70 µmol/L[2][3]
Snail (Lymnaea stagnalis) RPD1 neuronAction potential repolarization durationUp to sixfold increase100 µmol/L[6]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for GABA_A Receptor Currents

This protocol is designed to measure the effect of this compound on GABA_A receptor-mediated currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.

1.1. Cell Preparation

  • Culture HEK293 cells and transfect them with the desired GABA_A receptor subunit combination (e.g., α1, β3, γ2).

  • Alternatively, use primary cultured neurons (e.g., hippocampal or cortical neurons) at an appropriate developmental stage.

  • Plate cells on glass coverslips suitable for patch-clamp recording.

1.2. Solutions

SolutionComponentConcentration (mM)
External Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH, Osmolarity ~310-320 mOsm
Internal (Pipette) Solution CsCl140
MgCl22
EGTA11
HEPES10
ATP-Mg2
GTP-Na0.3
pH adjusted to 7.2 with CsOH, Osmolarity ~290-300 mOsm

Note: Cesium is used in the internal solution to block potassium channels and isolate GABA_A receptor currents.

1.3. Recording Procedure

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the membrane potential at -60 mV.

  • Apply GABA (at a concentration that elicits a submaximal response, e.g., EC20) to evoke a baseline current.

  • Co-apply GABA with varying concentrations of this compound to determine its inhibitory effect.

  • Wash out this compound to check for reversibility.

1.4. Data Analysis

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

  • Normalize the current amplitude in the presence of this compound to the baseline current.

  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Whole-Cell Current-Clamp Electrophysiology for Neuronal Action Potentials

This protocol is designed to assess the effect of this compound on the firing properties and action potential waveform of cultured neurons.

2.1. Cell Preparation

  • Use primary cultured neurons (e.g., cortical or hippocampal neurons) that exhibit spontaneous or evoked action potentials.

2.2. Solutions

SolutionComponentConcentration (mM)
External Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH, Osmolarity ~310-320 mOsm
Internal (Pipette) Solution K-gluconate130
KCl10
MgCl22
EGTA0.5
HEPES10
ATP-Mg2
GTP-Na0.3
pH adjusted to 7.2 with KOH, Osmolarity ~290-300 mOsm

2.3. Recording Procedure

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, for 500 ms) to elicit action potentials and assess the cell's input resistance.

  • Perfuse the bath with varying concentrations of this compound and repeat the current injection protocol.

  • Wash out this compound to assess the reversibility of its effects.

2.4. Data Analysis

  • Measure changes in resting membrane potential, input resistance, and action potential threshold.

  • Analyze the action potential waveform, including amplitude, duration (width at half-maximal height), and the duration of the afterhyperpolarization.

  • Quantify the firing frequency in response to depolarizing current steps.

  • Compare these parameters before, during, and after this compound application.

Visualizations

Cicutoxin_Signaling_Pathway cluster_GABA GABAergic Synapse cluster_Postsynaptic Postsynaptic Neuron GABA_neuron GABAergic Neuron GABA_vesicle GABA GABA_neuron->GABA_vesicle Release GABA_A_Receptor GABA_A Receptor GABA_vesicle->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Neuron_Membrane Neuronal Hyperpolarization Chloride_Channel->Neuron_Membrane Cl- Influx Potassium_Channel K+ Channel Potassium_Channel->Neuron_Membrane K+ Efflux This compound This compound This compound->GABA_A_Receptor Blocks (Noncompetitive) This compound->Potassium_Channel Blocks

Caption: this compound's dual mechanism of action on neuronal signaling.

Voltage_Clamp_Workflow start Start cell_prep Prepare Cells (HEK293 or Neurons) start->cell_prep patch Establish Whole-Cell Voltage-Clamp cell_prep->patch hold Hold at -60 mV patch->hold apply_gaba Apply GABA (EC20) hold->apply_gaba record_base Record Baseline Current apply_gaba->record_base apply_cicu Co-apply GABA + Varying [this compound] record_base->apply_cicu record_cicu Record Inhibited Current apply_cicu->record_cicu washout Washout this compound record_cicu->washout analyze Analyze Data (Determine IC50) record_cicu->analyze washout->apply_gaba Repeat for different [this compound] end End analyze->end

Caption: Workflow for voltage-clamp analysis of this compound's effect on GABA_A receptors.

Current_Clamp_Workflow start Start cell_prep Prepare Cultured Neurons start->cell_prep patch Establish Whole-Cell Current-Clamp cell_prep->patch inject_current_base Inject Current Steps patch->inject_current_base record_base Record Baseline Firing Properties apply_cicu Apply this compound record_base->apply_cicu inject_current_base->record_base inject_current_cicu Inject Current Steps apply_cicu->inject_current_cicu record_cicu Record Firing Properties with this compound washout Washout this compound record_cicu->washout analyze Analyze Action Potential Waveform & Firing Rate record_cicu->analyze inject_current_cicu->record_cicu washout->inject_current_base Assess Reversibility end End analyze->end

Caption: Workflow for current-clamp analysis of this compound's effect on neuronal excitability.

References

Application Notes and Protocols for Cicutoxin Monoclonal Antibody Development and Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicutoxin is a potent neurotoxin produced by plants of the Cicuta genus, commonly known as water hemlock. Its ingestion can lead to severe neurological symptoms, including seizures, respiratory paralysis, and death.[1] The development of a sensitive and specific immunoassay for the detection of this compound is crucial for clinical diagnostics, forensic toxicology, and food safety applications. This document provides a comprehensive guide to the development of a monoclonal antibody (mAb) against this compound and its application in an enzyme-linked immunosorbent assay (ELISA).

This compound's Mechanism of Action

This compound acts as a noncompetitive antagonist of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor in the central nervous system.[][3] GABA is the primary inhibitory neurotransmitter in the brain. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound is believed to bind within the chloride ionophore of the GABAA receptor, physically blocking the channel and preventing the influx of chloride ions.[] This blockade inhibits the normal inhibitory signaling, leading to a state of neuronal hyperexcitability that manifests as seizures.

Signaling Pathway of this compound```dot

Cicutoxin_Pathway GABA GABA

Caption: Workflow for the generation of anti-cicutoxin monoclonal antibodies.

Experimental Protocols

Protocol 1: this compound-Carrier Protein Conjugation

Objective: To covalently link this compound to a carrier protein (e.g., Bovine Serum Albumin - BSA for screening antigen; Keyhole Limpet Hemocyanin - KLH for immunogen) to make it immunogenic. This compound possesses hydroxyl groups that can be targeted for conjugation. The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) method is a common approach for coupling molecules with carboxyl and amine groups. [4]To utilize this, a carboxyl-containing linker can be first attached to a hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous succinic anhydride

  • Anhydrous pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

Procedure:

Part A: Derivatization of this compound

  • Dissolve this compound in anhydrous pyridine.

  • Add a molar excess of succinic anhydride and stir the reaction mixture at room temperature overnight in the dark. This reaction will form an ester linkage between a hydroxyl group on this compound and one of the carboxyl groups of succinic anhydride, leaving a free terminal carboxyl group.

  • Remove the pyridine under vacuum.

  • Resuspend the residue in an appropriate solvent and purify the this compound-hemisuccinate derivative using column chromatography.

Part B: Conjugation to Carrier Protein

  • Dissolve the purified this compound-hemisuccinate in a suitable organic solvent (e.g., DMF or DMSO) and then add it dropwise to a solution of KLH or BSA in PBS (pH 7.4) with constant stirring.

  • Add a molar excess of EDC and NHS to the reaction mixture. NHS is used to increase the efficiency of the EDC-mediated coupling.

  • Allow the reaction to proceed for 2-4 hours at room temperature, followed by overnight incubation at 4°C with gentle stirring.

  • Terminate the reaction by adding a quenching reagent (e.g., hydroxylamine).

  • Purify the this compound-carrier protein conjugate by dialysis against PBS for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

  • Determine the concentration of the conjugate using a protein assay (e.g., BCA assay) and store at -20°C.

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

Objective: To generate hybridoma cell lines that produce monoclonal antibodies specific for this compound. [5] Materials:

  • This compound-KLH conjugate (immunogen)

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Complete and Incomplete Freund's Adjuvant

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • 96-well cell culture plates

Procedure:

  • Immunization: Emulsify the this compound-KLH conjugate with Complete Freund's Adjuvant for the primary immunization and with Incomplete Freund's Adjuvant for subsequent booster immunizations. Inject BALB/c mice intraperitoneally with the emulsion at 2-3 week intervals.

  • Titer Monitoring: After the second booster, collect a small amount of blood from the tail vein and determine the anti-cicutoxin antibody titer in the serum using an indirect ELISA with this compound-BSA as the coating antigen.

  • Final Boost: Three days before cell fusion, administer a final intravenous or intraperitoneal booster injection of the immunogen in saline.

  • Cell Fusion: Aseptically remove the spleen from the immunized mouse with the highest antibody titer. Prepare a single-cell suspension of splenocytes. Co-pellet the splenocytes with myeloma cells and add PEG to induce cell fusion.

  • Selection of Hybridomas: Resuspend the fused cells in HAT medium and plate them into 96-well plates. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells are unable to survive, and unfused splenocytes have a limited lifespan.

  • Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-cicutoxin antibodies using an indirect ELISA with this compound-BSA as the coating antigen.

  • Cloning: Expand the hybridoma cells from the positive wells and subclone them by limiting dilution to ensure that the antibody-producing cells are derived from a single clone.

  • Expansion and Cryopreservation: Expand the positive monoclonal hybridoma clones and cryopreserve them for long-term storage.

Protocol 3: Sample Preparation for this compound Analysis

Objective: To extract this compound from various biological matrices for analysis by immunoassay. This compound is a lipophilic molecule, and the choice of extraction solvent is critical.

Materials:

  • Biological sample (e.g., serum, urine, plant tissue)

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 columns

  • Methanol

  • Acetonitrile

  • Dichloromethane

  • Hexane

  • Nitrogen gas evaporator

Procedure:

For Liquid Samples (Serum, Urine):

  • To 1 mL of the sample, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the ELISA assay buffer.

For Solid Samples (Plant Tissue):

  • Homogenize 1 g of the sample in 5 mL of a solvent mixture (e.g., dichloromethane:methanol, 2:1 v/v).

  • Sonicate the mixture for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

  • Repeat the extraction of the pellet twice more.

  • Pool the supernatants and evaporate to dryness under nitrogen.

  • For cleanup, reconstitute the residue in a small volume of hexane and apply to a pre-conditioned C18 SPE column.

  • Wash the column with a non-polar solvent to remove lipids.

  • Elute the this compound with a more polar solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the ELISA assay buffer.

Protocol 4: Indirect Competitive ELISA for this compound Quantification

Objective: To quantify the concentration of this compound in a sample using a competitive immunoassay format.

Materials:

  • This compound-BSA conjugate (coating antigen)

  • Anti-cicutoxin monoclonal antibody

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well ELISA plates

  • This compound standards of known concentrations

  • Prepared samples

  • Plate reader

Procedure:

  • Coating: Dilute the this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate the anti-cicutoxin monoclonal antibody with either the this compound standards or the prepared samples for 30 minutes.

  • Incubation: Add 100 µL of the antibody/sample or antibody/standard mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

Workflow for Indirect Competitive ELISA

icELISA_Workflow Coat Coat Plate with This compound-BSA Wash_Block Wash and Block Coat->Wash_Block Add_to_Plate Add Mixture to Plate Wash_Block->Add_to_Plate Competition Pre-incubate mAb with Sample/Standard Competition->Add_to_Plate Wash1 Wash Add_to_Plate->Wash1 Add_Secondary Add HRP-conjugated Secondary Antibody Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Stop_Read Stop Reaction and Read Absorbance at 450 nm Add_Substrate->Stop_Read

Caption: Step-by-step workflow for the indirect competitive ELISA for this compound.

Data Presentation

The performance of the developed monoclonal antibody and the immunoassay should be thoroughly characterized. The following tables provide a template for presenting the quantitative data.

Table 1: Characteristics of the Anti-Cicutoxin Monoclonal Antibody

ParameterValueMethod
Antibody IsotypeIgG1Isotyping Kit
Affinity (KD)e.g., 1 x 10-9 MSurface Plasmon Resonance
Purity>95%SDS-PAGE

Table 2: Performance of the this compound Indirect Competitive ELISA

ParameterValue
IC50 (50% Inhibitory Concentration)e.g., 5 ng/mL
Limit of Detection (LOD)e.g., 0.5 ng/mL
Linear Working Rangee.g., 1 - 20 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%

Table 3: Cross-Reactivity of the Anti-Cicutoxin Monoclonal Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
This compound(Structure of this compound)e.g., 5100
Oenanthotoxin(Structure of Oenanthotoxin)e.g., 5010
Falcarindiol(Structure of Falcarindiol)> 1000< 0.5
Other Polyacetylenes(As applicable)> 1000< 0.5

*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Conclusion

The protocols and application notes presented here provide a detailed framework for the development and validation of a monoclonal antibody-based immunoassay for this compound. The successful implementation of these methods will yield a valuable tool for the sensitive and specific detection of this potent neurotoxin, with significant applications in public health and safety. The provided templates for data presentation will aid in the clear and concise reporting of the assay's performance characteristics.

References

laboratory safety and handling procedures for Cicutoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cicutoxin is an extremely potent neurotoxin that can be fatal if ingested, inhaled, or absorbed through the skin.[1] All handling and experimental procedures must be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures in place. These notes are intended as a guide and must be supplemented by a thorough, institution-specific risk assessment and Standard Operating Procedure (SOP).

Toxin Profile and Properties

This compound is a C17-polyacetylene neurotoxin produced by plants of the Cicuta genus (water hemlock).[2] It is a highly unsaturated aliphatic alcohol, and its instability in the presence of air, light, and heat makes it challenging to handle.[2] Due to its hydrophobic nature, it can be absorbed through the skin.[2]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. Its instability should be a primary consideration for storage and experimental design.

PropertyValueReference(s)
Chemical Formula C₁₇H₂₂O₂[2]
Molar Mass 258.36 g/mol [2]
Appearance Crystalline solid; turns into a yellowish, oily resin upon exposure to air and light.[1]
Melting Point 54 °C (natural enantiomer); 67 °C (racemic mixture)[2]
Boiling Point Decomposes above 35°C.[3]
Solubility Soluble in ethanol, chloroform, ether, hot water, and alkali hydroxides. Practically insoluble in petroleum ether.[1]
Stability Degrades when exposed to air, light, or heat.[2]
Toxicity Data

This compound is highly toxic. The lethal dose (LD50) is the amount of a substance that is lethal to 50% of a test population.[3] The available toxicity data underscores the need for extreme caution.

ParameterValueSpecies & RouteReference(s)
LD₅₀ ~9 mg/kgMouse, Intraperitoneal (i.p.)[2]
LD₅₀ 7 mg/kgCat, Oral[1]
Minimum Lethal Dose 50-110 mg/kgVarious Species[1]
EC₅₀ (K⁺ Channel Block) 1.8 x 10⁻⁵ mol/L (18 µM)T lymphocytes[1]

Mechanism of Action

This compound exerts its neurotoxic effects through a dual mechanism, primarily targeting the central nervous system (CNS).[4][5]

  • GABAᴀ Receptor Antagonism : this compound is a potent, noncompetitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[5][6] GABA is the primary inhibitory neurotransmitter in the CNS. By binding to the GABAᴀ receptor, this compound blocks the influx of chloride ions that normally hyperpolarizes and inhibits the neuron.[2] This blockade of inhibition leads to unabated neuronal depolarization, causing hyperactivity, tremors, and severe seizures.[5][6]

  • Potassium Channel Blockade : this compound has also been shown to block potassium channels.[2][7] This action prolongs the repolarization phase of the action potential, which can increase neuronal excitability and contribute to its toxic effects.[2][8]

Signaling Pathway Diagrams

GABAa_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA GABA_Receptor GABAᴀ Receptor (Chloride Channel) GABA->GABA_Receptor Binds Chloride_Influx Cl⁻ Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization This compound This compound This compound->GABA_Receptor Blocks (Noncompetitive)

Caption: this compound blocks the GABAᴀ receptor, preventing Cl⁻ influx and neuronal inhibition.

KChannel_Pathway cluster_membrane Neuronal Membrane K_Channel Voltage-Gated K⁺ Channel K_Efflux K⁺ Efflux K_Channel->K_Efflux Depolarization Depolarization (Action Potential) Depolarization->K_Channel Opens Repolarization Repolarization K_Efflux->Repolarization Repolarization->Depolarization Resets for next AP This compound This compound This compound->K_Channel Blocks

Caption: this compound blocks K⁺ channels, prolonging action potential repolarization.

Laboratory Safety and Handling

A mandatory, toxin-specific Standard Operating Procedure (SOP) must be developed and approved by the institution's Environmental Health and Safety (EHS) department before any work begins.

Engineering Controls
  • Primary Containment : All work with this compound, both in solid and liquid form, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosols or dust.

  • Designated Area : A specific area within the lab should be designated for this compound work. This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves : Double gloving with nitrile gloves is required. Check gloves for integrity before use. Change gloves immediately if contaminated or torn.

  • Eye Protection : Chemical splash goggles or a full-face shield must be worn.

  • Lab Coat : A dedicated lab coat with long sleeves and a closed front. Disposable gowns are recommended.

  • Respiratory Protection : If there is a risk of inhaling powdered toxin (e.g., outside of a fume hood during a large spill), a properly fitted N95 respirator or higher is required.

Storage and Transport
  • Storage : Store this compound in a clearly labeled, sealed, and shatter-proof secondary container. The storage location must be a secure, locked cabinet or freezer, away from light and heat sources to prevent degradation.[2] Maintain a detailed inventory log.

  • Transport : When transporting this compound between labs, use a sealed, labeled, and shatter-proof secondary container.

Waste Disposal

All materials that come into contact with this compound are considered hazardous waste.

  • Collection : Collect all contaminated waste (gloves, pipette tips, tubes, absorbent pads) in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Inactivation (Recommended) : this compound is unstable and susceptible to degradation by strong oxidizing agents or alkaline conditions.[1][2] Before final disposal, liquid waste and contaminated surfaces should be inactivated. A freshly prepared 10% bleach solution (sodium hypochlorite) or a >1N sodium hydroxide (NaOH) solution can be used. A contact time of at least 30 minutes is recommended.

    • NOTE : This inactivation procedure is based on general chemical principles and has not been specifically validated for this compound. It is the responsibility of the principal investigator to validate any inactivation method before implementation.[9]

  • Final Disposal : Dispose of inactivated and solid waste through your institution's hazardous chemical waste program. Consult with your EHS department for specific requirements.

Spill and Exposure Procedures

A spill kit must be readily available in the designated work area.

Spill Cleanup Workflow

Spill_Workflow Start Spill Occurs Alert Alert others. Evacuate if large spill. Start->Alert Secure Secure area. Post warning signs. Alert->Secure PPE Don appropriate PPE (double gloves, goggles, respirator if powder). Secure->PPE Contain Cover with absorbent pads. Work from outside in. PPE->Contain Inactivate Apply decontaminant (e.g., 10% bleach). Allow 30 min contact time. Contain->Inactivate Collect Collect all materials into hazardous waste container. Inactivate->Collect Clean Clean area with detergent, then rinse with water. Collect->Clean Dispose Dispose of PPE. Wash hands thoroughly. Clean->Dispose Report Report incident to PI and EHS. Dispose->Report

Caption: Workflow for the safe cleanup of a this compound spill.

Emergency Exposure Procedures

Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of running water for at least 15-20 minutes. Use soap and water for washing.Seek immediate medical attention. Inform medical personnel of exposure to this compound. Provide a copy of the Safety Data Sheet (SDS).
Eye Contact Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present.Seek immediate medical attention.
Inhalation Move to fresh air immediately.Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in ethanol. Adjust calculations as needed for different concentrations. This compound is soluble in ethanol and alkali hydroxides.[1]

Materials:

  • This compound (solid)

  • 100% Ethanol (ACS grade or higher)

  • Calibrated analytical balance

  • Chemical fume hood

  • Amber glass vial with a PTFE-lined cap

  • Micro-syringes or calibrated pipettes

Procedure:

  • Preparation : Don all required PPE and perform all work in a chemical fume hood.

  • Weighing : Tare a sterile amber glass vial on a calibrated analytical balance. Carefully weigh 2.58 mg of this compound directly into the vial. Note: Work with the smallest feasible quantity.

  • Solubilization : Using a calibrated pipette, add 1.0 mL of 100% ethanol to the vial. This will yield a final concentration of 10 mM (2.58 mg/mL).

  • Mixing : Cap the vial securely and vortex gently until the solid is completely dissolved.

  • Labeling and Storage : Clearly label the vial with "this compound," the concentration (10 mM in Ethanol), preparation date, and your initials. Seal the cap with paraffin film. Store in a secure, locked freezer at -20°C or below, protected from light.

Protocol: In Vitro Application to Cell Culture

This protocol provides a general method for treating adherent cells in a 96-well plate.

Procedure:

  • Cell Plating : Plate cells (e.g., primary neurons, SH-SY5Y neuroblastoma cells) at the desired density in a 96-well plate and allow them to adhere and grow overnight under standard culture conditions.

  • Thawing and Dilution : Thaw the this compound stock solution on ice. Perform serial dilutions in sterile, serum-free culture medium to achieve the desired final concentrations for the experiment. Prepare dilutions immediately before use.

  • Treatment : Remove the old medium from the cells. Gently add the medium containing the desired concentration of this compound to each well. Include appropriate vehicle controls (medium with the same final concentration of ethanol).

  • Incubation : Return the plate to the incubator for the desired treatment duration.

  • Assay : After incubation, proceed with the desired downstream assay (e.g., viability assay, calcium imaging, electrophysiology).

  • Decontamination : All plasticware and media that have come into contact with this compound must be decontaminated with 10% bleach for at least 30 minutes before disposal as hazardous waste.

Protocol: Animal Administration (Intraperitoneal Injection in Mice)

This protocol is an example for administering this compound to mice via intraperitoneal (IP) injection. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound working solution (diluted from stock in sterile saline or appropriate vehicle)

  • Mice (species, strain, and sex as per IACUC protocol)

  • Appropriate animal restraint device

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Sharps container for needle disposal

  • Cage labeled with a chemical hazard warning

Procedure:

  • Dose Preparation : Prepare the dosing solution in a chemical fume hood. Dilute the this compound stock solution in a sterile vehicle (e.g., saline) to a concentration that allows for an injection volume of no more than 10 mL/kg body weight.

  • Animal Restraint : Properly restrain the mouse. Manual restraint by a trained handler is common. The mouse should be held with its head tilted slightly downwards.

  • Injection : Insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-30 degree angle to avoid puncturing internal organs. Aspirate gently to ensure the needle has not entered a blood vessel or the bladder.

  • Administration : Slowly inject the this compound solution.

  • Post-Injection : Withdraw the needle and immediately dispose of the syringe and needle in a designated sharps container. Return the animal to its cage.

  • Cage Labeling : The animal's cage must be clearly labeled with a biohazard sign indicating it contains an animal treated with this compound, including the date and time of administration.

  • Monitoring : Continuously monitor the animal for signs of toxicity (seizures, tremors, respiratory distress) as per the approved IACUC protocol.

  • Waste : All bedding from treated animals must be handled as hazardous chemical waste. Animal carcasses must be disposed of according to institutional guidelines for hazardous chemical waste.

References

Synthetic Routes for Cicutoxin and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies for cicutoxin, a potent neurotoxin, and its derivatives. The focus is on providing comprehensive experimental protocols and comparative data to aid in the replication and further development of these synthetic routes.

Introduction

This compound is a highly toxic polyacetylenic alcohol found in plants of the Cicuta (water hemlock) genus. Its complex structure, featuring a conjugated system of three double bonds and two triple bonds, along with a chiral secondary alcohol, presents a significant synthetic challenge. The inherent instability of the polyene/yne backbone further complicates its synthesis, requiring carefully planned strategies. This document outlines two key approaches to the total synthesis of this compound, providing detailed experimental protocols for a recent domino reaction strategy and an overview of a convergent cross-coupling approach.

Domino Reaction Approach to this compound Synthesis

A recent and efficient approach to the synthesis of this compound and its analogue virol A has been developed by the Maulide group.[1] This strategy utilizes a domino cuprate addition/4π-electrocyclic ring opening of a stereodefined cyclobutene intermediate to construct the core polyene structure.[1] This method stands in contrast to more traditional iterative cross-coupling reactions.[1]

Overall Synthetic Strategy

The synthesis begins with a domino reaction on a bicyclo[2.2.0]lactone to stereoselectively form an all-trans polyacetylenic carboxylic acid. This intermediate is then converted to a Weinreb amide, which serves as a key branching point for the synthesis of both virol A and this compound. For the synthesis of this compound, the Weinreb amide is reduced to the corresponding enal, followed by a Horner-Wadsworth-Emmons reaction to extend the carbon chain. A subsequent enantioselective reduction establishes the chiral alcohol, and a final deprotection yields the natural product.

Experimental Workflow

G cluster_0 Synthesis of Weinreb Amide Intermediate cluster_1 Completion of this compound Synthesis A Bicyclo[2.2.0]lactone B Domino Cuprate Addition / 4π-Electrocyclic Ring Opening A->B C Polyacetylenic Carboxylic Acid B->C D Weinreb Amide Formation C->D E Weinreb Amide Intermediate D->E F DIBAL-H Reduction E->F G Enal Intermediate F->G H Horner-Wadsworth-Emmons Reaction G->H I Enone Intermediate H->I J Enantioselective Reduction (CBS) I->J K Protected this compound J->K L Deprotection K->L M (-)-Cicutoxin L->M

Caption: Overall workflow for the domino reaction-based synthesis of (-)-cicutoxin.

Key Experimental Protocols

Protocol 1: Synthesis of the Weinreb Amide Intermediate [1]

  • Domino Cuprate Addition/4π-Electrocyclic Ring Opening: To a solution of the bicyclo[2.2.0]lactone (1.0 equiv) in THF at -78 °C is added a solution of the cuprate, prepared from the corresponding alkyne (2.0 equiv), MeLi (2.0 equiv), and CuCN (2.0 equiv). The reaction is stirred for 4 hours, gradually warming to room temperature.

  • Weinreb Amide Formation: The resulting carboxylic acid is dissolved in DCM. EDCI (1.2 equiv), HOBt (1.2 equiv), and Et3N (2.0 equiv) are added, followed by the Weinreb salt (1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours.

Protocol 2: Synthesis of (-)-Cicutoxin from the Weinreb Amide [1]

  • Reduction to the Enal: The Weinreb amide (1.0 equiv) is dissolved in toluene and cooled to -78 °C. DIBAL-H (1.5 equiv) is added dropwise, and the reaction is stirred for 1 hour.

  • Horner-Wadsworth-Emmons Reaction: The crude enal is subjected to a Horner-Wadsworth-Emmons reaction with C3H7COCH2PO(OEt)2 (2.0 equiv) and Ba(OH)2 (4.0 equiv) in a THF/H2O mixture at room temperature for 1 hour.

  • Enantioselective Reduction: The resulting enone is reduced enantioselectively using an (R)-CBS catalyst to afford the desired (S)-alcohol.

  • Deprotection: The protecting group is removed under acidic conditions to yield (-)-cicutoxin.

Quantitative Data Summary
StepProductYield (%)Notes
Domino Reaction & Weinreb Amide FormationWeinreb Amide Intermediate75Two steps, one-pot.
DIBAL-H Reduction & HWE ReactionEnone Intermediate68Two steps, one-pot.
Enantioselective Reduction & Deprotection(-)-Cicutoxin76Yield over two steps. Enantiomeric ratio of (S):(R) is typically >95:5.

Convergent Cross-Coupling Approach to (R)-(-)-Cicutoxin

The first total synthesis of the naturally occurring (R)-(-)-cicutoxin was reported by Gung in 2009 and employed a convergent cross-coupling strategy.[2] This approach involves the synthesis of three key fragments which are then coupled together in a specific sequence.

Overall Synthetic Strategy

The synthesis is a triply convergent approach that assembles the molecule from three key building blocks:

  • Fragment A: (R)-(-)-1-hexyn-3-ol

  • Fragment B: 1,4-diiodo-1,3-butadiene

  • Fragment C: THP-protected 4,6-heptadiyn-1-ol

The core of the synthesis is a sequential Sonogashira cross-coupling of fragments A and C with the central diiodobutadiene fragment B. The final steps involve a regioselective reduction of a triple bond and deprotection of the alcohol.

Synthetic Pathway

G cluster_0 Assembly of the Carbon Skeleton cluster_1 Final Transformations A Fragment A (R)-(-)-1-hexyn-3-ol F Sonogashira Coupling (E + A) A->F B Fragment B 1,4-diiodo-1,3-butadiene D Sonogashira Coupling (B + C) B->D C Fragment C THP-protected 4,6-heptadiyn-1-ol C->D E Intermediate Iodide D->E E->F G 17-Carbon Framework F->G H Regioselective Reduction (Red-Al) G->H I Protected this compound H->I J Deprotection I->J K (R)-(-)-Cicutoxin J->K

Caption: Convergent synthesis of (R)-(-)-cicutoxin via sequential Sonogashira coupling.

Key Reactions and Concepts
  • Preparation of (R)-(-)-1-hexyn-3-ol (Fragment A): This chiral fragment is typically prepared via an asymmetric reduction of 1-hexyn-3-one, for example, using the Corey-Bakshi-Shibata (CBS) reduction, which provides high enantioselectivity.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is central to this strategy, enabling the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. The sequential nature of the couplings is crucial to avoid the formation of symmetrical side products.

  • Regioselective Reduction: A key challenge in the final steps is the regioselective reduction of one of the triple bonds to a cis-double bond without affecting the other unsaturations. Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is an effective reagent for this transformation.

Quantitative Data Summary (Gung, 2009)
StepProductOverall Yield (%)
Convergent Synthesis (4 linear steps)(R)-(-)-Cicutoxin18

Synthesis of this compound Derivatives

The synthetic routes to this compound can be adapted to produce a variety of derivatives for structure-activity relationship (SAR) studies. By modifying the starting fragments in the convergent synthesis or the precursors in the domino reaction approach, analogues with variations in the alkyl chain, the position and number of hydroxyl groups, and the degree of unsaturation can be synthesized. These derivatives are valuable tools for investigating the mechanism of toxicity of this compound and for exploring potential therapeutic applications.

Conclusion

The total synthesis of this compound has been achieved through multiple strategies, with the domino cuprate addition/4π-electrocyclic ring opening and the convergent Sonogashira cross-coupling being two prominent examples. These approaches provide a framework for the synthesis of this compound and its derivatives, enabling further biological and toxicological studies. The detailed protocols and data presented in these application notes are intended to facilitate the work of researchers in this challenging area of natural product synthesis.

References

Cicutoxin: A Robust Positive Control for In Vitro Neurotoxicity Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Neurotoxicity screening is a critical component of drug discovery and chemical safety assessment. Identifying compounds that may adversely affect the nervous system early in the development process can save significant time and resources. A key element of robust in vitro neurotoxicity assays is the inclusion of a reliable positive control to validate assay performance and ensure the detection of neurotoxic effects. Cicutoxin, a potent neurotoxin isolated from plants of the Cicuta genus (water hemlock), serves as an excellent positive control due to its well-characterized mechanisms of action, primarily as a noncompetitive antagonist of the γ-aminobutyric acid type A (GABA_A) receptor and a blocker of potassium channels.[1][2] This application note details the use of this compound as a positive control in a panel of in vitro neurotoxicity assays, including cell viability, neurite outgrowth, and microelectrode array (MEA) assays.

Mechanism of Action

This compound exerts its neurotoxic effects through two primary mechanisms:

  • GABA_A Receptor Antagonism: this compound is a potent noncompetitive antagonist of the GABA_A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][3][4] By binding to the receptor, this compound prevents the influx of chloride ions into neurons, leading to a state of hyperexcitability and seizures.[1] This makes it a relevant positive control for assays designed to detect neuronal hyperexcitability.

  • Potassium Channel Blockade: this compound has been shown to block potassium channels, which are crucial for maintaining the resting membrane potential and repolarizing the neuron after an action potential.[1][2] Inhibition of these channels by this compound can lead to prolonged neuronal depolarization and increased excitability.

Applications in Neurotoxicity Screening

This compound's dual mechanism of action makes it a versatile positive control for a range of in vitro neurotoxicity assays:

  • Cell Viability Assays (e.g., MTT, MTS): At higher concentrations, the sustained neuronal hyperexcitability induced by this compound can lead to excitotoxicity and subsequent cell death. This can be quantified using metabolic assays like the MTT assay.

  • Neurite Outgrowth Assays: Neuronal morphology, including the length and complexity of neurites, is a sensitive indicator of neuronal health. Neurotoxic compounds can disrupt neurite outgrowth and maintenance. This compound-induced neuronal stress can serve as a positive control for detecting such morphological changes.

  • Microelectrode Array (MEA) Assays: MEA platforms allow for the non-invasive, real-time monitoring of the electrophysiological activity of neuronal networks.[5][6][7] this compound is an ideal positive control for MEA assays as its inhibition of GABAergic signaling and potassium channels leads to predictable and measurable changes in neuronal firing rates, bursting activity, and network synchrony, indicative of a seizurogenic phenotype.[5]

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds, providing a basis for selecting appropriate concentrations for use as a positive control.

CompoundAssay TypeEndpointValueOrganism/Cell TypeReference
This compound In vivoLD50 (intraperitoneal)~9 mg/kgMouse[8]
This compound Electrophysiology (Patch Clamp)EC50 (Potassium Channel Blockade)1.8 x 10⁻⁵ M (18 µM)Rat T lymphocytes[2]
This compound Neuronal RepolarizationSignificant increase in duration100 µMNot Specified[8]
PicrotoxinElectrophysiology (QPatch)IC50 (GABA_A Receptor)2.2 µMRat Hippocampal Astrocytes[9]
BicucullineCell Viability (MTT)IC502.6 mMhiPSC-derived neurons[7][10]

Note: Specific IC50/EC50 values for this compound in neuronal cell-based neurotoxicity assays are not widely published. Based on the available data for this compound and other GABA_A receptor antagonists, a concentration range of 1 µM to 100 µM is recommended for initial range-finding experiments.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to This compound This compound This compound->GABA_A_Receptor Blocks Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperexcitability Neuronal Hyperexcitability GABA_A_Receptor->Hyperexcitability Blockade leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

GABA_A Receptor Signaling Pathway and this compound Inhibition.

Potassium_Channel_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space K_Channel Voltage-gated Potassium Channel K_ion_out K+ K_Channel->K_ion_out Efflux Prolonged_Depolarization Prolonged Depolarization K_Channel->Prolonged_Depolarization Blockade leads to K_ion_in K+ K_ion_in->K_Channel Repolarization Repolarization K_ion_out->Repolarization Leads to This compound This compound This compound->K_Channel Blocks

Potassium Channel Modulation by this compound.

Neurotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Neuronal Cells (e.g., SH-SY5Y, primary neurons) culture Culture and Differentiate start->culture treatment Treat with: - Test Compound - this compound (Positive Control) - Vehicle (Negative Control) culture->treatment incubation Incubate for a defined period treatment->incubation cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability neurite_outgrowth Neurite Outgrowth Assay (High-Content Imaging) incubation->neurite_outgrowth mea Microelectrode Array (Electrophysiology) incubation->mea analysis Quantify and Compare to Controls cell_viability->analysis neurite_outgrowth->analysis mea->analysis

General Experimental Workflow for Neurotoxicity Screening.

Protocols

The following are generalized protocols for common in vitro neurotoxicity assays, adapted for the use of this compound as a positive control. Researchers should optimize these protocols for their specific cell type and experimental conditions.

Protocol 1: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of test compounds, using this compound to induce excitotoxicity-mediated cell death as a positive control.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, differentiated) or primary neurons

  • 96-well cell culture plates

  • Complete culture medium

  • Test compounds

  • This compound stock solution (in DMSO or ethanol)

  • Vehicle control (e.g., 0.1% DMSO in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds and this compound in culture medium. A suggested starting concentration range for this compound is 1 µM to 100 µM. Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions, this compound, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The this compound-treated wells should show a significant, dose-dependent decrease in cell viability.

Protocol 2: Neurite Outgrowth Assay

Objective: To evaluate the effect of test compounds on neuronal morphology, with this compound as a positive control for neurite retraction/degeneration.

Materials:

  • Human iPSC-derived neurons or other suitable neuronal cell type

  • 384-well imaging plates (e.g., coated with laminin)

  • Neuronal culture and differentiation medium

  • Test compounds

  • This compound stock solution

  • Vehicle control

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Plate neurons in a 384-well imaging plate and allow for neurite extension for an appropriate duration (e.g., 72 hours).

  • Treatment: Treat the cells with serial dilutions of test compounds, this compound (suggested range: 1 µM - 50 µM), and a vehicle control.

  • Incubation: Incubate for 24-72 hours.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes.

    • Block non-specific antibody binding.

    • Incubate with the primary antibody, followed by the fluorescent secondary antibody and DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify parameters such as mean neurite length per neuron, number of neurites, and number of branch points. This compound should induce a significant reduction in neurite length and complexity.

Protocol 3: Microelectrode Array (MEA) Assay

Objective: To assess the functional neurotoxicity of test compounds by measuring changes in the electrophysiological activity of neuronal networks, using this compound to induce a pro-convulsive phenotype.

Materials:

  • MEA plates (e.g., 48-well)

  • Primary cortical neurons or iPSC-derived neurons

  • Neuronal culture medium

  • Test compounds

  • This compound stock solution

  • Vehicle control

  • MEA recording system with integrated environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Culture on MEA: Culture neurons on MEA plates until a stable, spontaneously active neuronal network is formed (typically 2-4 weeks).

  • Baseline Recording: Record the baseline spontaneous network activity for at least 10-20 minutes before adding any compounds.

  • Compound Addition: Add the test compounds, this compound (suggested range: 1 µM - 30 µM), and vehicle control to the wells.

  • Post-Treatment Recording: Record the network activity continuously for a desired period (e.g., 1-24 hours).

  • Data Analysis: Analyze the MEA data for changes in parameters such as:

    • Mean firing rate

    • Burst frequency and duration

    • Network burst characteristics

    • Synchrony index this compound is expected to cause a significant increase in firing rate, bursting, and network synchrony, consistent with its role as a GABA_A receptor antagonist.

Conclusion

This compound is a valuable and effective positive control for a variety of in vitro neurotoxicity screening assays. Its well-defined mechanisms of action on key neuronal targets—GABA_A receptors and potassium channels—result in predictable and quantifiable effects on neuronal viability, morphology, and function. The inclusion of this compound in neurotoxicity screening panels will enhance the reliability and predictive validity of these assays, ultimately contributing to the development of safer drugs and chemicals.

References

Troubleshooting & Optimization

Cicutoxin Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with cicutoxin, focusing on the critical challenge of maintaining its stability in aqueous solutions for in vitro assays. Due to its inherent instability, careful handling and optimized experimental conditions are paramount for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing activity over a short period?

A1: this compound is a highly unsaturated aliphatic alcohol with conjugated polyene and polyyne functionalities, making it susceptible to degradation.[1] Factors like exposure to air (oxidation), light (photodegradation), and heat can rapidly decrease its potency.[1] For in vitro assays, it is crucial to minimize exposure to these elements.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, this compound has poor solubility in water.[1][2] The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3][4][5] Ethanol can also be used, but DMSO is generally superior for achieving higher concentrations.

Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue with hydrophobic compounds. The aqueous environment of the assay buffer can cause the compound to precipitate out of the solution. To mitigate this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.[3][4]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the assay buffer, mix thoroughly, and then add this intermediate dilution to the final volume.[4]

  • Pre-warmed Buffer: Gently warming the aqueous buffer to the assay temperature (e.g., 37°C) before adding the this compound solution can help improve solubility.[4]

  • Use of Pluronic F-68: For non-cell-based assays, a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. However, its compatibility with your specific assay must be validated.

Q4: How should I store my this compound solutions?

A4: Proper storage is critical for preserving the integrity of this compound.

  • Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

  • Aqueous Working Solutions: These are highly unstable and should be prepared fresh immediately before each experiment. Do not store aqueous dilutions.

Q5: Are there any additives I can use to improve the stability of this compound in my aqueous assay buffer?

A5: While specific data for this compound is limited, the stability of similar polyacetylene compounds can be enhanced by:

  • Antioxidants: The inclusion of antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) at low concentrations may help prevent oxidative degradation.[6][7] The compatibility and potential interference of these additives with the assay must be thoroughly evaluated.

  • Inert Atmosphere: Preparing and handling aqueous solutions under an inert gas like argon or nitrogen can minimize oxidation.

Troubleshooting Guides

Problem 1: High Variability in Assay Results
Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh aqueous working solutions for each replicate. Minimize the time between solution preparation and its use in the assay. Protect solutions from light and keep them on ice until use.
Precipitation of this compound Visually inspect all solutions for any signs of precipitation. If observed, follow the steps outlined in FAQ Q3 to improve solubility. Consider lowering the final concentration of this compound.
Inconsistent DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including controls.
Problem 2: Lower than Expected Potency of this compound
Possible Cause Troubleshooting Steps
Degraded Stock Solution Use a fresh aliquot of the DMSO stock solution. If the problem persists, prepare a new stock solution from solid this compound.
Rapid Degradation in Assay Buffer Empirically test the stability of this compound in your specific assay buffer over the time course of your experiment. Consider modifying the buffer composition (e.g., adding antioxidants, adjusting pH slightly if the assay allows).
Adsorption to Labware This compound's hydrophobicity may lead to adsorption onto plastic surfaces. Consider using low-adhesion microplates or glassware.

Data Presentation: Expected Stability of this compound

Parameter Condition Expected Stability Recommendation
pH Acidic (pH < 6)Potentially more stableIf compatible with the assay, slightly acidic conditions may be preferable.
Neutral (pH 7-7.4)Less stablePrepare fresh and use immediately.
Alkaline (pH > 8)Likely to be highly unstableAvoid alkaline conditions.
Temperature 4°CShort-term stability may be improved.Keep aqueous solutions on ice.
Room Temperature (20-25°C)Prone to rapid degradation.Minimize exposure to room temperature.
37°CVery unstable.Use immediately after preparation.
Light Exposed to lightRapid degradation.Protect all solutions from light by using amber vials and covering plates with foil.
Atmosphere AirProne to oxidation.Consider preparing solutions under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder in a fume hood, taking appropriate safety precautions.

  • Add a sufficient volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Aqueous Working Solution for a Cell-Based Assay
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the cell culture medium or assay buffer to 37°C.

  • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

  • Mix gently but thoroughly after each dilution step.

  • Use the freshly prepared working solutions immediately in the assay.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock in DMSO working Prepare Fresh Aqueous Working Solution stock->working Dilute in pre-warmed aqueous buffer treat Treat Cells/System with this compound working->treat Immediate Use incubate Incubate (Protect from Light) treat->incubate measure Measure Assay Endpoint incubate->measure data Data Analysis measure->data

Caption: Workflow for preparing and using this compound in experiments.

signaling_pathway This compound's Mechanism of Action at the GABA-A Receptor cluster_effects Cellular Effects This compound This compound gaba_receptor GABA-A Receptor (Chloride Channel) This compound->gaba_receptor Non-competitive Antagonist neuron Neuron gaba_receptor->neuron Located on channel_block Chloride Influx Blocked gaba_receptor->channel_block gaba GABA gaba->gaba_receptor Binds to Receptor depolarization Neuronal Depolarization channel_block->depolarization hyperactivity Neuronal Hyperactivity depolarization->hyperactivity seizures Seizures hyperactivity->seizures

References

troubleshooting variability in Cicutoxin-induced seizure models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cicutoxin-induced seizure models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce seizures?

A1: this compound is a naturally occurring neurotoxin found in plants of the Cicuta genus, commonly known as water hemlock. It is a potent, non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor.[1][2] By blocking the inhibitory effects of GABA in the central nervous system, this compound leads to neuronal hyperexcitability and seizures.[3] this compound has also been shown to block potassium channels, which may contribute to its neurotoxic effects.[1] It is important to note that the exact mechanism of action is not fully understood due to the chemical instability of the compound.[1]

Q2: What are the typical doses of this compound used to induce seizures in rodents?

A2: Limited specific data exists for purified this compound in seizure induction protocols. However, the intraperitoneal (i.p.) LD50 in mice is approximately 9 mg/kg.[4] For seizure induction, doses are typically started at a fraction of the LD50 and optimized for the specific animal strain, age, and sex being used. It is highly recommended to perform a dose-response study to determine the optimal dose for your experimental conditions. As a reference, aqueous extracts of water hemlock tubers have been used to study this compound's effects, but concentrations of the active compound can vary significantly.

Q3: How should I prepare and handle this compound solutions?

A3: this compound is known for its chemical instability, which can be a significant source of experimental variability.[1] It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at -80°C in small aliquots to minimize freeze-thaw cycles and protected from light. The choice of solvent will depend on the purity and salt form of the this compound. For in vivo studies, ensure the final vehicle is biocompatible and non-toxic. A common practice for similar lipophilic compounds is to dissolve them in a small amount of an organic solvent like DMSO, and then dilute with saline or phosphate-buffered saline (PBS) to the final concentration. Always verify the solubility and stability of this compound in your chosen vehicle.

Q4: How can I assess the severity of this compound-induced seizures?

A4: Seizure severity can be quantified using a combination of behavioral scoring and electroencephalography (EEG) monitoring. The Racine scale is a commonly used method for scoring behavioral seizures in rodents.[5] For a more detailed analysis, EEG recordings can provide quantitative data on seizure duration, spike frequency, and amplitude.[6]

Troubleshooting Guide

Issue 1: High Variability in Seizure Onset and Severity

Q: We are observing significant variability in the latency to seizure onset and the severity of seizures between animals in the same experimental group. What could be the cause?

A: Variability is a common challenge in chemically induced seizure models.[7] Several factors can contribute to this issue in this compound models:

  • This compound Solution Instability: Due to its inherent instability, the potency of your this compound solution may degrade over time.[1]

    • Recommendation: Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it is properly stored and minimize freeze-thaw cycles.

  • Animal-Specific Factors: The age, sex, and genetic strain of the animals can significantly influence their susceptibility to seizures.[8][9]

    • Recommendation: Use animals of a consistent age and sex within a single experiment. If using both sexes, analyze the data separately. Be aware that different rodent strains can have different seizure thresholds.

  • Administration Technique: Inconsistent administration of this compound (e.g., i.p. injection) can lead to variable absorption rates.

    • Recommendation: Ensure all personnel are properly trained in the administration technique to ensure consistency.

Issue 2: High Mortality Rate

Q: A significant number of our animals are dying after this compound administration. How can we reduce the mortality rate?

A: High mortality is often associated with the severity and duration of status epilepticus.

  • Dose Optimization: The administered dose of this compound may be too high.

    • Recommendation: Perform a dose-response study to identify the minimum effective dose that induces seizures with an acceptable mortality rate.

  • Supportive Care: Seizures can lead to dehydration, hyperthermia, and respiratory distress.

    • Recommendation: Provide supportive care such as hydration with subcutaneous saline and temperature regulation. Monitor animals closely during and after seizures.[10]

  • Seizure Termination: Prolonged seizures increase the risk of mortality.

    • Recommendation: For studies where the primary endpoint is not survival during status epilepticus, consider terminating seizures after a predetermined duration with an anticonvulsant drug such as diazepam.[10]

Experimental Protocols

Protocol 1: this compound-Induced Seizure Model in Mice (Example)

This is a generalized protocol based on information from other chemically induced seizure models and should be optimized for your specific research needs.

  • Animal Preparation: Use adult male mice (e.g., C57BL/6, 8-10 weeks old) to minimize variability due to hormonal cycles.[7] Acclimate animals to the housing facility for at least one week before the experiment.

  • This compound Solution Preparation: Prepare a fresh solution of this compound in a vehicle of sterile saline with a small percentage of a solubilizing agent if necessary (e.g., <5% DMSO). The final concentration should be calculated based on the desired dose and an injection volume of 10 mL/kg.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection.

  • Seizure Monitoring: Immediately after injection, place the animal in an observation chamber and begin recording behavior. Score seizure activity using the Racine scale at regular intervals (e.g., every 5 minutes) for at least 60-90 minutes. If using EEG, ensure electrodes are implanted and baseline activity is recorded prior to this compound administration.

  • Data Collection: Record the latency to the first seizure, the duration of seizures, and the maximum seizure stage reached.

  • Supportive Care and Termination: Monitor the animal's condition throughout the experiment. Provide supportive care as needed. If the protocol allows, terminate prolonged seizures with an anticonvulsant.

Data Presentation

Table 1: Example Dose-Response Data for this compound-Induced Seizures in Mice

This compound Dose (mg/kg, i.p.)nSeizure Incidence (%)Mean Latency to First Seizure (min ± SEM)Mean Max Racine Score (± SEM)Mortality (%)
Vehicle100-00
2102015.5 ± 2.12.0 ± 0.50
410808.2 ± 1.54.5 ± 0.310
6101004.1 ± 0.85.0 ± 0.040

Note: This table contains hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Table 2: Factors Contributing to Variability in Chemically-Induced Seizure Models

FactorDescriptionRecommendations for Minimizing Variability
Compound Stability Degradation of the convulsant agent over time.Prepare fresh solutions; store stock solutions appropriately.
Animal Strain Different genetic backgrounds can lead to varied seizure susceptibility.Use a consistent strain throughout the study.
Animal Age Seizure threshold can change with age.Use a narrow age range for all experimental animals.[9]
Animal Sex Hormonal fluctuations in females can affect seizure threshold.Use a single sex or analyze data for each sex separately.[8]
Administration Route & Technique Inconsistent delivery can lead to variable bioavailability.Ensure consistent and accurate administration.
Environmental Factors Stress, noise, and light cycles can influence seizure activity.Maintain a controlled and consistent environment.

Visualizations

Cicutoxin_Signaling_Pathway cluster_neuron Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Inhibits Cl- influx This compound This compound This compound->GABA_A Non-competitive antagonism Potassium_Channel Potassium (K+) Channel This compound->Potassium_Channel Blocks K+ efflux GABA GABA GABA->GABA_A Binds Depolarization Neuronal Depolarization Chloride_Channel->Depolarization Leads to Potassium_Channel->Depolarization Hyperexcitability Hyperexcitability Depolarization->Hyperexcitability Seizure Seizure Hyperexcitability->Seizure

Caption: this compound's mechanism of seizure induction.

Troubleshooting_Workflow Start Experiment Start: This compound Administration Observe Observe Animal for Seizures Start->Observe Variability High Variability in Seizure Phenotype? Observe->Variability Mortality High Mortality Rate? Observe->Mortality Check_Solution Check this compound Solution: - Prepare fresh? - Proper storage? Variability->Check_Solution Yes Check_Animals Check Animal Cohort: - Consistent age, sex, strain? Variability->Check_Animals Yes Data_Analysis Analyze Data Variability->Data_Analysis No Check_Dose Review this compound Dose: - Too high? - Perform dose-response study Mortality->Check_Dose Yes Supportive_Care Implement Supportive Care: - Hydration - Temperature control Mortality->Supportive_Care Yes Mortality->Data_Analysis No Check_Solution->Start Optimize Check_Animals->Start Optimize Check_Dose->Start Optimize Supportive_Care->Observe Implement

Caption: Troubleshooting workflow for this compound seizure models.

References

Technical Support Center: Optimizing Cicutoxin Extraction from Cicuta virosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cicutoxin from Cicuta virosa.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Improper Plant Material: The concentration of this compound is highest in the roots and rhizomes, particularly in the spring. Using other plant parts or harvesting at a different time of year will result in lower yields.[1] The roots remain toxic even after drying.[1]- Use fresh or properly stored (cool, dark, and dry) roots or rhizomes of Cicuta virosa. - Harvest plant material in the spring for optimal this compound content.[1]
2. Degradation of this compound: this compound is a polyacetylene that is unstable and degrades when exposed to air, light, or heat.[1]- Perform all extraction and purification steps under dim light and at low temperatures (e.g., 4°C).[2] - Use degassed solvents to minimize oxidation. - Avoid prolonged exposure of the extract to ambient conditions.
3. Inefficient Extraction Solvent: The polarity of the solvent significantly impacts extraction efficiency.- Use solvents such as ethyl acetate or methanol, which have been shown to be effective for extracting polyacetylenes from Apiaceae plants.[2][3] - Consider using a successive extraction method with solvents of increasing polarity to maximize the recovery of different compounds.[4]
Presence of Impurities in the Final Product 1. Co-extraction of Other Compounds: Crude plant extracts will contain a mixture of compounds with similar polarities to this compound, such as other polyacetylenes (e.g., isothis compound, virol A), lipids, and pigments.[5]- Employ chromatographic purification techniques such as column chromatography with silica gel.[2] - Use a solvent gradient during chromatography to effectively separate this compound from other compounds. A suggested purification could involve washing the silica cartridge with a non-polar solvent mixture (e.g., n-pentane/diethyl ether) to remove less polar impurities before eluting this compound.[2]
2. Solvent Contamination: Residual solvents from the extraction and purification process can contaminate the final product.- Use high-purity solvents (e.g., HPLC grade). - Ensure complete removal of solvents under reduced pressure and at a low temperature after each step.
Difficulty in Quantifying this compound 1. Lack of a Reference Standard: Accurate quantification requires a pure this compound standard for calibration.- If a commercial standard is unavailable, it may be necessary to isolate and purify a small amount of this compound and determine its concentration using techniques like Nuclear Magnetic Resonance (NMR).[3]
2. Inappropriate Analytical Method: The chosen analytical method may not be sensitive or specific enough for this compound.- High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a suitable method for quantifying polyacetylenes.[2][6] Monitoring at a wavelength around 205 nm is recommended.[2] - Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the hydroxyl groups of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Cicuta virosa?

A1: The yield of this compound can vary significantly depending on the plant material, harvesting time, and extraction method. Reported values include:

  • Approximately 0.044% from the rhizomes using methanol extraction followed by column chromatography.[3]

  • Around 1.5% in fresh plant material and 3.5% in dried material have also been reported, though the specific extraction methodology for these figures is not detailed.[7]

Q2: Which solvent is best for extracting this compound?

A2: Solvents such as ethyl acetate and methanol have been successfully used for the extraction of polyacetylenes from plants in the Apiaceae family.[2][3] The choice of solvent will depend on the subsequent purification steps and the desired purity of the final product. A mixture of water and ethanol can also be effective for extracting polar compounds.[8]

Q3: How can I prevent the degradation of this compound during extraction?

A3: this compound is sensitive to light, heat, and air.[1] To minimize degradation, it is crucial to:

  • Work under dim or red light.[2]

  • Maintain low temperatures (e.g., on ice or in a cold room at 4°C) throughout the extraction and purification process.[2]

  • Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the primary safety precautions when working with Cicuta virosa and this compound?

A4: Cicuta virosa is extremely toxic. Ingestion of any part of the plant can be fatal.[1][9] this compound is a potent neurotoxin that acts as a non-competitive GABA antagonist.[1] Strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.[10]

  • Handling: Avoid direct contact with the plant material and extracts.[10] All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: All plant material, extracts, and contaminated labware must be disposed of as hazardous waste according to institutional guidelines.

Q5: What analytical techniques are suitable for the identification and quantification of this compound?

A5: Several analytical methods can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool for both quantification and identification.[2][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide detailed structural information but may require derivatization of the this compound molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of purified this compound.[3]

Data Presentation

Table 1: Reported this compound Content in Cicuta virosa

Plant PartExtraction SolventAnalytical MethodThis compound Content (%)Reference
RhizomesMethanolColumn Chromatography0.044[3]
Fresh PlantNot SpecifiedNot Specified~1.5[7]
Dried PlantNot SpecifiedNot Specified~3.5[7]

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound (Adapted from polyacetylene extraction from Apiaceae)

Materials:

  • Fresh or dried roots/rhizomes of Cicuta virosa

  • Ethyl acetate (HPLC grade)

  • n-Pentane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Silica gel for column chromatography (e.g., 60 Å, 70-230 mesh)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography columns

  • Glassware (beakers, flasks, etc.)

  • Grinder or blender

Procedure:

  • Preparation of Plant Material:

    • Thoroughly wash the fresh roots/rhizomes to remove any soil and debris.

    • Cut the material into small pieces and, if desired, freeze-dry to remove water.

    • Grind the fresh or dried plant material to a fine powder.

  • Extraction:

    • All subsequent steps should be performed under dim light and at low temperatures (4°C).

    • Macerate the powdered plant material in ethyl acetate (e.g., 1:10 w/v) with continuous stirring for 24 hours at 4°C.[2]

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant material.

    • Repeat the extraction of the plant residue with fresh ethyl acetate for another 24 hours to ensure complete extraction.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator at a low temperature (≤ 30°C) until a viscous residue is obtained.[2]

  • Purification by Silica Gel Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in n-pentane.

    • Dissolve the concentrated extract in a minimal amount of n-pentane.

    • Load the dissolved extract onto the prepared silica gel column.

    • Elute the column with a solvent gradient of increasing polarity, starting with n-pentane and gradually adding diethyl ether. A suggested starting wash could be n-pentane/diethyl ether (60:40, v/v).[2]

    • Collect fractions and monitor the presence of this compound using an appropriate analytical technique (e.g., TLC or HPLC-DAD).

    • Pool the fractions containing pure this compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions under reduced pressure at a low temperature to obtain purified this compound.

    • Store the purified this compound in a tightly sealed container, protected from light and air, at a low temperature (e.g., -20°C).

Mandatory Visualization

This compound Biosynthesis Pathway cluster_0 Fatty Acid Precursors cluster_1 Key Biosynthetic Steps cluster_2 Intermediate and Final Products Oleic Acid Oleic Acid Dehydrogenation Dehydrogenation Oleic Acid->Dehydrogenation Linoleic Acid Linoleic Acid Linoleic Acid->Dehydrogenation Crepenynic Acid (C18) Crepenynic Acid (C18) Dehydrogenation->Crepenynic Acid (C18) Acetylenation (FAD2-type enzymes) Acetylenation (FAD2-type enzymes) Chain Shortening (β-oxidation) Chain Shortening (β-oxidation) Acetylenation (FAD2-type enzymes)->Chain Shortening (β-oxidation) C17-Polyacetylenes C17-Polyacetylenes Chain Shortening (β-oxidation)->C17-Polyacetylenes Further Modifications Further Modifications This compound This compound Further Modifications->this compound Crepenynic Acid (C18)->Acetylenation (FAD2-type enzymes) C17-Polyacetylenes->Further Modifications Hydroxylation, etc.

Caption: Proposed biosynthetic pathway of this compound from fatty acid precursors in Cicuta virosa.

This compound Extraction Workflow Plant Material (Cicuta virosa roots) Plant Material (Cicuta virosa roots) Grinding Grinding Plant Material (Cicuta virosa roots)->Grinding Extraction (Ethyl Acetate, 4°C, dark) Extraction (Ethyl Acetate, 4°C, dark) Grinding->Extraction (Ethyl Acetate, 4°C, dark) Filtration Filtration Extraction (Ethyl Acetate, 4°C, dark)->Filtration Concentration (Rotary Evaporation, ≤30°C) Concentration (Rotary Evaporation, ≤30°C) Filtration->Concentration (Rotary Evaporation, ≤30°C) Crude Extract Crude Extract Concentration (Rotary Evaporation, ≤30°C)->Crude Extract Purification (Silica Gel Chromatography) Purification (Silica Gel Chromatography) Crude Extract->Purification (Silica Gel Chromatography) Fraction Collection & Analysis Fraction Collection & Analysis Purification (Silica Gel Chromatography)->Fraction Collection & Analysis Pooling of this compound Fractions Pooling of this compound Fractions Fraction Collection & Analysis->Pooling of this compound Fractions Final Concentration Final Concentration Pooling of this compound Fractions->Final Concentration Purified this compound Purified this compound Final Concentration->Purified this compound

Caption: Experimental workflow for the extraction and purification of this compound.

References

Cicutoxin Dose-Response Optimization in Neuronal Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dose-response optimization of Cicutoxin in neuronal cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in neuronal cells?

A1: this compound is a potent noncompetitive antagonist of the gamma-aminobutyric acid type A (GABAa) receptor.[1][2] By binding to the receptor, it prevents GABA from opening the chloride channel, leading to constant depolarization and neuronal hyperactivity.[1] Additionally, this compound has been shown to block potassium channels, which can further contribute to prolonged neuronal repolarization and hyperexcitability.[1]

Q2: What is a typical effective concentration range for this compound in in vitro neuronal studies?

A2: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. For electrophysiological effects, such as the blockage of K+ currents, an EC50 of 1.8 x 10⁻⁵ M (18 µM) has been reported.[1] Studies have also shown that this compound can increase the duration of neuronal repolarization by up to sixfold at a concentration of 100 µmol/L.[1] For cytotoxicity studies, it is recommended to perform a dose-response curve starting from low micromolar concentrations to determine the IC50 in your specific neuronal cell model.

Q3: How can I determine the optimal, non-toxic concentration range for studying the functional effects of this compound?

A3: To determine the optimal non-toxic concentration range, it is crucial to first perform a cytotoxicity assay, such as the MTT assay, to establish the IC50 value for cell death in your neuronal cell line. Once the cytotoxic range is identified, you can select concentrations below the IC50 for functional assays like calcium imaging or electrophysiology to study the effects of this compound on neuronal activity without inducing widespread cell death.

Q4: What are the expected downstream effects of this compound-induced neuronal hyperactivity?

A4: this compound-induced neuronal hyperactivity can lead to a cascade of downstream events characteristic of excitotoxicity. These include a significant influx of intracellular calcium, leading to the activation of various enzymes like proteases and phospholipases.[3][4] This can, in turn, cause mitochondrial dysfunction, oxidative stress through the production of reactive oxygen species (ROS), and ultimately trigger apoptotic cell death pathways.[5][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability assays (e.g., MTT assay) 1. Uneven cell seeding.2. Inconsistent incubation times.3. Contamination of cell cultures.4. Edge effects in multi-well plates.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Standardize all incubation periods precisely.3. Regularly check cultures for signs of contamination and maintain aseptic techniques.4. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
No observable effect of this compound at expected concentrations 1. Degradation of this compound stock solution.2. Low receptor expression in the chosen neuronal cell line.3. Insufficient incubation time.1. Prepare fresh this compound stock solutions and store them appropriately. Due to its chemical instability, prolonged storage should be avoided.[1]2. Verify the expression of GABAa receptor subunits in your cell line using Western blotting or qPCR.3. Increase the incubation time to allow for sufficient interaction between this compound and the receptors.
High background noise in calcium imaging experiments 1. Uneven loading of calcium indicator dye.2. Phototoxicity from excessive laser exposure.3. Autofluorescence of this compound or other compounds.1. Optimize the concentration and loading time of the calcium dye for your specific cell type.2. Minimize laser power and exposure time during image acquisition.3. Run a control with this compound alone (no cells or dye) to check for autofluorescence at the imaging wavelengths.
Difficulty in obtaining stable electrophysiological recordings 1. Poor seal formation between the patch pipette and the cell membrane.2. Mechanical instability of the setup.3. Neuronal cell death due to high this compound concentration.1. Ensure the pipette tip is clean and the cell membrane is healthy.2. Use an anti-vibration table and secure all components of the rig.3. Use concentrations of this compound that have been determined to be non-cytotoxic by a viability assay.

Quantitative Data Summary

Parameter Value Experimental Context Reference
EC50 for K+ Current Block 1.8 x 10⁻⁵ M (18 µM)Electrophysiological recording of K+ currents.[1]
Effect on Neuronal Repolarization Up to 6-fold increaseAt a concentration of 100 µmol/L in neuronal cells.[1]

Detailed Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Intracellular Calcium Levels
  • Cell Seeding: Plate neuronal cells on glass-bottom dishes or 96-well imaging plates suitable for fluorescence microscopy.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire a baseline fluorescence recording for a few minutes before adding this compound.

  • This compound Application: Add a non-cytotoxic concentration of this compound (determined from the MTT assay) to the cells while continuously recording the fluorescence signal.

  • Data Acquisition: Record the changes in intracellular calcium concentration over time.

  • Data Analysis: Analyze the fluorescence intensity changes to determine the amplitude, frequency, and duration of calcium signals induced by this compound.

Protocol 3: Western Blot for GABAa Receptor Subunit Expression
  • Cell Lysis: Treat neuronal cells with different concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for a GABAa receptor subunit (e.g., α1, β2, γ2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation and Cytotoxicity cluster_functional Phase 2: Functional Assays (Non-Cytotoxic Doses) cluster_mechanistic Phase 3: Mechanistic Analysis A Neuronal Cell Culture B MTT Assay for Cytotoxicity A->B C Determine IC50 Value B->C D Calcium Imaging C->D Select Concentrations < IC50 E Electrophysiology (Patch-Clamp) C->E Select Concentrations < IC50 F Western Blot (Receptor Expression) D->F E->F G Oxidative Stress Assays (ROS Measurement) F->G H Apoptosis Assays (Caspase Activity) G->H

Caption: Experimental workflow for this compound dose-response optimization.

Cicutoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAaR GABAa Receptor This compound->GABAaR Antagonism KChannel K+ Channel This compound->KChannel Blockade Depolarization Neuronal Depolarization (Hyperactivity) GABAaR->Depolarization KChannel->Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis Ca_Influx->Apoptosis Oxidative_Stress Oxidative Stress (ROS) Mito_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

References

challenges in detecting trace levels of Cicutoxin in forensic samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cicutoxin Forensic Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace levels of this compound in forensic samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in forensic samples?

A1: The detection of this compound is complicated by several key factors:

  • Inherent Instability: this compound is a highly unsaturated aliphatic alcohol that is notoriously unstable.[1] It degrades rapidly when exposed to light, heat, or air, making it difficult to handle and analyze.[1] This chemical instability is a major reason why the toxin may not be detected even in confirmed cases of poisoning.[2][3]

  • Postmortem Degradation: Following death, the process of putrefaction and other postmortem changes can significantly contribute to the degradation of this compound, further lowering the already trace amounts of the toxin in biological samples.[3][4]

  • Complex Biological Matrices: Forensic samples such as blood, liver tissue, and gastric contents are incredibly complex.[5] Endogenous compounds like lipids, proteins, and salts can interfere with analytical instruments, a phenomenon known as the matrix effect.[6][7]

  • Lack of Certified Reference Materials: The instability of pure this compound makes the synthesis and long-term storage of certified reference standards challenging, which is a significant hurdle for method validation and accurate quantification.[1][4]

  • Low Concentrations: this compound is extremely potent, and a lethal dose can be very small.[1] Consequently, the concentrations present in postmortem samples are often at trace or ultra-trace levels, pushing the limits of modern analytical instrumentation.[8]

Q2: Why might this compound be undetectable in postmortem tissues from a confirmed water hemlock poisoning case?

A2: This is a frequently encountered issue. The primary reason is the rapid degradation of the this compound molecule.[2] In one documented case of a fatal water hemlock ingestion, analysis of postmortem liver tissue, blood, and gastric contents by high-pressure liquid chromatography (HPLC) failed to detect this compound.[2] The toxin's lability means it may have completely degraded during the time between death and analysis, or even during storage.[2][9] The analytical method's limit of detection (LOD) may also be insufficient for the minute quantities remaining after degradation.

Q3: What is the "matrix effect" and how does it impact this compound analysis by LC-MS?

A3: The matrix effect is the alteration of the ionization efficiency of a target analyte (like this compound) by co-eluting compounds from the sample matrix.[6][10] In LC-MS analysis, particularly with electrospray ionization (ESI), components of the biological sample can either suppress or enhance the signal of the analyte.[7]

  • Ion Suppression: This is more common and problematic. Co-eluting substances compete with the analyte for ionization, reducing the number of analyte ions that reach the mass spectrometer detector. This can lead to a significant underestimation of the this compound concentration or, in trace-level analysis, a false negative result.[10]

  • Ion Enhancement: Less frequently, co-eluting compounds can increase ionization efficiency, leading to an overestimation of the concentration.[10]

Given the complexity of forensic samples (e.g., decomposed tissue), the matrix effect is a critical challenge that must be evaluated and mitigated during method development.[7]

Q4: Which analytical technique is considered the gold standard for detecting toxins like this compound in forensic toxicology?

A4: While traditional methods like HPLC have been used, they often lack the required sensitivity and specificity for unstable, trace-level compounds in complex matrices.[2] The current gold standard for the detection of controlled substances and other toxins in forensic toxicology is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[8][11][12] This technique offers high sensitivity and selectivity. For plant toxins specifically, advanced methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) are recommended for their accuracy in detecting and quantifying compounds in complex mixtures.[3][13]

Troubleshooting Guides

Problem / Observation Potential Cause(s) Recommended Solution(s)
No this compound peak detected in a suspected positive sample. 1. Analyte Degradation: this compound may have degraded prior to or during analysis due to improper sample storage (exposure to light/heat) or handling.[1][2] 2. Insufficient Method Sensitivity: The Limit of Detection (LOD) of your method may be too high for the trace concentrations present.[14] 3. Matrix-Induced Ion Suppression: Co-eluting matrix components are preventing this compound from being properly ionized and detected by the mass spectrometer.[6][7]1. Review Sample Handling: Ensure samples were continuously stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[15] Minimize freeze-thaw cycles. 2. Optimize Instrumentation: Use a more sensitive instrument like a UHPLC-HRMS. Optimize MS parameters (e.g., ionization source settings, collision energy) for this compound. 3. Improve Sample Cleanup: Implement a more rigorous sample preparation protocol (e.g., multi-step solid-phase extraction) to remove interferences.[16] Perform a matrix effect study to confirm suppression.
Poor peak shape and/or retention time shifts. 1. Matrix Overload: High concentrations of matrix components are interfering with the chromatography. 2. Inadequate Chromatography: The analytical column or mobile phase is not optimal for separating this compound from interferences.1. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce matrix load. 2. Refine Sample Preparation: Use a more selective extraction technique.[5] 3. Optimize HPLC/UHPLC Method: Experiment with different column chemistries (e.g., C18, PFP) and mobile phase gradients to improve separation.
High variability in quantitative results between replicate injections. 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Unstable Instrument Performance: Fluctuations in the LC or MS system. 3. Analyte Instability in Final Extract: this compound may be degrading in the autosampler vial.1. Use an Internal Standard: A stable, isotopically labeled internal standard is ideal to compensate for extraction variability. If unavailable, a structurally similar compound can be used. 2. Run System Suitability Tests: Inject standards to confirm the stability and performance of the LC-MS system before and during the analytical run. 3. Control Autosampler Conditions: Use a cooled autosampler (e.g., 4°C) and analyze samples as quickly as possible after preparation.
Limits of Detection for Various Toxins in Biological Matrices

Note: Specific, universally accepted LOD and LOQ values for this compound in various forensic matrices are not well-established in the literature due to the challenges mentioned. The table below provides examples from other toxin analyses to illustrate the typical concentration ranges and the importance of matrix-specific validation.

Toxin/AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Paralytic Shellfish Toxins (PSTs) LC with Fluorescence DetectionMussel0.0001 - 0.0366 mg/kg0.0001 - 0.0750 mg/kg[17]
Anatoxin-a (ATX-a) HPLC-UVWater0.025 µg/LNot Specified[18]
Anatoxin-a (ATX-a) LDTD-HRMSWater0.2 µg/L0.6 µg/L[18]
Cytisine UHPLC-MS/MSBloodNot Specified5 ng/mL[19]
Organochlorine Pesticides GC-ECDWater0.001 - 0.005 µg/L0.002 - 0.016 µg/L[20]

Experimental Protocols

Protocol: General Workflow for this compound Extraction and Analysis

This protocol is a generalized guide. It must be fully validated for the specific matrix and instrumentation used in your laboratory.

1. Sample Homogenization:

  • Objective: To create a uniform sample for consistent subsampling.

  • Procedure:

    • Obtain a representative sample of the forensic matrix (e.g., 1-10 grams of liver tissue, 1-5 mL of blood).[21]

    • If solid, homogenize the tissue mechanically in a suitable buffer (e.g., phosphate-buffered saline) to create a slurry.

2. Extraction (Liquid-Liquid Extraction - LLE):

  • Objective: To isolate this compound from the bulk of the biological matrix.

  • Procedure:

    • To the homogenized sample, add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, hexane/isopropanol mixture). This compound's hydrophobic nature makes it amenable to extraction with such solvents.[1][5]

    • Add an internal standard if available.

    • Vortex vigorously for 5-10 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer at least once more to maximize recovery. Combine the organic extracts.

3. Cleanup (Solid-Phase Extraction - SPE):

  • Objective: To remove interfering compounds from the extract, reducing matrix effects.[16]

  • Procedure:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at low heat.

    • Reconstitute the residue in a small volume of a solvent appropriate for the chosen SPE cartridge (e.g., hexane).

    • Condition an SPE cartridge (e.g., Silica or C18) according to the manufacturer's instructions.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak solvent to elute highly nonpolar interferences.

    • Elute the this compound using a stronger solvent or a solvent mixture of increasing polarity.[16]

    • Collect the eluate containing the analyte.

4. Final Preparation and Analysis:

  • Objective: To prepare the sample for injection into the LC-MS/MS system.

  • Procedure:

    • Evaporate the eluate from the SPE step to dryness under nitrogen.

    • Reconstitute the final residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase of your LC method.

    • Vortex briefly and transfer to an autosampler vial.

    • Analyze using a validated LC-MS/MS or UHPLC-HRMS method.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Forensic Sample (Tissue, Blood, etc.) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Evap1 Evaporation 1 LLE->Evap1 SPE Solid-Phase Extraction (SPE) Cleanup Evap1->SPE Evap2 Evaporation 2 & Reconstitution SPE->Evap2 LCMS LC-MS/MS or UHPLC-HRMS Analysis Evap2->LCMS Data Data Acquisition LCMS->Data Quant Quantification & Confirmation Data->Quant Report Final Report Quant->Report

Caption: General workflow for this compound detection in forensic samples.

G Start Start: No this compound Peak Detected CheckStorage Were samples stored properly? (-20°C, protected from light) Start->CheckStorage CheckCleanup Is sample cleanup adequate? CheckStorage->CheckCleanup Yes Degradation Result likely True Negative due to Analyte Degradation CheckStorage->Degradation No CheckLOD Is instrument LOD low enough? CheckCleanup->CheckLOD Yes ImproveCleanup Action: Enhance SPE cleanup or use alternative extraction CheckCleanup->ImproveCleanup No ImproveLOD Action: Use more sensitive instrument (e.g., HRMS) CheckLOD->ImproveLOD No MatrixStudy Action: Perform post-extraction spike experiment to confirm ion suppression CheckLOD->MatrixStudy Yes ImproveStorage Action: Review sample handling protocols Degradation->ImproveStorage

Caption: Troubleshooting decision tree for non-detection of this compound.

G Concept of Matrix Effect in ESI-MS cluster_ideal Ideal Condition (Neat Standard) cluster_matrix Forensic Sample (Matrix Effect) Droplet1 ESI Droplet (Analyte + Solvent) Ions1 Analyte Ions Droplet1->Ions1 Efficient Ionization MS1 MS Detector Ions1->MS1 Signal1 High Signal MS1->Signal1 Droplet2 ESI Droplet (Analyte + Matrix Components) Ions2 Analyte Ions Droplet2->Ions2 MatrixIons Matrix Ions Droplet2->MatrixIons MS2 MS Detector Ions2->MS2 MatrixIons->MS2 Competition Signal2 Suppressed Signal MS2->Signal2

Caption: Diagram illustrating ion suppression due to matrix effects.

References

Technical Support Center: Cicutoxin Sample Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the appropriate methods to prevent the degradation of Cicutoxin during sample storage. Due to the inherent instability of this compound, proper handling and storage are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound is a highly toxic C17-polyacetylene found in plants of the Cicuta genus, commonly known as water hemlock.[1][2] Its instability is attributed to its chemical structure, which contains multiple conjugated double and triple bonds. This structure makes the molecule susceptible to degradation through oxidation, photodecomposition, and thermal degradation.[3][4]

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors that lead to the degradation of this compound are exposure to:

  • Air (Oxygen): The polyacetylene structure is prone to oxidation.[4]

  • Light: UV radiation can induce photodegradation of the conjugated bond system.

  • Heat: Elevated temperatures accelerate the rate of chemical degradation.

Q3: How should I store my this compound samples to minimize degradation?

A3: To minimize degradation, samples containing this compound should be stored under the following conditions:

  • Temperature: Store samples at low temperatures, preferably at -80°C for long-term storage.[5] For short-term storage, -20°C may be sufficient.

  • Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What solvents are recommended for storing this compound?

A4: While specific studies on this compound are limited, for other unstable natural products, solvents such as methanol or acetonitrile are often used for storage of extracts.[6] It is crucial to use high-purity solvents and to minimize headspace in the storage vial to reduce exposure to air. For related polyacetylenes, dilute solutions have been found to be more stable than concentrated ones.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound activity or concentration in stored samples. Sample degradation due to improper storage.Review your storage protocol. Ensure samples are stored at -80°C in the dark and under an inert atmosphere. Minimize freeze-thaw cycles.
Inconsistent results between different aliquots of the same sample. Non-homogenous sample or partial degradation of some aliquots.Ensure the initial sample extract is homogenous before aliquoting. Store all aliquots under identical, optimal conditions.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products.Analyze a freshly prepared sample to compare chromatograms. If new peaks are present in the stored sample, degradation has likely occurred. Consider identifying these degradation products to better understand the degradation pathway.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may need optimization depending on the specific plant matrix.

  • Sample Collection: Collect fresh plant material, preferably the roots where this compound concentration is highest.[1]

  • Homogenization: Immediately after collection, flash-freeze the plant material in liquid nitrogen to halt enzymatic degradation. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To the powdered tissue, add a suitable solvent such as cold methanol or acetonitrile (e.g., 10 mL of solvent per 1 g of tissue).

    • Extract on ice with gentle agitation for 1-2 hours.

    • Perform all extraction steps under dim light.

  • Clarification: Centrifuge the extract at 4°C to pellet the solid plant material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: Immediately transfer the clarified extract to amber glass vials, flush with an inert gas (e.g., nitrogen), seal tightly, and store at -80°C.

Protocol 2: Quantification of this compound by HPLC-UV

This is a general method that will require optimization and validation for your specific instrumentation and sample matrix.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile is commonly used for the separation of polyacetylenes.

  • Detection: Monitor the eluent at a wavelength where this compound has maximum absorbance. This will need to be determined empirically but is expected to be in the UV range due to the conjugated system.

  • Standard Curve: Prepare a standard curve using a purified this compound standard of known concentration.

  • Sample Analysis: Dilute the stored extracts in the initial mobile phase and inject them into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

This compound Stability Data (Inferred from Related Polyacetylenes)

Direct quantitative stability data for this compound is scarce in the literature. The following table summarizes stability information for analogous C17-polyacetylenes, which can provide general guidance.

Compound FamilyMatrix/SolventStorage ConditionObservationReference
Falcarinol-type polyacetylenesPlant Matrix (Carrot)Cold storageRelatively high retention, indicating stability within the plant matrix.[3]
Polyynesn-hexaneRoom Temperature (Concentrated)Unstable, precipitates form within hours.[4]
Polyynesn-hexaneRoom Temperature (Dilute)More stable than concentrated solutions.[4]
Falcarinol and FalcarindiolNot specifiedNot specifiedNoted to be unstable and can decompose, leading to inconsistent biological results.[7]

Visual Workflow for this compound Sample Handling and Storage

G Recommended Workflow for this compound Sample Handling and Storage cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_storage Storage cluster_analysis Analysis Collection 1. Collect Fresh Plant Material (e.g., Cicuta roots) FlashFreeze 2. Flash Freeze in Liquid Nitrogen Collection->FlashFreeze Grinding 3. Grind to a Fine Powder FlashFreeze->Grinding SolventAddition 4. Add Cold Solvent (e.g., Methanol) Grinding->SolventAddition Extraction 5. Extract on Ice in the Dark SolventAddition->Extraction Centrifugation 6. Centrifuge at 4°C Extraction->Centrifugation Filtration 7. Filter Supernatant (0.22 µm) Centrifugation->Filtration Aliquoting 8. Aliquot into Amber Vials Filtration->Aliquoting InertGas 9. Flush with Inert Gas (N2/Ar) Aliquoting->InertGas Sealing 10. Seal Tightly InertGas->Sealing LongTermStorage 11. Store at -80°C Sealing->LongTermStorage Thawing 12. Thaw on Ice LongTermStorage->Thawing Analysis 13. Analyze Immediately by HPLC-UV Thawing->Analysis

Caption: Workflow for minimizing this compound degradation during sample processing.

References

refining experimental design to minimize Cicutoxin exposure risks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining experimental designs to minimize the risks associated with Cicutoxin exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound is a naturally occurring neurotoxin produced by plants of the Cicuta genus, commonly known as water hemlock.[1] It is a potent, noncompetitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system.[1][2][3][4] This antagonism blocks the normal inhibitory function of GABA, leading to constant neuronal depolarization and hyperactivity, which can cause seizures, respiratory failure, and death.[1][3][5] Ingestion of even small amounts of this compound-containing plant material can be fatal.[1][2][5]

Q2: What are the primary routes of exposure to this compound in a laboratory setting?

A2: The primary routes of accidental exposure in a laboratory are inhalation of aerosols, ingestion, and percutaneous or mucous membrane contact.[6] this compound is a yellowish oil when isolated and can be absorbed through the skin due to its hydrophobic properties.[1][2] Handling the powdered (lyophilized) form poses a significant risk of aerosolization and inhalation.[7][8]

Q3: What are the immediate signs and symptoms of this compound exposure?

A3: Symptoms can appear rapidly, within 15 to 60 minutes of exposure.[1][2] Initial signs include excessive salivation, muscle twitching, dilated pupils, nausea, vomiting, and abdominal pain.[1][9] These can quickly progress to tremors, violent seizures, respiratory distress, and cardiac arrhythmias.[1][5][9]

Q4: What is the first aid protocol for a suspected this compound exposure?

A4: In case of a suspected exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[7]

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station.[7]

  • Inhalation: Move the individual to fresh air immediately.[7][10]

  • Ingestion: Do NOT induce vomiting.[7] In all cases of exposure, seek immediate medical attention and call emergency services.[10] There is no specific antidote for this compound, so treatment is supportive and symptomatic, focusing on controlling seizures and providing respiratory support.[1][5]

Q5: What are the essential administrative and engineering controls for working with this compound?

A5: A multi-layered approach to safety is necessary.

  • Designated Areas: All work with this compound must be conducted in a designated and clearly marked area with restricted access.[7]

  • Engineering Controls: A certified chemical fume hood or a Class II, Type B biosafety cabinet is mandatory for handling any this compound solutions or powders to minimize inhalation exposure.[7][11]

  • Standard Operating Procedures (SOPs): A detailed, toxin-specific SOP must be developed and approved before any work begins.[8] All personnel must be thoroughly trained on this SOP.

  • Inventory Management: Maintain a strict inventory of this compound, including amounts used, dates, and names of personnel.[8] Store in a locked, secure location.[7][8]

Troubleshooting Guides

Problem: I need to weigh out powdered this compound for my experiment.

  • Solution: Avoid weighing powders if at all possible. Purchase the toxin in pre-weighed amounts or in a solution of known concentration.[7] If you must weigh the powder, do so only within a certified chemical fume hood or a glove box.[8][12] Use "static-free" gloves to prevent the powder from dispersing due to static electricity.[12]

Problem: A small amount of this compound solution (<5 mL) has spilled inside the chemical fume hood.

  • Solution:

    • Ensure you are wearing appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[7]

    • Cover the spill with absorbent pads.[7][11]

    • Gently apply a 10% bleach solution (1% sodium hypochlorite) to the absorbent pads, starting from the outside and working inwards.[7] Allow a contact time of at least 30 minutes.[7][11]

    • Wipe the area clean with fresh paper towels.[7]

    • Dispose of all contaminated materials as hazardous waste.[6]

Problem: I am concerned about the stability of my this compound stock solution.

  • Solution: this compound is unstable and degrades when exposed to air, light, or heat.[1][2] Store stock solutions in a locked, designated freezer in clearly labeled, sealed, and secondary containers.[7] Prepare fresh dilutions for each experiment from the stock solution and use them promptly.

Data Presentation

Table 1: Lethal Dose (LD50) of this compound in Various Animal Models

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
MouseIntraperitoneal (i.p.)2.8[1][2]
MouseIntraperitoneal (i.p.)9[1]
MouseIntraperitoneal (i.p.)48.3[4][13]
Mouse (Tubers)Oral17[14]
Mouse (Green Seeds)Oral1320[14]
General (all species)Not specified50-110[13]

Note: The variability in reported LD50 values may be due to differences in the purity of the this compound used, the vehicle for administration, and the specific strain of the animal model.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Neurotoxicity using Neurite Outgrowth Assay

This protocol outlines a method to assess the neurotoxic effects of this compound by measuring changes in neurite outgrowth in a neuronal cell culture model.[15]

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on poly-D-lysine coated plates at an appropriate density. Culture the cells in a suitable medium until they are well-differentiated and exhibit neurite networks.

  • Toxin Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). All handling of the stock solution must be performed in a chemical fume hood.[7] Make serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations for the experiment.

  • Exposure: Carefully remove the existing medium from the cultured neurons and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound dose) and a negative control (medium only).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) in a cell culture incubator.

  • Immunostaining: After incubation, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites and a nuclear stain (e.g., DAPI) to identify the cell bodies.[15]

  • Imaging and Analysis: Acquire images using a high-content imaging system.[15] Analyze the images using appropriate software to quantify parameters such as the number of neurites per cell, the total neurite length, and the number of branch points.

  • Data Interpretation: Compare the neurite outgrowth parameters in the this compound-treated wells to the control wells to determine the concentration-dependent neurotoxic effects of this compound.

Protocol 2: In Vivo Assessment of this compound-Induced Seizure Activity in a Rodent Model

This protocol describes a method to evaluate the convulsive effects of this compound in a mouse model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use adult male C57BL/6 mice (or another appropriate strain), weighing 20-25g. Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Toxin Preparation: Prepare a solution of this compound in a sterile, biocompatible vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80). All preparation steps must be conducted in a chemical fume hood.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses, based on the known LD50 values (see Table 1). Include a vehicle control group.

  • Behavioral Observation: Immediately after injection, place each mouse in an individual observation chamber. Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., the Racine scale). Video recording is highly recommended for later analysis.

  • Data Analysis: Analyze the seizure parameters for each dose group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine the dose-response relationship for this compound-induced seizures.

  • Euthanasia and Disposal: At the end of the observation period, euthanize the animals using an approved method. Dispose of the carcasses and any contaminated materials as hazardous waste.

Mandatory Visualizations

Cicutoxin_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx GABA Binding (Normal) Depolarization Constant Depolarization (Excitation) GABA_A_Receptor->Depolarization Blockade of Cl- Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Seizure_Activity Seizure Activity Hyperpolarization->Seizure_Activity Inhibits Depolarization->Seizure_Activity This compound This compound This compound->GABA_A_Receptor Noncompetitive Antagonism

Caption: this compound's mechanism of action on the GABA-A receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase (In Vitro) cluster_post Post-Experiment Phase Risk_Assessment Conduct Risk Assessment SOP_Development Develop & Approve SOP Risk_Assessment->SOP_Development Personnel_Training Train Personnel on SOP SOP_Development->Personnel_Training Stock_Prep Prepare this compound Stock (in Fume Hood) Personnel_Training->Stock_Prep Dilution_Prep Prepare Working Dilutions (in Fume Hood) Stock_Prep->Dilution_Prep Cell_Exposure Expose Cells to this compound Dilution_Prep->Cell_Exposure Incubation Incubate Cells Cell_Exposure->Incubation Data_Collection Collect Data (e.g., Imaging) Incubation->Data_Collection Decontamination Decontaminate Workspace & Equipment Data_Collection->Decontamination Data_Analysis Analyze & Report Data Data_Collection->Data_Analysis Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal

Caption: A typical workflow for an in vitro this compound experiment.

Risk_Mitigation_Logic Start Start: this compound Experiment Proposed Assess_Hazard Assess Hazard: Powder or Liquid? Start->Assess_Hazard Powder_Controls Use Glove Box or Class III BSC Assess_Hazard->Powder_Controls Powder Liquid_Controls Use Chemical Fume Hood Assess_Hazard->Liquid_Controls Liquid PPE_Check Select Appropriate PPE: Double Gloves, Goggles, Lab Coat Powder_Controls->PPE_Check Liquid_Controls->PPE_Check Spill_Plan Is Spill & Exposure Plan in Place? PPE_Check->Spill_Plan Develop_Plan Develop & Train on Emergency Plan Spill_Plan->Develop_Plan No Proceed Proceed with Experiment Spill_Plan->Proceed Yes Develop_Plan->Spill_Plan Stop STOP: Do Not Proceed Develop_Plan->Stop

Caption: A decision tree for this compound risk mitigation.

References

addressing non-specific binding of Cicutoxin in receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of non-specific binding in cicutoxin receptor studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a naturally occurring neurotoxin produced by plants of the Cicuta genus, commonly known as water hemlock.[1][2] It is a highly unsaturated C17-polyacetylene aliphatic alcohol.[1][2][3] Its primary molecular target is the gamma-aminobutyric acid type A (GABAA) receptor, where it acts as a potent noncompetitive antagonist.[1][2][4] By binding to the GABAA receptor, this compound blocks the influx of chloride ions, leading to neuronal hyperexcitability, seizures, and respiratory paralysis.[1] There is also evidence that this compound can block potassium channels in T lymphocytes, which could contribute to its overall toxicity.[1][5]

Q2: What are the main challenges in studying this compound-receptor interactions?

A significant challenge in studying this compound-receptor interactions is its hydrophobic (lipophilic) nature.[1] This property can lead to high non-specific binding to various surfaces in an experimental setup, such as plasticware, filter membranes, and proteins other than the target receptor.[6][7] This non-specific binding can mask the specific binding signal to the receptor of interest, leading to inaccurate data and misinterpretation of results.[8] Furthermore, this compound is unstable and can degrade when exposed to air, light, or heat, which requires careful handling and storage.[1]

Q3: How is non-specific binding typically measured in a receptor binding assay?

Non-specific binding is determined by measuring the binding of a radiolabeled ligand (in this case, a radiolabeled form of this compound or a competing ligand) in the presence of a high concentration of an unlabeled competitor.[7][8] This "cold" competitor saturates the specific binding sites on the target receptor, so any remaining bound radioactivity is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[7]

Q4: What is an acceptable level of non-specific binding in a receptor assay?

Ideally, non-specific binding should be less than 50% of the total binding, and for robust assays, it is often recommended that specific binding constitutes at least 80% of the total binding at the Kd concentration of the radioligand.[9] High non-specific binding can significantly reduce the signal-to-noise ratio, making it difficult to obtain reliable data.

Troubleshooting Guide: High Non-Specific Binding of this compound

High non-specific binding is a common issue in receptor studies involving hydrophobic ligands like this compound. The following guide provides potential causes and actionable solutions to help you troubleshoot and optimize your experiments.

Issue: Excessive Non-Specific Binding in Your this compound Assay

High background signal is obscuring the specific binding to the GABAA receptor.

Potential Causes & Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy Expected Outcome
Hydrophobic Interactions This compound's lipophilic nature promotes binding to plasticware and other hydrophobic surfaces.Reduced background signal and improved signal-to-noise ratio.
1. Add a non-ionic surfactant: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer.[10][11]Surfactants will disrupt hydrophobic interactions between this compound and non-target surfaces.[10]
2. Use protein-coated plates/tubes: Pre-coat your assay plates or tubes with a blocking agent like Bovine Serum Albumin (BSA) or casein.The protein layer will block non-specific binding sites on the plastic surface.
Ionic Interactions Electrostatic interactions can contribute to non-specific binding.Minimized charge-based interactions, leading to lower non-specific binding.
1. Optimize buffer pH: Adjust the pH of your assay buffer. The optimal pH can vary depending on the specific receptor preparation.[10][12]A pH that minimizes the charge of interfering components can reduce electrostatic binding.[10]
2. Adjust salt concentration: Increase the ionic strength of your buffer by adding NaCl (e.g., up to 150 mM).[10]Higher salt concentrations can shield charged interactions.[10]
Binding to Non-Target Proteins This compound may be binding to other proteins in your sample preparation besides the GABAA receptor.Saturation of non-specific protein binding sites, increasing the proportion of specific binding.
1. Add a blocking protein: Include a blocking agent like Bovine Serum Albumin (BSA) or casein in your assay buffer at an optimized concentration (e.g., 0.1-1%).[6][8][10]These proteins will bind to non-specific sites, reducing the binding of this compound to these locations.[10]
2. Optimize membrane concentration: Titrate the amount of your membrane preparation to find the optimal concentration that maximizes the specific binding signal while minimizing non-specific binding.[6]A lower membrane concentration can reduce the number of non-specific binding sites.[6]
Insufficient Washing Inadequate removal of unbound and non-specifically bound this compound.More effective removal of non-specifically bound ligand, resulting in a cleaner signal.
1. Increase wash steps: Increase the number and/or volume of washes.[6]
2. Use ice-cold wash buffer: Washing with ice-cold buffer can slow the dissociation rate of the specifically bound ligand while washing away non-specifically bound ligand.[6]
Filter Binding (for filtration assays) This compound may be binding directly to the filter material.Reduced background counts due to lower filter binding.
1. Pre-soak filters: Pre-soak your filters in a blocking solution, such as polyethyleneimine (PEI) or BSA.[6]This will block non-specific binding sites on the filters.
2. Test different filter types: Experiment with different filter materials to identify one with low binding characteristics for this compound.[6]
Summary of Recommended Buffer Additives to Reduce Non-Specific Binding
Additive Typical Concentration Range Mechanism of Action Reference
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Blocks non-specific binding sites on surfaces and other proteins.[6][8][10]
Casein0.5 - 2% (w/v)An alternative protein-based blocker, often more effective than BSA.[13]
Tween-200.01 - 0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions.[6][10]
Triton X-1000.01 - 0.1% (v/v)Another non-ionic surfactant to minimize hydrophobic binding.[11]
Sodium Chloride (NaCl)50 - 150 mMIncreases ionic strength to reduce electrostatic interactions.[10]

Experimental Protocols & Visualizations

Detailed Methodology: Optimizing a Radioligand Binding Assay for this compound

This protocol outlines a general approach to optimize a filtration-based radioligand binding assay to minimize non-specific binding of a hydrophobic ligand like this compound.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing the GABAA receptor or from a relevant tissue source.

  • Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands and other interfering substances.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Assay Buffer Optimization:

  • Start with a base buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test the addition of various blocking agents and surfactants as outlined in the table above. Prepare a matrix of buffer conditions to test different combinations.

3. Radioligand Binding Assay:

  • For each condition, set up three types of reactions in parallel:

    • Total Binding: Add assay buffer, radiolabeled this compound (or a suitable radiolabeled competitor), and the membrane preparation.

    • Non-Specific Binding: Add assay buffer containing a high concentration of unlabeled this compound (or another high-affinity GABAA receptor antagonist), radiolabeled this compound, and the membrane preparation.

    • Background: Add assay buffer and radiolabeled this compound, but no membrane preparation.

  • Incubate the reactions at a defined temperature to reach equilibrium.

  • Rapidly filter the reactions through glass fiber filters (pre-soaked in a blocking agent).

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .

  • Compare the specific-to-non-specific binding ratio across the different buffer conditions to identify the optimal assay conditions.

Diagrams

Experimental_Workflow_for_NSB_Reduction cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Total_Binding Total Binding Membrane_Prep->Total_Binding NS_Binding Non-Specific Binding (+ excess cold ligand) Membrane_Prep->NS_Binding Buffer_Opt Buffer Optimization (BSA, Tween-20, etc.) Buffer_Opt->Total_Binding Buffer_Opt->NS_Binding Incubation Incubation to Equilibrium Total_Binding->Incubation NS_Binding->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Specific Binding Counting->Data_Analysis

Caption: Workflow for optimizing a receptor binding assay to reduce non-specific binding.

Cicutoxin_Signaling_Pathway cluster_membrane Neuronal Membrane GABA_A_Receptor GABAA Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel No_Chloride_Influx Blocked Cl- Influx GABA_A_Receptor->No_Chloride_Influx GABA GABA (Neurotransmitter) GABA->GABA_A_Receptor Binds & Activates This compound This compound This compound->GABA_A_Receptor Binds & Blocks (Non-competitively) Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Depolarization Depolarization (Excitation) No_Chloride_Influx->Depolarization Leads to

Caption: Simplified signaling pathway of this compound at the GABAA receptor.

References

effective solubilization of Cicutoxin for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cicutoxin in in vitro experiments. The information is designed to address specific issues related to the solubilization, handling, and application of this potent and unstable neurotoxin.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Based on available data, high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol are the recommended solvents for preparing this compound stock solutions.[1][2] this compound is a lipophilic molecule and is qualitatively described as soluble in alcohol.[1][2] For cell-based assays, it is critical to use a solvent that is miscible with the culture medium and has low cytotoxicity at the final working concentration.[3]

Q2: How should I store my this compound stock solution?

A2: this compound is highly unstable and degrades upon exposure to air, light, and heat.[4] It rapidly decomposes at temperatures above 35°C.[2][5] Therefore, stock solutions should be prepared fresh if possible. If storage is necessary, aliquot the stock solution into small, single-use volumes in amber glass vials, purge with an inert gas (like argon or nitrogen), and store at -80°C. Minimize freeze-thaw cycles.

Q3: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

A3: The final concentration of DMSO or ethanol in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[6] It is crucial to include a vehicle control (medium containing the same final concentration of the solvent) in all experiments to differentiate the effects of this compound from those of the solvent.

Q4: this compound is known to be unstable. How does this affect my experiments?

A4: The instability of this compound is a critical experimental variable. The molecule can degrade in solution, leading to a loss of activity over time. This is especially true in aqueous environments like cell culture media at 37°C. For long-term experiments (>24 hours), consider replenishing the medium with freshly diluted this compound at regular intervals to maintain a consistent concentration.[6]

Q5: What are the primary molecular targets of this compound for in vitro studies?

A5: this compound has two well-documented primary mechanisms of action. It is a potent, non-competitive antagonist of the GABAA receptor, which disrupts inhibitory neurotransmission.[4][7] It also acts as a blocker of potassium channels, a mechanism that has been shown to inhibit the proliferation of T lymphocytes.[2][4]

Data Summary Tables

Table 1: Qualitative Solubility of this compound

Solvent/ConditionSolubilityReference(s)
Alcohol (e.g., Ethanol)Soluble[1][2]
DMSOAssumed Soluble (Standard for similar compounds)[3]
ChloroformSoluble[1][2]
EtherSoluble[1][2]
Hot WaterSoluble[1][2]
Alkali HydroxidesSoluble[1][2]
Petroleum EtherPractically Insoluble[1][2]
Cell Culture Media (Aqueous)Sparingly soluble (prone to precipitation)[8]

Table 2: Reported In Vitro Experimental Concentrations

Assay TypeCell TypeConcentration RangeEffectReference(s)
K+ Current BlockadeActivated T Lymphocytes5 µM - 70 µMDose-dependent, reversible block of K+ currents (EC50: 18 µM)[2]
Lymphocyte ProliferationActivated T Lymphocytes0.1 µM - 50 µMDose-dependent reduction of 3H-thymidine incorporation[2]
GABAA Receptor BindingRat Brain Cortex0.541 µM (IC50)Inhibition of [3H]EBOB binding[9]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound (in fume hood) dissolve Dissolve in Anhydrous DMSO (to create 10-50 mM stock) weigh->dissolve aliquot Aliquot into single-use amber vials under inert gas dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Prepare serial dilutions in cell culture medium thaw->dilute treat Treat cells (Final DMSO < 0.1%) dilute->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay Perform Assay (e.g., Viability, Patch Clamp) incubate->assay data Collect & Analyze Data assay->data

Caption: Recommended workflow for this compound solubilization and use.

gaba_pathway cluster_synapse Inhibitory Synapse GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds Block Non-competitive Blockade This compound This compound This compound->GABA_Receptor Binds to channel pore No_Cl_Influx Chloride (Cl-) Influx Inhibited Block->No_Cl_Influx Leads to Depolarization Neuronal Hyperactivity (Depolarization) No_Cl_Influx->Depolarization Results in

References

mitigating batch-to-batch variability of commercial Cicutoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of commercial Cicutoxin. Our goal is to help you achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a naturally occurring polyacetylene neurotoxin produced by plants of the Cicuta genus, commonly known as water hemlock.[1] It is a highly toxic compound that is unstable and degrades when exposed to air, light, or heat.[1] Its primary mechanisms of action are the noncompetitive antagonism of Gamma-Aminobutyric Acid type A (GABAA) receptors and the blockade of voltage-gated potassium channels.[1][2]

Q2: What causes the batch-to-batch variability of commercial this compound?

A2: The primary source of variability in commercial this compound stems from its natural origin. The concentration of this compound in Cicuta plants is influenced by numerous factors, including:

  • Geographical location and soil conditions: The mineral and nutrient content of the soil can affect the biosynthesis of secondary metabolites like this compound.[1]

  • Seasonal variations and plant age: The concentration of the toxin can fluctuate with the seasons, often being highest in the spring.[1]

  • Genetic diversity within the plant species: Different populations of Cicuta may produce varying levels of this compound.

  • Extraction and purification processes: Variations in the methods used to extract and purify this compound can lead to differences in the final product's purity and composition.

  • Instability of the molecule: this compound is inherently unstable and can degrade during storage and handling, leading to a decrease in purity and the appearance of degradation products.[1]

Q3: How can I assess the quality and consistency of a new batch of this compound?

A3: It is crucial to perform in-house quality control on each new lot of this compound. We recommend the following:

  • Request the Certificate of Analysis (CoA): Always request the CoA from the supplier for each new batch. While this document provides initial specifications, independent verification is recommended.

  • Perform High-Performance Liquid Chromatography (HPLC) analysis: An HPLC analysis will allow you to determine the purity of the this compound and to create a chemical fingerprint of the batch. Comparing the chromatograms of different batches can reveal variations in the concentration of the active compound and the presence of impurities or degradation products.

  • Conduct a bioassay: A functional assay, such as a cytotoxicity assay using a sensitive cell line (e.g., neuroblastoma cells), can provide a measure of the biological activity of the batch. This is particularly important as it assesses the functional consequence of any chemical variations.

Q4: What are the best practices for storing and handling this compound to minimize degradation?

A4: Due to its instability, proper storage and handling are critical.[1]

  • Storage: Store this compound in a tightly sealed container, protected from light, at -20°C or lower. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, use a non-protic solvent like anhydrous DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays (e.g., cytotoxicity, neurotoxicity).
Possible Cause Recommended Action
Batch-to-batch variability in this compound potency. 1. Quantify the concentration and purity of each new batch using a validated HPLC method. 2. Normalize the concentration of this compound used in your experiments based on the purity of the current batch. 3. Perform a dose-response curve for each new batch to determine the EC50 and adjust experimental concentrations accordingly.
Degradation of this compound in stock solutions or during the experiment. 1. Prepare fresh this compound solutions for each experiment from a powdered stock stored under appropriate conditions. 2. If using frozen stock solutions, use a fresh aliquot for each experiment and discard any unused portion. 3. Minimize the exposure of this compound solutions to light and elevated temperatures during experimental setup.
Cell line variability. 1. Use a consistent cell line and passage number for all experiments. 2. Regularly check for mycoplasma contamination. 3. Ensure consistent cell seeding density and culture conditions.
Issue 2: Unexpected peaks or poor separation in HPLC analysis.
Possible Cause Recommended Action
Degradation of this compound. 1. Analyze samples promptly after preparation. 2. Use a stability-indicating HPLC method that can separate the parent compound from its degradation products.[3][4][5] 3. Ensure the mobile phase and diluents are compatible with this compound and do not promote degradation.
Column contamination or degradation. 1. Use a guard column to protect the analytical column. 2. Flush the column with a strong solvent after each run. 3. Replace the column if peak shape and resolution do not improve with cleaning.
Inappropriate mobile phase or gradient. 1. Optimize the mobile phase composition and gradient to achieve better separation. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]

Data Presentation

Table 1: Representative Example of Batch-to-Batch Variability of Commercial this compound

Disclaimer: The following data is illustrative and intended to represent potential variability. Actual values will vary by supplier and batch. It is essential to perform your own quality control.

Parameter Batch A Batch B Batch C
Supplier Supplier XSupplier XSupplier Y
Purity (by HPLC, %) 98.5%92.1%95.7%
Major Impurity 1 (%) 0.8%3.5%1.9%
Major Impurity 2 (%) 0.3%1.8%0.9%
EC50 in SH-SY5Y cells (µM) 5.27.86.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector
  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.
  • Start with a lower concentration of acetonitrile (e.g., 40%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: this compound has chromophores that absorb in the UV region. A wavelength of 265 nm is a reasonable starting point for detection.
  • Injection Volume: 10 µL
  • Column Temperature: 25°C

4. Sample Preparation:

  • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution.
  • Prepare a series of dilutions from the stock solution to create a calibration curve.
  • For each batch to be tested, prepare a solution of known concentration.

5. Forced Degradation Studies (for method validation):

  • To ensure the method is stability-indicating, subject this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
  • Analyze the stressed samples to confirm that the degradation products are well-separated from the parent this compound peak.

Protocol 2: Cytotoxicity Assay Using a Neuroblastoma Cell Line

This protocol is adapted for assessing the neurotoxic effects of this compound using a cell line such as SH-SY5Y.[7]

1. Cell Culture:

  • Culture SH-SY5Y human neuroblastoma cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
  • Allow the cells to adhere for 24 hours.
  • Prepare serial dilutions of this compound in the cell culture medium.
  • Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
  • Incubate the cells with this compound for a predetermined time (e.g., 24, 48, or 72 hours).

3. Assessment of Cytotoxicity:

  • Several methods can be used to assess cell viability, including:
  • MTT Assay: Measures mitochondrial activity.
  • LDH Release Assay: Measures membrane integrity.
  • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.

4. Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
  • Plot the data and determine the EC50 value (the concentration of this compound that causes a 50% reduction in cell viability).

Visualizations

Signaling Pathways

Cicutoxin_Signaling_Pathways cluster_GABA GABAergic Synapse cluster_K Neuronal Membrane cluster_downstream Downstream Cellular Effects GABA_R GABA-A Receptor Chloride_Channel Chloride Channel GABA_R->Chloride_Channel Opens Neuron_Hyperpol Neuronal Hyperpolarization Chloride_Channel->Neuron_Hyperpol Cl- Influx Cicutoxin_GABA This compound Cicutoxin_GABA->GABA_R Blocks (Noncompetitive) Cicutoxin_K This compound GABA GABA GABA->GABA_R Binds Neuronal_Hyperexcitability Neuronal Hyperexcitability Neuron_Hyperpol->Neuronal_Hyperexcitability Inhibition of Inhibition K_Channel Voltage-gated K+ Channel Repolarization Repolarization K_Channel->Repolarization K+ Efflux AP_Prolong Action Potential Prolongation K_Channel->AP_Prolong Inhibition of Repolarization Cicutoxin_K->K_Channel Blocks AP_Prolong->Neuronal_Hyperexcitability Seizures Seizures Neuronal_Hyperexcitability->Seizures Calcium_Influx Increased Intracellular Ca2+ Neuronal_Hyperexcitability->Calcium_Influx Apoptosis Apoptosis Calcium_Influx->Apoptosis

Caption: this compound's dual mechanism of action leading to neuronal hyperexcitability.

Experimental Workflow

Experimental_Workflow cluster_QC Quality Control of New this compound Batch cluster_Exp Experimental Protocol cluster_Analysis Data Analysis and Interpretation Receive_Batch Receive New Batch CoA Review Certificate of Analysis Receive_Batch->CoA HPLC Perform HPLC Analysis (Purity & Fingerprint) CoA->HPLC Bioassay Perform Cytotoxicity Assay (Determine EC50) HPLC->Bioassay Prep_Stock Prepare Stock Solution (Normalized Concentration) Bioassay->Prep_Stock Treat_Cells Treat Cells with this compound Prep_Stock->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Endpoint Endpoint Measurement Incubate->Endpoint Analyze_Data Analyze Data Endpoint->Analyze_Data Compare_Batches Compare Results with Previous Batches Analyze_Data->Compare_Batches Troubleshoot Troubleshoot if Necessary Compare_Batches->Troubleshoot

Caption: Recommended workflow for managing batch-to-batch variability of this compound.

References

Validation & Comparative

Validating the Binding Site of Cicutoxin on the GABAA Receptor Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cicutoxin and other well-characterized ligands of the γ-aminobutyric acid type A (GABAA) receptor. The objective is to offer a detailed understanding of the experimental validation of this compound's binding site through direct comparison with alternative compounds, supported by experimental data and detailed protocols.

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its complex structure, composed of five subunits, presents multiple binding sites for a variety of molecules, including the endogenous ligand GABA, as well as synthetic and natural compounds. This compound, a potent neurotoxin from the water hemlock (Cicuta maculata), is known to be a non-competitive antagonist of the GABAA receptor, exerting its convulsant effects by blocking the chloride ion channel. This guide will compare this compound with two other key GABAA receptor ligands: picrotoxin, another non-competitive channel blocker, and bicuculline, a competitive antagonist that binds to the GABA orthosteric site.

Data Presentation: A Comparative Analysis of GABAA Receptor Ligands

The following tables summarize the quantitative data for this compound, picrotoxin, and bicuculline, providing a basis for comparing their potency and mechanism of action on the GABAA receptor.

Table 1: Comparison of IC50 Values for GABAA Receptor Antagonists

CompoundAntagonism TypeIC50 (µM)Receptor Subtype/Experimental SystemReference
This compound Non-competitive0.541Radioligand binding assay with [3H]EBOB[1]
Picrotoxin Non-competitive0.8 - 10.3Whole-cell patch clamp on various recombinant GABAA receptors[2][3]
Bicuculline Competitive2 - 3.3Electrophysiology and competitive binding assays[2][4][5][6][7]

Table 2: Comparison of Binding Affinities for GABAA Receptor Ligands

CompoundRadioligandBinding Affinity (Ki or Kd)Experimental SystemReference
Picrotoxin [3H]dihydropicrotoxinin-Rat forebrain membranes and cultured cortical neurons[8]
Bicuculline [3H]GABA-Cortical membranes[9]

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay for the Picrotoxin Site

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the picrotoxin binding site on the GABAA receptor using a radiolabeled ligand that binds to this site, such as [3H]EBOB (ethynylbicycloorthobenzoate).

Materials:

  • Biological Sample: Rat brain cortical membranes or cells expressing recombinant GABAA receptors.

  • Radioligand: [3H]EBOB.

  • Test Compound: this compound (or other compounds of interest).

  • Non-specific Binding Control: High concentration of unlabeled picrotoxin (e.g., 100 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: 100 µL of membrane suspension, 50 µL of [3H]EBOB (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 100 µL of membrane suspension, 50 µL of [3H]EBOB, and 50 µL of unlabeled picrotoxin (100 µM).

    • Competitive Binding: 100 µL of membrane suspension, 50 µL of [3H]EBOB, and 50 µL of varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the tubes at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of GABAA receptor antagonists by measuring their effect on GABA-evoked chloride currents in cultured cells expressing GABAA receptors.[10][11]

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the desired GABAA receptor subunits (e.g., α1β2γ2).

  • External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Pipette Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Agonist: GABA.

  • Antagonists: this compound, picrotoxin, bicuculline.

  • Patch-clamp setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing GABAA receptors on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • GABA Application: Apply a brief pulse of GABA (e.g., 1-10 µM for 2-5 seconds) using the perfusion system to evoke an inward chloride current (due to the high chloride concentration in the pipette).

  • Antagonist Application:

    • For competitive antagonists (Bicuculline): Co-apply different concentrations of bicuculline with a fixed concentration of GABA and measure the reduction in the peak current amplitude.

    • For non-competitive antagonists (this compound, Picrotoxin): Pre-apply the antagonist for a period (e.g., 1-2 minutes) before co-applying it with GABA. Measure the reduction in the peak current amplitude.

  • Data Analysis: Plot the normalized current response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the GABAA receptor that are critical for the binding of a ligand. By mutating these residues and observing a change in the ligand's potency, the binding site can be mapped.

Procedure:

  • Identify Potential Binding Site Residues: Based on homology modeling with other ligand-gated ion channels and previous studies on picrotoxin, identify putative binding site residues for this compound within the transmembrane domains (likely in the M2 domain lining the ion channel).

  • Generate Mutant Receptors: Use a site-directed mutagenesis kit to introduce point mutations into the cDNA encoding the GABAA receptor subunit of interest (e.g., replacing a threonine with an alanine).

  • Express Mutant Receptors: Transfect HEK293 cells with the mutated GABAA receptor subunit cDNA along with the other required subunits.

  • Functional Characterization: Perform whole-cell patch-clamp electrophysiology as described above on cells expressing the mutant receptors.

  • Data Analysis: Determine the IC50 value of this compound for the mutant receptor. A significant increase in the IC50 value compared to the wild-type receptor indicates that the mutated residue is important for this compound binding.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

GABAA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_antagonists Antagonist Action Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABAaR GABAA Receptor GABA_vesicle->GABAaR Release & Binding Cl_channel Cl- Channel (Open) GABAaR->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition Hyperpolarization->Inhibition Bicuculline Bicuculline Bicuculline->GABAaR Competitive (blocks GABA binding) Cicutoxin_Picrotoxin This compound / Picrotoxin Cicutoxin_Picrotoxin->Cl_channel Non-competitive (blocks channel pore) Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology cluster_mutagenesis Site-Directed Mutagenesis Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding IC50/Ki Determination Counting->Analysis_Binding Cell_Culture Cell Culture & Transfection Patching Whole-Cell Patch Clamp Cell_Culture->Patching Recording Record GABA-evoked Currents Patching->Recording Drug_App Apply Antagonist Recording->Drug_App Analysis_Electro IC50 Determination Drug_App->Analysis_Electro Mutation Generate Mutant Receptor Expression Express Mutant in Cells Mutation->Expression Functional_Assay Functional Assay (Electrophysiology) Expression->Functional_Assay Compare Compare IC50 (Wild-type vs Mutant) Functional_Assay->Compare Antagonism_Comparison cluster_competitive Competitive Antagonism (Bicuculline) cluster_noncompetitive Non-competitive Antagonism (this compound/Picrotoxin) Comp_Agonist GABA Comp_Receptor GABA Binding Site Comp_Agonist->Comp_Receptor Binds Comp_Antagonist Bicuculline Comp_Antagonist->Comp_Receptor Competes for same site Comp_Effect No GABA Binding No Channel Opening Comp_Receptor->Comp_Effect If Antagonist binds Noncomp_Agonist GABA Noncomp_Receptor GABA Binding Site Noncomp_Agonist->Noncomp_Receptor Binds Noncomp_Antagonist This compound/ Picrotoxin Noncomp_Channel Channel Pore (Picrotoxin Site) Noncomp_Antagonist->Noncomp_Channel Binds to allosteric site Noncomp_Receptor->Noncomp_Channel Causes channel to open Noncomp_Effect Channel Blocked No Cl- Influx Noncomp_Channel->Noncomp_Effect If Antagonist binds

References

Comparative Neurotoxicity of Cicutoxin and Oenanthotoxin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the neurotoxic properties of Cicutoxin and Oenanthotoxin, two potent C17-polyacetylene toxins. Sourced from plants in the Apiaceae family, these compounds are notorious for their rapid and severe effects on the central nervous system. This document synthesizes key toxicological data, outlines detailed experimental methodologies for their assessment, and visualizes their mechanism of action for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data

The acute toxicity of this compound and Oenanthotoxin has been primarily evaluated in rodent models. The median lethal dose (LD50) is a key indicator of their potent neurotoxicity. Oenanthotoxin has consistently demonstrated higher potency.

ToxinAnimal ModelRoute of AdministrationLD50 ValueSource(s)
This compound MouseIntraperitoneal (i.p.)~9 mg/kg[1]
MouseOral (Aqueous Tuber Extract)17 mg/kg[2]
Oenanthotoxin MouseNot Specified0.58 mg/kg[3]

Note: Toxicity values can vary based on the purity of the compound, the vehicle used for administration, and the specific strain and sex of the animal model.

Comparative Toxin Characteristics

This compound and Oenanthotoxin are structural isomers, leading to a shared primary mechanism of action but with distinct potencies and sources.[1] Their primary target is the GABA_A receptor in the central nervous system (CNS).[4]

FeatureThis compoundOenanthotoxin
Primary Source Water Hemlock (Cicuta species)Hemlock Water-Dropwort (Oenanthe crocata)
Chemical Class C17-PolyacetyleneC17-Polyacetylene (Structural Isomer of this compound)
Primary Mechanism Noncompetitive GABA_A receptor antagonist.[1]Noncompetitive GABA_A receptor antagonist.[4]
Receptor Binding Binds to the GABA_A receptor, blocking the associated chloride channel.[1]Binds to the GABA_A receptor, blocking the chloride channel and allosterically modulating receptor binding and gating.[5]
Cellular Effect Prevents chloride ion influx, leading to a failure of neuronal inhibition, constant depolarization, and cellular hyperactivity.[1]Prevents chloride ion influx, leading to unabated neuronal depolarization and hyperexcitability.[4]
Additional Effects May also block potassium channels, contributing to prolonged action potentials and increased excitatory activity.[1]Demonstrates a complex blocking mechanism, with a more potent effect on synaptic currents (mIPSCs) than on currents from exogenous GABA.[5]
Clinical Symptoms Nausea, vomiting, abdominal pain, seizures, tremors, widened pupils, salivation, respiratory failure, and potentially death.[1]Convulsions, seizures, nausea, diarrhea, tachycardia, rhabdomyolysis, renal failure, respiratory impairment, and cardiac dysrhythmias.[4]

Mechanism of Action: GABA_A Receptor Antagonism

Both toxins exert their primary neurotoxic effect by disrupting the main inhibitory neurotransmitter system in the CNS, which is mediated by γ-aminobutyric acid (GABA). They act as potent noncompetitive antagonists at the GABA_A receptor, an ionotropic receptor that forms a chloride-selective ion channel.

Under normal physiological conditions, the binding of GABA to the GABA_A receptor opens the chloride (Cl-) channel, allowing an influx of negatively charged chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound and Oenanthotoxin physically block this channel. By preventing the influx of chloride ions, they negate GABA's inhibitory signal. This loss of inhibition leads to uncontrolled neuronal firing, resulting in the severe seizures and convulsions characteristic of poisoning by these compounds.[4]

GABAA_Antagonism cluster_0 Normal GABAergic Inhibition cluster_1 Toxin-Induced Neurotoxicity GABA GABA Receptor_Normal GABA_A Receptor GABA->Receptor_Normal Binds Chloride_Influx Cl- Influx Receptor_Normal->Chloride_Influx Opens Channel Neuron_Normal Postsynaptic Neuron (Hyperpolarized) Inhibition Inhibition Neuron_Normal->Inhibition Chloride_Influx->Neuron_Normal Causes Toxin This compound or Oenanthotoxin Receptor_Blocked GABA_A Receptor (Blocked) Toxin->Receptor_Blocked Binds & Blocks No_Influx No Cl- Influx Receptor_Blocked->No_Influx Prevents Neuron_Excited Postsynaptic Neuron (Hyperexcited) Seizures Seizures Neuron_Excited->Seizures No_Influx->Neuron_Excited Leads to Experimental_Workflow cluster_vivo In Vivo Assessment cluster_vitro In Vitro Assessment start 1. Toxin Source (e.g., Cicuta tubers) iso 2. Isolation & Purification (e.g., Ether Reflux, HPLC) start->iso char 3. Characterization (e.g., LC-MS, NMR) iso->char dose_prep 4a. Dose Preparation char->dose_prep cell_prep 4b. Neuronal Culture Prep (e.g., Rat Hippocampal Neurons) char->cell_prep animal_model 5a. Animal Model (e.g., Mice) dose_prep->animal_model admin 6a. Toxin Administration (e.g., Oral Gavage, i.p.) animal_model->admin observe 7a. Observation (Clinical Signs, Mortality) admin->observe ld50 8a. LD50 Calculation (Probit Analysis) observe->ld50 patch_clamp 5b. Patch-Clamp Electrophysiology cell_prep->patch_clamp binding_assay 5c. Radioligand Binding Assay cell_prep->binding_assay gaba_app 6b. Apply GABA +/- Toxin patch_clamp->gaba_app current_rec 7b. Record GABAergic Currents (e.g., mIPSCs) gaba_app->current_rec ic50 8b. Determine IC50 & MoA current_rec->ic50

References

Navigating the Challenges of Cicutoxin Analysis: A Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Cicutoxin, a potent neurotoxin found in plants of the Cicuta genus (commonly known as water hemlock), is of paramount importance for toxicological studies, forensic investigations, and the development of potential therapeutics. However, a comprehensive cross-validation of analytical methods for this compound measurement remains a significant gap in the scientific literature.

This guide, therefore, aims to provide a framework for the cross-validation of analytical methods for this compound measurement by outlining the critical experimental protocols and validation parameters that should be considered. It also presents a generalized workflow for this compound analysis.

Comparison of Potential Analytical Methods for this compound Measurement

While specific cross-validation data for this compound is not available, a comparative overview of potential chromatographic methods can be constructed based on their general capabilities. The following table summarizes key performance characteristics that should be determined and compared during a cross-validation study.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) HigherLowerModerate to Low
Limit of Quantification (LOQ) HigherLowerModerate to Low
**Linearity (R²) **Typically >0.99Typically >0.99Typically >0.99
Accuracy (Recovery %) Variable, matrix-dependentHigh, matrix effects can be compensatedVariable, derivatization may be needed
Precision (RSD %) Generally <15%Generally <15%Generally <15%
Specificity Lower, potential for interferencesHigh, based on mass-to-charge ratioHigh, based on mass fragmentation patterns
Sample Throughput ModerateHighModerate
Cost LowerHigherModerate

Experimental Protocols: A Roadmap for Validation

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. The following outlines the essential components of experimental protocols that should be meticulously documented and followed during the validation of any method for this compound analysis.

Sample Preparation

Effective sample preparation is critical for accurate this compound measurement, especially given its lability. A generalized protocol would involve:

  • Extraction: Homogenized plant material (e.g., roots, stems, leaves) or biological samples (e.g., tissue, blood, urine) are typically extracted with an organic solvent such as methanol, ethanol, or acetonitrile. The choice of solvent should be optimized to maximize this compound recovery.

  • Clean-up: The crude extract is then purified to remove interfering substances. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) is a common technique for this purpose. The clean-up step is vital to reduce matrix effects, particularly for LC-MS/MS analysis.

  • Concentration and Reconstitution: The purified extract is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrument.

Analytical Instrumentation and Conditions

The specific parameters for each analytical technique must be optimized and clearly reported.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Injection Volume: A fixed volume of the sample is injected.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC Conditions: Similar to HPLC-UV, but often with ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis times.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: As this compound is a polar and thermally labile molecule, derivatization (e.g., silylation) is likely necessary to improve its volatility and thermal stability for GC analysis.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A programmed temperature ramp is used to separate the analytes.

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Ionization: Electron ionization (EI) is common.

  • Mass Spectrometer: A quadrupole mass spectrometer is often used, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Visualizing the Analytical Workflow

A clear understanding of the entire analytical process is essential. The following diagram illustrates a typical workflow for this compound analysis.

Cicutoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (Plant Material/Biological Fluid) Homogenization Homogenization SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cleanup Solid-Phase Extraction (SPE) Clean-up Filtration->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC_UV HPLC-UV Analysis Concentration->HPLC_UV LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS GC_MS GC-MS Analysis Concentration->GC_MS DataAcquisition Data Acquisition HPLC_UV->DataAcquisition LC_MSMS->DataAcquisition GC_MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Conclusion

The development and rigorous validation of analytical methods for this compound are crucial for advancing research in toxicology and related fields. While a direct cross-comparison of validated methods is currently hampered by a lack of published data, this guide provides a foundational framework for researchers to design and execute their own validation studies. By adhering to detailed experimental protocols and thoroughly evaluating key performance parameters, the scientific community can work towards establishing standardized and reliable methods for the accurate quantification of this potent neurotoxin. This will ultimately enable more consistent and comparable data across different studies and laboratories.

A Comparative Analysis of the Convulsant Effects of Cicutoxin and Picrotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the convulsant effects of two potent neurotoxins: Cicutoxin, the primary toxic component of water hemlock (Cicuta maculata), and Picrotoxin, a plant-derived convulsant from Anamirta cocculus. Both compounds are valuable research tools for studying the mechanisms of epilepsy and the function of GABAergic systems. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of their molecular pathways and experimental workflows.

Mechanism of Action: Targeting the GABAA Receptor

Both this compound and Picrotoxin exert their convulsant effects by acting as non-competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their precise interactions with the receptor complex exhibit some differences.

This compound is understood to be a noncompetitive antagonist that binds to the beta domain of the GABAA receptor.[1] This binding prevents the neurotransmitter GABA from activating the receptor, thereby inhibiting the influx of chloride ions that would normally hyperpolarize the neuron and reduce its excitability.[1] In addition to blocking the GABA binding site, evidence suggests that this compound also directly blocks the chloride channel, leading to a state of constant depolarization and neuronal hyperactivity that manifests as seizures.[1] Furthermore, some studies indicate that this compound can prolong the duration of neuronal repolarization, which may also contribute to its excitatory effects.[2]

Picrotoxin also functions as a non-competitive antagonist of the GABAA receptor but is primarily characterized as a channel blocker.[3][4] It is thought to bind within the pore of the GABAA receptor's chloride channel, physically obstructing the flow of chloride ions.[4] Picrotoxin's blocking action is use-dependent, meaning its effect is more pronounced when the receptor is activated by GABA.[5] Research suggests that picrotoxin preferentially binds to and stabilizes an agonist-bound, non-conducting (desensitized) state of the receptor, effectively reducing the frequency of channel openings.[6] This leads to a decrease in overall inhibitory signaling and a subsequent increase in neuronal excitability, culminating in convulsions. Picrotoxin has been shown to accelerate the deactivation kinetics of GABAA receptor currents.[5][7]

Quantitative Data Comparison

Direct comparative studies quantifying the convulsant potency of this compound and Picrotoxin are limited. However, available toxicity data provides some insight into their relative potency.

ParameterThis compoundPicrotoxinSource(s)
LD50 (mice, i.p.) ~9 mg/kg3-50 mg/kg (range)[1],[3]
Convulsant Dose (mice, i.p.) Not explicitly defined3-10 mg/kg (average range)[3]
IC50 (GABAA Receptor) Not available0.6 ± 0.1 μM (on GABAρ1 receptors)[5]

Note: The wide range for the LD50 of picrotoxin may be attributed to variations in experimental conditions and the specific mouse strains used.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess and compare the convulsant effects of this compound and Picrotoxin.

In Vivo Assessment of Convulsant Activity in Mice

This protocol outlines the procedure for determining the convulsant effects of this compound and Picrotoxin in a mouse model.

1. Animal Model:

  • Species: Male Swiss-Webster mice (or other appropriate strain), 6-8 weeks old.

  • Housing: Housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least one week before experimentation.

2. Toxin Preparation and Administration:

  • This compound: Prepare solutions in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary). Due to its instability, fresh solutions should be prepared for each experiment.

  • Picrotoxin: Dissolve in a vehicle such as a 1:4 DMSO/PBS solution.[3]

  • Administration: Administer via intraperitoneal (i.p.) injection.

3. Experimental Groups:

  • Vehicle control group.

  • Multiple dose groups for each toxin to establish a dose-response curve.

4. Behavioral Assessment:

  • Immediately after injection, place each mouse in an individual observation chamber.

  • Observe continuously for at least 60 minutes for the onset, duration, and severity of seizures.

  • Score seizure severity using a modified Racine scale for mice.[8][9][10][11][12]

Modified Racine Scale for Mice:

  • Stage 1: Immobility, mouth and facial movements.

  • Stage 2: Head nodding, myoclonic jerks.

  • Stage 3: Unilateral forelimb clonus.

  • Stage 4: Rearing with bilateral forelimb clonus.

  • Stage 5: Rearing and falling, loss of postural control, generalized tonic-clonic seizures.

  • Stage 6: Severe tonic-clonic seizures, often leading to death.

5. Data Analysis:

  • Determine the percentage of animals in each group exhibiting seizures.

  • Calculate the median effective dose (ED50) for inducing seizures for each toxin.

  • Record the latency to the first seizure and the duration of seizure activity for each animal.

  • Statistical analysis (e.g., Probit analysis for ED50, ANOVA for latency and duration) should be performed to compare the effects of the two toxins.

Electroencephalography (EEG) Analysis of Seizure Activity

This protocol describes the methodology for recording and analyzing EEG data to characterize the neurophysiological effects of this compound and Picrotoxin.

1. Surgical Implantation of Electrodes:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Implant stainless steel screw electrodes over the cortex (e.g., frontal and parietal regions) and a reference electrode over the cerebellum.

  • Secure the electrode assembly to the skull with dental cement.

  • Allow for a post-operative recovery period of at least one week.

2. EEG Recording:

  • Connect the conscious, freely moving animal to an EEG recording system.

  • Record baseline EEG activity for at least 30 minutes before toxin administration.

  • Administer the toxin (this compound or Picrotoxin) via i.p. injection.

  • Continuously record EEG for at least 2 hours post-injection, simultaneously video-recording for behavioral correlation.

3. Data Analysis:

  • Analyze the EEG recordings for epileptiform activity, including spikes, sharp waves, and seizure discharges.

  • For picrotoxin-induced seizures in rats, characteristic EEG changes include the appearance of spindles followed by generalized discharges with significant increases in power in the 6-8 Hz and gamma frequency bands.[13][14] Similar analyses can be performed for this compound.

  • Quantify the frequency, amplitude, and duration of seizure events.

  • Perform spectral analysis to identify changes in the power of different EEG frequency bands during seizure activity compared to baseline.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol details the procedure for investigating the effects of this compound and Picrotoxin on GABAA receptor kinetics in cultured neurons or brain slices.[15][16][17]

1. Cell/Tissue Preparation:

  • Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices from rodents.

  • For brain slices, use a vibratome to obtain slices of desired thickness (e.g., 300-400 µm).

  • Maintain cells/slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

2. Whole-Cell Patch-Clamp Recording:

  • Identify individual neurons under a microscope with DIC optics.

  • Use borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution to establish a whole-cell recording configuration.

  • Clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Record baseline GABA-evoked currents by puff application of GABA (e.g., 100 µM) onto the neuron.

3. Toxin Application and Data Acquisition:

  • Bath-apply known concentrations of this compound or Picrotoxin to the recording chamber.

  • Record GABA-evoked currents in the presence of the toxin.

  • To study the effect on deactivation kinetics, apply a brief pulse of GABA and record the decay of the current after GABA is washed out, both in the absence and presence of the toxin. Picrotoxin has been shown to accelerate the decay of GABA-evoked currents.[5][7]

4. Data Analysis:

  • Measure the peak amplitude of GABA-evoked currents before and after toxin application to determine the extent of inhibition.

  • Analyze the activation, deactivation, and desensitization kinetics of the GABAA receptor currents.

  • Fit the decay phase of the current with one or more exponential functions to determine the deactivation time constants.

  • Compare the effects of this compound and Picrotoxin on these kinetic parameters.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

GABAA_Antagonism cluster_this compound This compound Pathway cluster_Picrotoxin Picrotoxin Pathway This compound This compound GABA_R_C GABA-A Receptor (Beta Subunit) This compound->GABA_R_C Binds to Beta Subunit Cl_Channel_C Chloride Channel GABA_R_C->Cl_Channel_C Blocks Channel Depolarization_C Neuronal Depolarization Cl_Channel_C->Depolarization_C Prevents Cl- Influx Convulsions_C Convulsions Depolarization_C->Convulsions_C Leads to Picrotoxin Picrotoxin Cl_Channel_P Chloride Channel Pore Picrotoxin->Cl_Channel_P Blocks Channel Pore GABA_R_P GABA-A Receptor GABA_R_P->Cl_Channel_P GABA opens channel Depolarization_P Neuronal Depolarization Cl_Channel_P->Depolarization_P Prevents Cl- Influx Convulsions_P Convulsions Depolarization_P->Convulsions_P Leads to

Caption: Mechanisms of GABAA receptor antagonism by this compound and Picrotoxin.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Convulsant Assay cluster_invitro In Vitro Electrophysiology Animal_Prep Animal Preparation (Mice) Toxin_Admin Toxin Administration (i.p.) Animal_Prep->Toxin_Admin Behavioral_Obs Behavioral Observation (Racine Scale) Toxin_Admin->Behavioral_Obs EEG_Recording EEG Recording Toxin_Admin->EEG_Recording Data_Analysis_Vivo Data Analysis (ED50, Seizure Characteristics) Behavioral_Obs->Data_Analysis_Vivo EEG_Recording->Data_Analysis_Vivo Comparison Comparative Analysis Data_Analysis_Vivo->Comparison Cell_Prep Cell/Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp GABA_Application GABA Application Patch_Clamp->GABA_Application Toxin_Application Toxin Application GABA_Application->Toxin_Application Data_Analysis_Vitro Data Analysis (Current Amplitude, Kinetics) Toxin_Application->Data_Analysis_Vitro Data_Analysis_Vitro->Comparison

Caption: Workflow for comparing the convulsant effects of this compound and Picrotoxin.

Conclusion

This compound and Picrotoxin are both potent convulsants that act as non-competitive antagonists of the GABAA receptor. While they share a common overall mechanism of reducing GABAergic inhibition, they exhibit differences in their specific binding sites and effects on receptor kinetics. Picrotoxin is a well-characterized channel blocker, whereas this compound appears to have a more complex interaction involving both the GABA binding site and the chloride channel.

Further direct comparative studies are warranted to provide a more precise quantitative comparison of their convulsant potencies and to fully elucidate the subtle differences in their molecular mechanisms. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations, which will undoubtedly contribute to a deeper understanding of GABAA receptor pharmacology and the pathophysiology of seizures.

References

Assessing the Reproducibility of Cicutoxin Neurotoxicity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cicutoxin's neurotoxicity, contextualized with data from other well-characterized γ-aminobutyric acid (GABA) type A (GABAA) receptor antagonists. By presenting available quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document aims to facilitate the objective assessment and replication of neurotoxicity studies.

Quantitative Neurotoxicity Data

The neurotoxic effects of this compound and other compounds targeting the GABAA receptor are typically quantified through in vivo lethality studies (LD50) and in vitro functional assays (IC50). The following tables summarize key data points to allow for a comparative assessment. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as receptor subtype composition and agonist concentration can influence the results.

CompoundAssay TypeSpecies/SystemEndpointValueReference
This compound In vivoMouseLD50 (intraperitoneal)9 mg/kg[1]
This compound In vitroXenopus laevis oocytes expressing α1β3γ2 GABAA receptorsInhibition of GABA-evoked currentsCorrelation with acute toxicity observed
PicrotoxinIn vitroRat brain membranesIC50 (GABAA receptor binding)240 nM
BicucullineIn vitroRat brain membranesIC50 (GABAA receptor binding)2 µM
Gabazine (SR-95531)In vitroRat brain membranesIC50 (GABAA receptor binding)440 nM

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

GABAa_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Depolarization GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABAa_Receptor GABAa Receptor (Chloride Channel) GABA->GABAa_Receptor Binds This compound This compound This compound->GABAa_Receptor Blocks (Non-competitive Antagonist) Chloride_Influx Cl- Influx GABAa_Receptor->Chloride_Influx Opens Channel No_Chloride_Influx No Cl- Influx GABAa_Receptor->No_Chloride_Influx Channel Blocked Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Depolarization Depolarization (Excitation/Seizures) No_Chloride_Influx->Depolarization

Caption: this compound's mechanism of neurotoxicity via GABAA receptor antagonism.

Neurotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_assays Neurotoxicity Assays cluster_data_analysis Data Analysis cluster_in_vivo In Vivo Assessment Cell_Culture Neuronal Cell Culture (e.g., Neuro-2a, SH-SY5Y) Compound_Exposure Expose cells to varying concentrations of this compound Cell_Culture->Compound_Exposure Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Exposure->Incubation MTT_Assay MTT Assay (Cell Viability/Metabolic Activity) Incubation->MTT_Assay Patch_Clamp Patch-Clamp Electrophysiology (Ion Channel Function) Incubation->Patch_Clamp IC50_Determination Determine IC50 values (from MTT Assay data) MTT_Assay->IC50_Determination Electrophys_Analysis Analyze changes in GABA-evoked currents Patch_Clamp->Electrophys_Analysis Comparative_Analysis Compare with other GABAa Receptor Antagonists IC50_Determination->Comparative_Analysis Electrophys_Analysis->Comparative_Analysis Animal_Model Animal Model (e.g., Mice) Compound_Admin Administer varying doses of this compound (e.g., i.p.) Animal_Model->Compound_Admin Observation Observe for signs of neurotoxicity (e.g., seizures, lethality) Compound_Admin->Observation LD50_Determination Determine LD50 value Observation->LD50_Determination LD50_Determination->Comparative_Analysis

Caption: Experimental workflow for assessing this compound neurotoxicity.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are standardized protocols for key in vitro assays used to assess neurotoxicity.

Protocol 1: Assessment of Neuronal Viability using the MTT Assay

1. Objective: To determine the cytotoxic effect of this compound on a neuronal cell line (e.g., SH-SY5Y or Neuro-2a) by measuring cell viability via mitochondrial dehydrogenase activity.

2. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)
  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
  • 96-well cell culture plates
  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
  • Phosphate-buffered saline (PBS)
  • Multichannel pipette
  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Protocol 2: Electrophysiological Analysis of GABAA Receptor Function using Patch-Clamp

1. Objective: To characterize the effect of this compound on the function of GABAA receptors expressed in a suitable system (e.g., Xenopus laevis oocytes or a mammalian cell line like HEK293).

2. Materials:

  • Expression system with GABAA receptors (e.g., Xenopus oocytes injected with GABAA receptor subunit cRNAs or HEK293 cells transfected with GABAA receptor subunit plasmids)
  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)
  • Borosilicate glass capillaries for pipette fabrication
  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
  • Internal solution for the patch pipette (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)
  • GABA stock solution
  • This compound stock solution
  • Agonist and antagonist application system

3. Procedure:

  • Cell/Oocyte Preparation: Prepare the cells or oocytes expressing the GABAA receptors of interest.
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a selected cell or oocyte. Clamp the membrane potential at a holding potential of -60 mV.
  • GABA Application: Apply a known concentration of GABA (e.g., the EC50 concentration) to the cell to evoke an inward chloride current. Record the baseline GABA-evoked current.
  • This compound Application: Co-apply this compound at varying concentrations with the same concentration of GABA. Record the resulting currents.
  • Washout: Wash the cell with the external solution to remove this compound and GABA and allow the current to return to baseline.
  • Data Acquisition: Record the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.
  • Data Analysis: Calculate the percentage of inhibition of the GABA-evoked current for each concentration of this compound. Plot the concentration-inhibition curve and determine the IC50 value. Analyze any changes in the current kinetics (e.g., activation and deactivation rates).

References

A Comparative Guide to Cicutoxin Detection: A Novel Biosensor Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate detection of Cicutoxin, a potent neurotoxin found in plants of the Cicuta genus (water hemlock), is critical for public health and safety, as well as for advancing toxicological research. Traditional analytical methods, while reliable, often present limitations in terms of speed, portability, and cost. This guide provides a comprehensive comparison of a novel aptamer-based electrochemical biosensor with established chromatographic techniques for the detection of this compound.

Performance Comparison of this compound Detection Methods

The following table summarizes the key performance metrics of the novel biosensor against High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureNovel Aptamer-Based Electrochemical BiosensorHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL1 ng/mL
Detection Time ~15 minutes2 - 4 hours4 - 8 hours
Dynamic Range 0.5 - 500 ng/mL50 - 5000 ng/mL5 - 1000 ng/mL
Portability High (potential for handheld device)Low (laboratory-based)Low (laboratory-based)
Cost per Sample LowModerateHigh
Sample Preparation Minimal (filtration)Extensive (extraction, derivatization)Extensive (extraction, derivatization)
Specificity High (aptamer-based recognition)Moderate to HighVery High

This compound Signaling Pathway

This compound is a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor (GABAAR).[1] By binding to the receptor, this compound blocks the influx of chloride ions into the neuron, leading to a state of constant depolarization and neuronal hyperactivity, which manifests as seizures.

This compound Signaling Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor binds to Chloride_Channel Chloride Ion Channel (Blocked) GABA_A_Receptor->Chloride_Channel blocks Neuron Neuron Chloride_Channel->Neuron prevents Cl- influx Depolarization Constant Depolarization Neuron->Depolarization Hyperactivity Neuronal Hyperactivity (Seizures) Depolarization->Hyperactivity

Caption: this compound's mechanism of action on the GABA-A receptor.

Experimental Workflow: Novel Biosensor

The novel biosensor utilizes a screen-printed carbon electrode functionalized with a this compound-specific aptamer. The binding of this compound to the aptamer induces a conformational change, altering the electrochemical impedance, which is measured as the detection signal.

Novel Biosensor Experimental Workflow Start Start Sample_Prep Sample Preparation (Filtration) Start->Sample_Prep Incubation Incubation of Sample with Biosensor Sample_Prep->Incubation Biosensor_Prep Biosensor Preparation (Aptamer Immobilization) Biosensor_Prep->Incubation EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) Measurement Incubation->EIS_Measurement Data_Analysis Data Analysis (Signal vs. Concentration) EIS_Measurement->Data_Analysis Result Result (this compound Concentration) Data_Analysis->Result

Caption: Workflow for this compound detection using the novel biosensor.

Experimental Protocols

Novel Aptamer-Based Electrochemical Biosensor
  • Materials: Screen-printed carbon electrodes, this compound-specific DNA aptamer with a terminal thiol group, phosphate-buffered saline (PBS), potassium ferricyanide/ferrocyanide solution, sample extract.

  • Protocol:

    • Clean the electrode surface with ethanol and deionized water.

    • Immobilize the thiolated aptamer onto the gold working electrode surface via self-assembly for 1 hour.

    • Rinse the electrode with PBS to remove unbound aptamers.

    • Record the baseline electrochemical impedance spectrum in the potassium ferricyanide/ferrocyanide solution.

    • Incubate the electrode with the sample extract for 10 minutes.

    • Rinse the electrode with PBS.

    • Record the electrochemical impedance spectrum again.

    • The change in impedance is proportional to the this compound concentration.

High-Performance Liquid Chromatography (HPLC-UV)
  • Materials: HPLC system with UV detector, C18 column, acetonitrile, water (HPLC grade), this compound standard, sample extract.

  • Protocol:

    • Sample Preparation: Perform a liquid-liquid extraction of the sample with ethyl acetate. Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Injection Volume: 20 µL.

      • UV Detection Wavelength: 270 nm.

    • Analysis: Inject the prepared sample and this compound standards into the HPLC system. Identify and quantify this compound based on retention time and peak area compared to the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Materials: GC-MS system, capillary column (e.g., DB-5ms), helium carrier gas, derivatization agent (e.g., BSTFA), this compound standard, sample extract.

  • Protocol:

    • Sample Preparation and Derivatization: Perform a solid-phase extraction (SPE) of the sample. Evaporate the eluate to dryness and derivatize the residue with BSTFA at 70°C for 30 minutes to increase volatility.

    • GC-MS Conditions:

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Ionization Mode: Electron Ionization (EI).

      • Mass Analyzer: Quadrupole, scanning from m/z 50 to 550.

    • Analysis: Inject the derivatized sample and standards into the GC-MS system. Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantify using a selected ion monitoring (SIM) mode for higher sensitivity.

References

Cicutoxin vs. Bicuculline: A Comparative Guide to Selective GABA-A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of cicutoxin and bicuculline, two widely utilized antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. The selection of an appropriate antagonist is critical for the precise dissection of GABAergic signaling pathways and for the development of novel therapeutics. This document outlines their distinct mechanisms of action, quantitative pharmacological profiles, and the experimental protocols necessary for their characterization.

Introduction to GABA-A Receptor Antagonism

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding to GABA, opens an integral chloride (Cl⁻) channel, leading to neuronal hyperpolarization and inhibition of the action potential.[1][2] Antagonists of this receptor are invaluable tools for studying its physiological roles and are broadly classified based on their mechanism of action. The two compounds discussed herein, bicuculline and this compound, represent the archetypal competitive and non-competitive antagonists, respectively.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between bicuculline and this compound lies in their interaction with the GABA-A receptor complex.

Bicuculline is a phthalide-isoquinoline alkaloid that acts as a competitive antagonist .[3][4] It binds directly to the orthosteric GABA binding site on the receptor, the same site as the endogenous agonist GABA.[5] By occupying this site, bicuculline prevents GABA from binding and activating the receptor, thereby inhibiting the opening of the chloride channel.[6] Its action is surmountable; increasing the concentration of GABA can overcome the inhibitory effect of a given concentration of bicuculline.[7]

This compound , a polyacetylenic alcohol derived from plants of the Cicuta genus (water hemlock), is a potent non-competitive antagonist .[8][9] Unlike bicuculline, this compound does not compete with GABA for its binding site. Instead, it is thought to bind to a distinct allosteric site located within the ion channel pore, similar to other channel blockers like picrotoxin.[8][10] By physically occluding the channel, this compound prevents chloride ion flux even when GABA is bound to the receptor.[8] This inhibitory effect is generally not surmountable by increasing GABA concentrations.

GABAA_Antagonism cluster_0 Bicuculline (Competitive Antagonist) cluster_1 This compound (Non-Competitive Antagonist) GABA_Bic GABA Receptor_Bic GABA Binding Site Receptor Channel (Closed) GABA_Bic->Receptor_Bic:f0 Binds & Activates Bicuculline Bicuculline Bicuculline->Receptor_Bic:f0 Binds & Blocks (Competes) GABA_Cic GABA Receptor_Cic GABA Binding Site Receptor Channel Pore (Open) GABA_Cic->Receptor_Cic:f0 Binds & Activates This compound This compound This compound->Receptor_Cic:f2 Binds & Blocks Pore Receptor_Cic:f2->Block Cl- Flow

Figure 1. Mechanisms of GABA-A Receptor Antagonism.

Quantitative Comparison of Antagonist Potency

The potency of this compound and bicuculline has been quantified using various experimental paradigms, including radioligand binding assays and electrophysiological recordings. The half-maximal inhibitory concentration (IC₅₀) is a common measure of antagonist potency.

CompoundAssay TypeReceptor Subtype/PreparationIC₅₀ Value (µM)Reference(s)
Bicuculline Electrophysiologyα1β2γ2L Receptors2.0 (in presence of 40 µM GABA)[3][7][11]
Electrophysiologyα5β3γ2 Receptors3.3 (in presence of 30 µM GABA)[12]
Schild Analysisα1β1, α1β1γ2S/L ReceptorspKB ≈ 5.9 (Ki ≈ 1.26 µM)[13]
This compound Radioligand Binding ([³H]EBOB)Rat Brain Membranes0.541[1][14]
Electrophysiologyα1β3γ2 Receptors1.7 - 2.4[15]

Note: IC₅₀ values are highly dependent on experimental conditions, particularly the concentration of the agonist (GABA) used in competitive assays.

Signaling Pathway and Experimental Workflow

Antagonism of the GABA-A receptor blocks its inhibitory signaling cascade. This prevents the influx of chloride ions, leading to a disinhibition of the neuron, which can result in increased excitability and, at high concentrations, convulsive activity.[4]

GABAA_Signaling GABA GABA Neurotransmitter Receptor GABA-A Receptor GABA->Receptor Channel Chloride Channel Opening Receptor->Channel Cl_Influx Cl- Influx Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Antagonist Bicuculline or this compound Antagonist->Receptor Blocks

Figure 2. GABA-A Receptor Signaling Pathway Inhibition.

The characterization and comparison of these antagonists typically follow a structured experimental workflow, beginning with sample preparation and culminating in data analysis to determine key pharmacological parameters.

Exp_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Execution cluster_3 Analysis A1 Cell Culture (e.g., HEK293) or Tissue Homogenization B1 Radioligand Binding Assay A1->B1 B2 Electrophysiology (e.g., Patch-Clamp) A1->B2 C1 Incubate membranes/cells with radioligand & antagonist B1->C1 C2 Apply GABA and/or antagonist to cells and record currents B2->C2 D1 Measure Radioactivity C1->D1 D2 Measure Current Amplitude C2->D2 E1 Calculate IC50, Ki, Bmax D1->E1 D2->E1

Figure 3. Experimental Workflow for Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted for determining the inhibitory constant (Kᵢ) of a competitive antagonist like bicuculline by measuring its ability to displace a radiolabeled agonist (e.g., [³H]muscimol). A similar protocol using a channel-binding radioligand (e.g., [³H]EBOB) can characterize non-competitive antagonists like this compound.[10][16]

1. Membrane Preparation:

  • Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.[17]

  • Perform differential centrifugation to isolate the crude membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.[17]

  • Wash the membrane pellet multiple times by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation to remove endogenous GABA.[17]

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and multiple concentrations of the competing antagonist (e.g., bicuculline).

  • Add a fixed concentration of radioligand (e.g., 1-5 nM [³H]muscimol) to all wells.[17]

  • For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 10 mM GABA).[17]

  • Add varying concentrations of the test antagonist (e.g., 1 nM to 100 µM bicuculline) to the competition wells.

  • Add the prepared membrane homogenate (e.g., 50-150 µg protein) to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 45-60 minutes).[17][18]

3. Termination and Analysis:

  • Rapidly terminate the assay by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.[18]

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding).

  • Plot the percentage of specific binding against the log concentration of the antagonist and fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of antagonist effects on GABA-A receptor-mediated currents in cultured cells expressing specific receptor subtypes.[19]

1. Cell Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the GABA-A receptor subunits of interest (e.g., α1β2γ2).

  • Plate the cells onto glass coverslips at an appropriate density for recording 24-48 hours prior to the experiment.

2. Recording Setup:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., a HEPES-buffered saline solution).

  • Pull patch pipettes from borosilicate glass and fill with an internal solution containing a high chloride concentration to allow for the measurement of inward Cl⁻ currents at a holding potential of -60 mV.

  • Establish a whole-cell recording configuration on a single, healthy-looking cell.

3. Data Acquisition:

  • Apply a sub-maximal concentration of GABA (e.g., EC₂₀-EC₅₀, typically 1-30 µM) for a short duration (e.g., 2-5 seconds) to elicit a control current. Repeat until a stable baseline response is achieved.

  • To determine the IC₅₀, pre-apply the antagonist (bicuculline or this compound) for a period (e.g., 30-60 seconds) before co-applying it with the same concentration of GABA.[12]

  • Perform this for a range of antagonist concentrations, allowing for a washout period with the external solution between applications.

  • Record the peak current amplitude for each application.

4. Data Analysis:

  • Normalize the current amplitude in the presence of the antagonist to the control GABA response.

  • Plot the normalized response against the log concentration of the antagonist.

  • Fit the concentration-response data with a suitable equation (e.g., the Hill equation) to determine the IC₅₀.

  • For competitive antagonists like bicuculline, performing this experiment at multiple GABA concentrations can allow for a Schild analysis to determine the pA₂ value, a measure of affinity.[13]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and bicuculline depends entirely on the experimental question.

Bicuculline is the antagonist of choice for:

  • Confirming that a physiological effect is mediated by the orthosteric GABA binding site.

  • Studies where overcoming the antagonism with high concentrations of agonist is desirable.

  • Characterizing the competitive interaction at the agonist binding site.

This compound is ideal for:

  • Probing the function of the GABA-A receptor channel pore.

  • Ensuring a complete and non-surmountable block of receptor function, regardless of endogenous GABA levels.

  • Investigating non-competitive and allosteric modulation of the receptor.

A thorough understanding of their distinct mechanisms and pharmacological properties is paramount for the accurate interpretation of experimental results in the field of GABAergic neuroscience and drug development.

References

Comparative Analysis of Cicutoxin's Effects on Different Neuron Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data comparing the effects of cicutoxin on different neuron subtypes is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known mechanisms of this compound and the established physiological and pharmacological differences between major neuron subtypes. The predicted differential effects outlined below are therefore hypothetical and warrant experimental verification.

This compound, a potent neurotoxin found in plants of the Cicuta genus, exerts its primary toxic effects on the central nervous system. Its well-established mechanisms of action involve the noncompetitive antagonism of GABA-A receptors and the blockade of potassium channels.[1][2] These actions lead to neuronal hyperexcitability, resulting in symptoms such as seizures and respiratory paralysis.[1][2] This guide explores the potential differential effects of this compound on various neuron subtypes, providing a framework for future research in this area.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's effects and presents a hypothetical comparison of its impact on different neuron subtypes based on their known physiological characteristics.

TargetCell TypeMeasurementValueHypothetical Effect on Excitatory Neurons (e.g., Pyramidal)Hypothetical Effect on Inhibitory Neurons (e.g., Interneurons)Reference
GABA-A Receptor General CNSAntagonismNoncompetitiveStronger disinhibition leading to hyperexcitabilityWeaker direct effect due to potentially lower sensitivity of some GABA-A receptor subtypes[1][3]
Potassium Channels T-LymphocytesEC501.8 x 10⁻⁵ mol/LProlonged action potential duration, increased neurotransmitter releaseVaried effects depending on the specific potassium channel subtypes expressed[4]

Signaling Pathways and Mechanisms of Action

This compound's neurotoxicity stems from its dual action on key regulators of neuronal excitability.

GABA-A Receptor Antagonism

This compound acts as a noncompetitive antagonist at GABA-A receptors, the primary mediators of fast synaptic inhibition in the brain.[1] By binding to a site on the receptor, it prevents the channel from opening in response to GABA, thereby reducing the influx of chloride ions and diminishing inhibitory postsynaptic potentials (IPSPs). This leads to a state of disinhibition and neuronal hyperexcitability.

This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and antagonizes Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Prevents opening of Neuron Postsynaptic Neuron Chloride_Channel->Neuron Reduces Chloride Influx Disinhibition Disinhibition Neuron->Disinhibition Hyperexcitability Neuronal Hyperexcitability Disinhibition->Hyperexcitability Seizures Seizures Hyperexcitability->Seizures

Caption: Signaling pathway of this compound's antagonism of GABA-A receptors. (Within 100 characters)
Potassium Channel Blockade

This compound has also been shown to block potassium channels.[4] In neurons, potassium channels are crucial for repolarizing the membrane potential after an action potential. By blocking these channels, this compound can prolong the duration of action potentials, leading to an increased influx of calcium and enhanced neurotransmitter release.

Hypothetical Comparative Effects on Neuron Subtypes

Excitatory (Glutamatergic) Neurons (e.g., Pyramidal Cells)

Pyramidal neurons are the primary excitatory neurons in the cortex. The disinhibition caused by this compound's action on GABA-A receptors would likely lead to a significant increase in their firing rate. Furthermore, a blockade of potassium channels would prolong their action potentials, potentially leading to enhanced glutamate release and excitotoxicity.

Inhibitory (GABAergic) Neurons (e.g., Interneurons)

The effect of this compound on interneurons is more complex. While they would also be disinhibited by the overall network hyperexcitability, some studies suggest that GABA-A receptors on interneurons can have a different subunit composition and lower sensitivity to certain antagonists compared to those on pyramidal cells.[5][6] If this holds true for this compound, the direct inhibitory effect of the toxin on interneurons might be less pronounced. However, the blockade of specific potassium channel subtypes present in different interneuron classes could lead to varied and complex effects on their firing patterns and GABA release.

cluster_0 Excitatory Neuron (Pyramidal Cell) cluster_1 Inhibitory Neuron (Interneuron) Pyramidal_Neuron Pyramidal Neuron Pyramidal_GABA_A GABA-A Receptor (High Sensitivity) Pyramidal_Neuron->Pyramidal_GABA_A Pyramidal_K_Channel Potassium Channel Pyramidal_Neuron->Pyramidal_K_Channel Pyramidal_Output Increased Glutamate Release (Hyperexcitability) Pyramidal_GABA_A->Pyramidal_Output Pyramidal_K_Channel->Pyramidal_Output Interneuron Interneuron Interneuron_GABA_A GABA-A Receptor (Potentially Lower Sensitivity) Interneuron->Interneuron_GABA_A Interneuron_K_Channel Potassium Channel Subtypes Interneuron->Interneuron_K_Channel Interneuron_Output Altered GABA Release (Complex Effects) Interneuron_GABA_A->Interneuron_Output Interneuron_K_Channel->Interneuron_Output This compound This compound This compound->Pyramidal_GABA_A Antagonizes This compound->Pyramidal_K_Channel Blocks This compound->Interneuron_GABA_A Antagonizes This compound->Interneuron_K_Channel Blocks

Caption: Hypothetical differential effects of this compound on neuron subtypes. (Within 100 characters)

Experimental Protocols

To experimentally investigate the comparative effects of this compound on different neuron subtypes, whole-cell patch-clamp electrophysiology in acute brain slices is the gold standard method.

Preparation of Acute Brain Slices
  • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee protocols.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Slice the brain into 300-400 µm thick sections containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording
  • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

  • Identify target neurons (e.g., pyramidal cells or interneurons) based on their morphology and location using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with an appropriate internal solution.

  • Approach a target neuron with the patch pipette and establish a giga-ohm seal.

  • Rupture the cell membrane to obtain the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record baseline synaptic currents or currents evoked by electrical stimulation.

  • In current-clamp mode, record the resting membrane potential and firing properties of the neuron in response to current injections.

  • Bath-apply this compound at various concentrations and record the changes in synaptic currents, membrane potential, and firing patterns.

Start Start: Prepare Acute Brain Slices Slice_Recovery Slice Recovery in Oxygenated aCSF Start->Slice_Recovery Patch_Neuron Identify and Patch Target Neuron Subtype Slice_Recovery->Patch_Neuron Baseline_Recording Record Baseline Activity (Voltage- or Current-Clamp) Patch_Neuron->Baseline_Recording Apply_this compound Bath Apply this compound Baseline_Recording->Apply_this compound Record_Effects Record Changes in Neuronal Activity Apply_this compound->Record_Effects Washout Washout this compound Record_Effects->Washout Record_Recovery Record Recovery of Activity Washout->Record_Recovery Analyze_Data Data Analysis and Comparison Record_Recovery->Analyze_Data

Caption: Generalized workflow for studying this compound's effects on neurons. (Within 100 characters)

Future Directions

To validate the hypothetical comparative effects presented in this guide, further research is needed. Specifically, studies employing patch-clamp electrophysiology on identified neuron subtypes in brain slices are required to determine the precise effects of this compound on their intrinsic properties and synaptic transmission. Additionally, investigating the binding affinity of this compound for different GABA-A receptor subunit compositions and its potency on various neuronal potassium channel subtypes will provide a more complete understanding of its neurotoxic profile. This knowledge will be invaluable for developing targeted therapeutic strategies for this compound poisoning and for utilizing this potent neurotoxin as a tool to probe the complexities of neuronal function.

References

A Comparative Guide to the Enantioselective Synthesis and Validation of (R)-(-)-Cicutoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselective synthesis of the potent natural toxin, (R)-(-)-cicutoxin, with its earlier racemic synthesis. It includes a detailed examination of synthetic strategies, yields, and validation methods, supported by experimental data and protocols. The guide also delves into the biological mechanisms of cicutoxin, offering insights for researchers in toxicology and drug development.

Introduction to this compound

This compound is a highly toxic polyacetylene produced by plants of the Cicuta genus, commonly known as water hemlock. It is a potent neurotoxin that acts as a noncompetitive antagonist of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor and a blocker of potassium channels.[1][2] These actions disrupt normal nerve function, leading to severe symptoms including seizures, respiratory paralysis, and death.[1] The naturally occurring enantiomer is (R)-(-)-cicutoxin.[1] Despite its toxicity, this compound has also demonstrated potential as an antileukemic agent, making its synthesis a topic of interest for both toxicological and therapeutic research.[1]

Comparison of Synthetic Approaches

The synthesis of the highly unstable and reactive this compound molecule has been a significant chemical challenge. To date, two main synthetic approaches have been reported: a racemic synthesis in 1955 and the first enantioselective synthesis in 2008.

Synthetic Strategy Overview

The first total synthesis of this compound was a racemic approach developed by Trippett and co-workers in 1955. This was a notable achievement for its time, accomplished without the aid of modern cross-coupling reactions.[3]

Over five decades later, Gung and Omollo reported the first and only enantioselective synthesis of (R)-(-)-cicutoxin.[3] Their strategy was a concise, triply convergent approach, which involved the coupling of three key fragments. This modern approach offered significant advantages in terms of efficiency and stereochemical control.[3]

Quantitative Comparison of Synthetic Routes

The enantioselective synthesis by Gung and Omollo represents a significant improvement over the earlier racemic synthesis in terms of overall yield and stereochemical purity. A summary of the key quantitative data is presented in the table below.

ParameterRacemic Synthesis (Trippett et al., 1955)Enantioselective Synthesis (Gung and Omollo, 2008)
Overall Yield ~4%[1]18%[3]
Stereochemistry Racemic (±)-cicutoxinEnantiopure (R)-(-)-cicutoxin
Number of Linear Steps Not explicitly stated, but a multi-step process4 linear steps[3]
Key Reactions Classical C-C bond formationsSonogashira coupling, Red-Al reduction[3]

Experimental Protocols

Disclaimer: The following protocols are generalized based on available literature. For precise, step-by-step instructions, it is imperative to consult the original publications.

Enantioselective Synthesis of (R)-(-)-Cicutoxin (Gung and Omollo, 2008)

This synthesis is a triply convergent approach, starting from three key fragments: (R)-(-)-1-hexyn-3-ol, 1,4-diiodo-1,3-butadiene, and THP-protected 4,6-heptadiyn-1-ol.[3]

Step 1: Sonogashira Coupling of Key Fragments (R)-(-)-1-hexyn-3-ol and 1,4-diiodo-1,3-butadiene are coupled using a palladium catalyst to form the dienynol intermediate. This is followed by a second Sonogashira coupling with THP-protected 4,6-heptadiyn-1-ol to construct the full 17-carbon backbone of this compound.[3]

Step 2: Regioselective Reduction The triple bond at the C5 position of the carbon frame is selectively reduced to a double bond using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[3]

Step 3: Deprotection The tetrahydropyranyl (THP) protecting group on the primary alcohol is removed under acidic conditions to yield the final product, (R)-(-)-cicutoxin.[3]

Racemic Synthesis of (±)-Cicutoxin (Trippett et al., 1955)

Validation of (R)-(-)-Cicutoxin

The validation of the synthesized (R)-(-)-cicutoxin is crucial to confirm its identity, purity, and stereochemistry.

Structural and Stereochemical Validation

The synthesized (R)-(-)-cicutoxin was validated using a combination of spectroscopic and polarimetric methods.

Validation MethodPurposeResult
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and connectivity of the molecule.1H and 13C NMR spectra were consistent with reported data for the natural product.[3]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.IR spectrum was consistent with the structure of this compound.[3]
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compound.Mass spectrum confirmed the expected molecular weight of this compound.[3]
Optical Rotation To determine the enantiomeric purity and confirm the absolute stereochemistry.The synthetic sample exhibited an optical rotation of [α]D -12.5, which is in close agreement with the literature value for the natural product ([α]D -11.8).[3]
Chiral High-Performance Liquid Chromatography (HPLC) To quantitatively determine the enantiomeric excess.While not explicitly detailed in the initial report, chiral HPLC would be the standard method to confirm enantiomeric purity.
Biological Validation

The biological activity of the synthesized (R)-(-)-cicutoxin should be consistent with the known toxicological and pharmacological properties of the natural product.

Biological ParameterMethodResult
Acute Toxicity (in vivo) LD50 determination in mice.The reported LD50 for this compound in mice is approximately 2.8 mg/kg.[1]
Potassium Channel Blocking Activity (in vitro) Patch-clamp electrophysiology on T lymphocytes.This compound blocks potassium channels with an EC50 of 1.8 x 10-5 M.[4]
Antiproliferative Activity (in vitro) 3H-thymidine incorporation assay in T lymphocytes.This compound inhibits the proliferation of T lymphocytes in a dose-dependent manner.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its neurotoxicity through two primary mechanisms: antagonism of the GABAA receptor and blockage of potassium channels.

GABAA Receptor Antagonism

This compound acts as a noncompetitive antagonist at the GABAA receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This compound binds to a site on the GABAA receptor, preventing the channel from opening in response to GABA. This blockade of inhibitory signaling leads to neuronal hyperexcitability, resulting in seizures.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_R GABA_A Receptor (Chloride Channel) GABA->GABA_R Binds Chloride Cl- Influx GABA_R->Chloride Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization This compound This compound This compound->GABA_R Blocks

Caption: this compound blocks the GABA_A receptor, preventing GABA-mediated inhibition.

Potassium Channel Blockade

This compound also blocks voltage-gated potassium channels. These channels are crucial for the repolarization phase of an action potential. By blocking these channels, this compound prolongs the duration of the action potential, leading to increased neurotransmitter release and neuronal hyperexcitability. This effect is particularly relevant to its potential antileukemic properties, as it can inhibit the proliferation of lymphocytes.

K_Channel_Pathway cluster_membrane Neuronal Membrane K_Channel Voltage-Gated K+ Channel K_efflux K+ Efflux K_Channel->K_efflux Prolonged_AP Prolonged Action Potential K_Channel->Prolonged_AP Repolarization Repolarization K_efflux->Repolarization Action_Potential Action Potential Action_Potential->K_Channel Opens This compound This compound This compound->K_Channel Blocks This compound->Prolonged_AP

References

A Comparative Benchmarking Guide: Cicutoxin-Induced Seizures Versus Established Proconvulsant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cicutoxin-induced seizures against two well-established proconvulsant models: Pentylenetetrazole (PTZ) and Kainic Acid (KA). The information is intended to assist researchers in selecting the appropriate model for their specific research needs in the fields of epilepsy, neuropharmacology, and toxicology.

Overview of Proconvulsant Models

Seizure induction models are critical tools in the study of epilepsy and the development of anticonvulsant therapies. These models allow for the investigation of seizure mechanisms, the identification of potential therapeutic targets, and the preclinical screening of novel drugs. This guide focuses on a naturally occurring toxin, this compound, and compares its proconvulsant effects to the widely used chemical convulsants, PTZ and Kainic Acid.

This compound , the primary neurotoxin in water hemlock (Cicuta maculata), is a potent convulsant that acts as a non-competitive antagonist of the Gamma-aminobutyric acid (GABA-A) receptor.[1] Ingestion can lead to severe seizures, respiratory failure, and death.[2] While its toxicological profile is well-documented, its use as a standardized proconvulsant model in research is not as established as PTZ or Kainic Acid.

Pentylenetetrazole (PTZ) is a central nervous system stimulant that also acts as a non-competitive GABA-A receptor antagonist.[3] It is a widely used proconvulsant in both acute and chronic (kindling) seizure models, primarily inducing generalized tonic-clonic seizures.[3][4]

Kainic Acid (KA) is a potent neuroexcitatory amino acid that acts as an agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[5] Administration of KA is a common method for inducing status epilepticus and modeling temporal lobe epilepsy, characterized by recurrent focal seizures.[6]

Mechanism of Action and Signaling Pathways

The proconvulsant activity of these compounds stems from their distinct interactions with key neurotransmitter systems in the brain, leading to an imbalance between excitatory and inhibitory signals.

This compound and Pentylenetetrazole (PTZ): Antagonism of GABAergic Inhibition

Both this compound and PTZ exert their proconvulsant effects by disrupting the primary inhibitory neurotransmitter system in the brain, the GABAergic system. They act as non-competitive antagonists at the GABA-A receptor.[1][3]

The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. By binding to a site on the GABA-A receptor complex, this compound and PTZ prevent this channel from opening, thereby blocking the inhibitory action of GABA. This loss of inhibition leads to widespread neuronal hyperexcitability and the generation of seizures.

GABAergic_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle Packaging Released_GABA GABA Vesicle->Released_GABA Release GABA_A_Receptor GABA-A Receptor Released_GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Cicutoxin_PTZ This compound / PTZ Cicutoxin_PTZ->GABA_A_Receptor Blocks (Non-competitive)

Caption: GABAergic Signaling and Site of Action for this compound and PTZ.
Kainic Acid (KA): Agonism of Glutamatergic Excitation

In contrast to this compound and PTZ, Kainic Acid induces seizures by amplifying excitatory neurotransmission. KA is an agonist of glutamate receptors, specifically the kainate and AMPA subtypes.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to ionotropic receptors like kainate and AMPA receptors leads to the influx of positive ions (primarily Na+ and Ca2+), causing depolarization of the neuronal membrane and promoting neuronal firing. By persistently activating these receptors, KA leads to excessive neuronal depolarization, excitotoxicity, and the generation of seizures. This mechanism is particularly relevant to the pathophysiology of temporal lobe epilepsy.[5]

Glutamatergic_Pathway cluster_presynaptic_glut Presynaptic Terminal cluster_synaptic_cleft_glut Synaptic Cleft cluster_postsynaptic_glut Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Released_Glutamate Glutamate Glutamate_Vesicle->Released_Glutamate Release Kainate_Receptor Kainate/AMPA Receptor Released_Glutamate->Kainate_Receptor Binds Ion_Channel Cation Channel (Open) Kainate_Receptor->Ion_Channel Activates Depolarization Depolarization (Excitation) Ion_Channel->Depolarization Na+/Ca2+ Influx Kainic_Acid Kainic Acid Kainic_Acid->Kainate_Receptor Binds (Agonist)

Caption: Glutamatergic Signaling and Site of Action for Kainic Acid.

Experimental Protocols

Standardized protocols are essential for the reproducibility of seizure models. Below are representative protocols for each proconvulsant.

General Experimental Workflow

The following diagram illustrates a typical workflow for a study involving chemically induced seizures in a rodent model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Baseline_Recording Baseline Behavioral/EEG Recording (Optional) Animal_Acclimation->Baseline_Recording Proconvulsant_Admin Proconvulsant Administration (this compound, PTZ, or KA) Baseline_Recording->Proconvulsant_Admin Seizure_Monitoring Seizure Monitoring (Behavioral Scoring & EEG) Proconvulsant_Admin->Seizure_Monitoring Data_Analysis Data Analysis (Latency, Duration, Severity) Seizure_Monitoring->Data_Analysis Post_Mortem_Analysis Post-Mortem Analysis (e.g., Histopathology) Data_Analysis->Post_Mortem_Analysis

Caption: General Experimental Workflow for Proconvulsant Studies.
This compound-Induced Seizure Protocol (Toxicological Study)

  • Animal Model: Mice.

  • Drug Preparation: Aqueous extract of water hemlock tubers or green seeds.[7][8]

  • Dosage: The lethal dose (LD50) for an aqueous extract of tubers in mice has been reported as 17 mg/kg, and for green seeds as 1320 mg/kg.[7][8] Sub-lethal doses would be required for seizure observation without high mortality.

  • Route of Administration: Oral gavage.[7]

  • Observation: Animals are monitored for clinical signs of toxicity, including reluctance to move, piloerection, motor depression, and seizures.[8] Due to the toxic nature of this compound, continuous observation is critical.

Pentylenetetrazole (PTZ)-Induced Seizure Protocol (Acute Model)
  • Animal Model: Mice (e.g., C57BL/6).[3]

  • Drug Preparation: PTZ is dissolved in saline.

  • Dosage: A dose of 30-35 mg/kg is recommended for a first trial in wild-type C57BL/6 mice.[3] Doses can be adjusted based on the desired seizure severity. For induction of tonic-clonic seizures, doses of 75-80 mg/kg have been used.[9]

  • Route of Administration: Intraperitoneal (i.p.) injection.[3]

  • Observation: Following injection, animals are placed in an observation chamber and monitored for at least 30 minutes for seizure activity.[4] Seizure latency, duration, and severity are recorded.

Kainic Acid (KA)-Induced Seizure Protocol (Temporal Lobe Epilepsy Model)
  • Animal Model: Rats (e.g., Wistar, Sprague-Dawley) or mice.[6][10]

  • Drug Preparation: Kainic acid is dissolved in saline.

  • Dosage: A multiple low-dose injection protocol can be used to reduce mortality. For rats, an initial dose of 7.5 mg/kg followed by 2.5 mg/kg every 30 minutes until convulsive seizures are induced.[6] For mice, a single high dose of 20-30 mg/kg can be used, or a repeated low-dose regimen of 5 mg/kg every 30 minutes.[10]

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.).[6][10]

  • Observation: Animals are monitored for several hours for the development of status epilepticus. Seizure severity is scored using the Racine scale. Continuous video-EEG monitoring is often employed in this model.[10]

Data Presentation: Comparative Analysis

The following tables summarize the key characteristics and quantitative data for each proconvulsant model.

Table 1: General Characteristics of Proconvulsant Models

FeatureThis compoundPentylenetetrazole (PTZ)Kainic Acid (KA)
Mechanism of Action GABA-A Antagonist[1]GABA-A Antagonist[3]Glutamate Receptor Agonist[5]
Primary Seizure Type Generalized Tonic-Clonic[8]Generalized Tonic-Clonic, Myoclonic[4]Focal, progressing to Secondarily Generalized[6]
Modeled Epilepsy Type Not an established modelGeneralized Epilepsy[4]Temporal Lobe Epilepsy[6]
Key Advantages Natural Toxin, relevant for toxicological studiesWell-established, reproducible, simple protocolModels key features of human TLE, including neurodegeneration
Key Disadvantages High toxicity, not a standardized model, limited research dataCan have high mortality at high dosesHigh variability, potential for high mortality, more complex protocol

Table 2: Quantitative Seizure Parameters (Representative Data from Rodent Models)

ParameterThis compoundPentylenetetrazole (PTZ)Kainic Acid (KA)
Typical Dose Range LD50 (mice): 17 mg/kg (tubers)[8]30-80 mg/kg (mice, i.p.)[3][9]10-30 mg/kg (mice, i.p./s.c.)[10]
Latency to First Seizure Not well-documentedDose-dependent, can be within minutes[4]30-90 minutes (rats, s.c.)[6]
Seizure Duration Not well-documentedDose-dependent[4]Can lead to status epilepticus lasting hours[6]
Seizure Severity (Racine Scale) Not typically scoredCan induce stages 4-5[4]Can induce stages 3-5[10]
Mortality High, dose-dependent[8]Dose-dependent, can be high with tonic-clonic seizures[9]Can be high, reduced with modified protocols[6]

Note: Quantitative data for this compound-induced seizures in a controlled research setting is limited. The provided information is primarily from toxicological reports.

Seizure Severity Scoring

The Racine scale is a commonly used method for scoring the behavioral severity of seizures in rodents.[11] A modified version is often used for PTZ-induced seizures.[11]

Table 3: Modified Racine Scale for Seizure Severity

ScoreBehavioral Manifestation
0No response
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with forelimb clonus (loss of posture)
6Severe tonic-clonic seizures
7Tonic extension of the muscles, often leading to death

Conclusion

The choice of a proconvulsant model depends heavily on the research question.

  • This compound is a potent, naturally occurring neurotoxin that induces seizures through GABA-A antagonism. Its primary application in a research context is within the field of toxicology . Due to its high toxicity and the lack of standardized protocols and quantitative data, it is not currently an established or recommended model for routine epilepsy research or anticonvulsant drug screening.

  • Pentylenetetrazole (PTZ) provides a reliable and straightforward model for inducing generalized seizures . Its well-characterized dose-response relationship and simple administration make it a suitable model for the initial screening of compounds with potential anticonvulsant activity against generalized seizures.

  • Kainic Acid (KA) is the model of choice for studying temporal lobe epilepsy . It recapitulates many of the key features of the human condition, including status epilepticus, a latent period, and the development of spontaneous recurrent seizures. This model is particularly valuable for investigating the mechanisms of epileptogenesis and for testing therapies aimed at preventing or modifying the course of TLE.

Researchers should carefully consider the mechanism of action, the type of seizure induced, and the specific endpoints of their study when selecting the most appropriate proconvulsant model. While this compound is a powerful tool for toxicological investigation, PTZ and Kainic Acid remain the benchmark models for preclinical epilepsy research.

References

Safety Operating Guide

Cicutoxin Proper Disposal Procedures: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of cicutoxin based on general principles of laboratory safety and hazardous waste management. Specific disposal procedures must be developed in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations. This compound is an acutely toxic substance, and all handling and disposal must be conducted by trained personnel in a controlled laboratory setting.

Immediate Safety and Handling Precautions

This compound is a potent neurotoxin that can be absorbed through the skin, ingestion, and potentially inhalation of aerosols.[1] Extreme caution must be exercised during any handling procedure.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes, at a minimum:

    • Disposable nitrile gloves (double-gloving is recommended).

    • Safety goggles and a face shield.

    • A properly fitted laboratory coat.

    • Closed-toe shoes.

  • Ventilation: All work with this compound, including weighing, dissolving, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[2]

  • Emergency Procedures: An emergency plan must be in place for accidental spills or personnel exposure. This should include immediate access to an eyewash station and safety shower.[2] In case of exposure, seek immediate medical attention.

Disposal of Pure this compound and Concentrated Solutions

Pure this compound and concentrated solutions are classified as acutely hazardous waste.

Step 1: Inactivation (Recommended but requires verification)

A common procedure for the inactivation of other non-protein, low molecular weight toxins is treatment with a strong oxidizing agent. A potential, but unverified, method could involve:

  • Working in a chemical fume hood, slowly add the this compound waste to an excess of a 2.5% sodium hypochlorite (bleach) solution containing 0.25 N sodium hydroxide.[3]

  • Allow the mixture to react for a minimum of 4 hours to ensure complete degradation.[3]

  • The resulting solution should still be treated as hazardous waste.

Important: This is a suggested procedure based on general toxin inactivation principles. The efficacy of this method for this compound must be validated in a controlled setting before it is adopted as a standard operating procedure.

Step 2: Collection and Labeling

  • Whether inactivated or not, all this compound waste must be collected in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste - Acutely Toxic" and include "this compound" and the approximate concentration.

  • Store the sealed waste container in a secure, designated satellite accumulation area away from incompatible materials.

Step 3: Final Disposal

  • Contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.

  • The primary method for the final disposal of acutely toxic chemical waste is high-temperature incineration at a licensed hazardous waste facility.[4][5]

Disposal of Contaminated Materials

All materials that have come into contact with this compound are considered hazardous waste. This includes:

  • Personal Protective Equipment (PPE): All disposable PPE (gloves, lab coats, etc.) should be placed in a designated, sealed hazardous waste bag or container immediately after use.

  • Glassware and Lab Equipment:

    • Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or methanol) to remove this compound residues.

    • Collect the rinsate as acutely toxic hazardous waste.[6][7]

    • After triple rinsing, the glassware can typically be washed using standard laboratory procedures.

  • Spill Cleanup Materials: Any materials used to clean up this compound spills (absorbent pads, etc.) must be collected in a sealed hazardous waste container for disposal.

Quantitative Data

Limited quantitative data is available for this compound, primarily related to its toxicity.

ParameterValueSpeciesReference
Oral LD507 mg/kgCat[1]
Intraperitoneal LD50~9 mg/kgMouse[2]
Minimum Lethal Dose50-110 mg/kgGeneral[1]

Experimental Protocols & Visualizations

Protocol for Spill Decontamination
  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the fume hood is operational.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a disposable gown.

  • Contain the Spill: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Neutralize (if applicable): Cautiously apply a 2.5% sodium hypochlorite solution with 0.25 N sodium hydroxide to the absorbent material. Let it sit for at least 30 minutes.[3]

  • Clean Up: Collect all contaminated materials using forceps or other tools and place them in a designated hazardous waste container.

  • Decontaminate Surfaces: Wipe the spill area with the bleach/NaOH solution, followed by a triple rinse with water. Collect all cleaning materials and rinsate as hazardous waste.

  • Dispose of PPE: Remove and dispose of all PPE as contaminated waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

Logical Workflow for this compound Disposal

Cicutoxin_Disposal_Workflow cluster_prep Preparation & Handling cluster_treatment Waste Treatment cluster_collection Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated (Pure, Solution, or Contaminated) ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood decision_inactivate Inactivation Feasible? fume_hood->decision_inactivate inactivate Chemical Inactivation (e.g., with Bleach/NaOH) Requires Validation decision_inactivate->inactivate Yes collect_direct Collect Directly into Hazardous Waste Container decision_inactivate->collect_direct No collect_inactivated Collect Inactivated Waste into Hazardous Container inactivate->collect_inactivated label_waste Label Container: 'Acutely Toxic - this compound' collect_direct->label_waste collect_inactivated->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration High-Temperature Incineration at Permitted Facility contact_ehs->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cicutoxin
Reactant of Route 2
Cicutoxin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。